molecular formula C8H7BrFN3 B578088 5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole CAS No. 1365271-72-2

5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole

Cat. No.: B578088
CAS No.: 1365271-72-2
M. Wt: 244.067
InChI Key: GUHUOBOWMKHRIR-UHFFFAOYSA-N
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Description

5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole is a synthetically versatile benzotriazole derivative designed for advanced medicinal chemistry and drug discovery research. The benzotriazole scaffold is recognized as a privileged structure in pharmaceutical development, known for conferring a wide range of biological activities . This particular compound is functionalized with bromo and fluoro substituents on the benzene ring, and an ethyl group on a triazole nitrogen, making it a valuable intermediate for the synthesis of more complex molecules. The bromo atom serves as a handle for further cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups . The fluorine atom, a common bioisostere, can influence the molecule's electronic properties, metabolic stability, and membrane permeability . Researchers primarily utilize such substituted benzotriazoles as key building blocks in constructing compound libraries for high-throughput screening against various biological targets. Benzimidazole and benzotriazole derivatives have been extensively investigated for their versatile biological properties, including serving as antimicrobial , antiviral , and antitubulin agents . The structural motif is often employed as a bioisosteric replacement for other azole systems, potentially modifying the drug's mode of action and improving its pharmacokinetic profile . For example, recent studies on benzotriazole-acrylonitriles have demonstrated potent tubulin inhibition, while fusion with quinolones has been shown to modify their antibacterial mechanism . This compound is provided for research applications only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheet prior to use.

Properties

IUPAC Name

5-bromo-1-ethyl-6-fluorobenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7BrFN3/c1-2-13-8-4-6(10)5(9)3-7(8)11-12-13/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUHUOBOWMKHRIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC(=C(C=C2N=N1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70742849
Record name 5-Bromo-1-ethyl-6-fluoro-1H-benzotriazole
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Molecular Weight

244.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365271-72-2
Record name 1H-Benzotriazole, 5-bromo-1-ethyl-6-fluoro-
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1-ethyl-6-fluoro-1H-benzotriazole
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole, a heterocyclic compound of significant interest in medicinal chemistry. Benzotriazole derivatives are recognized as privileged scaffolds in drug discovery, exhibiting a wide array of biological activities.[1][2] This document details a scientifically grounded, multi-step synthetic pathway, starting from commercially available precursors. It elucidates the chemical principles and practical considerations for each reaction stage, including the formation of the benzotriazole core and the subsequent regioselective N-ethylation. Furthermore, this guide outlines the essential analytical techniques for the structural confirmation and purity assessment of the final compound.

Introduction: The Significance of Benzotriazole Scaffolds in Medicinal Chemistry

Benzotriazole and its derivatives are a class of heterocyclic compounds that have garnered substantial attention in the pharmaceutical sciences due to their versatile biological activities.[3] The fused benzene and triazole ring system provides a unique structural motif that can interact with various biological targets.[4] These compounds have demonstrated a broad pharmacological spectrum, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1] The introduction of various substituents onto the benzotriazole core allows for the fine-tuning of its physicochemical properties and biological activity, making it a valuable scaffold for the development of novel therapeutic agents.[2][4] The specific compound, this compound, incorporates halogen atoms (bromine and fluorine) and an ethyl group, which can significantly influence its lipophilicity, metabolic stability, and target binding affinity.

Synthetic Pathway: A Step-by-Step Approach

The synthesis of this compound is a multi-step process that begins with the preparation of a key intermediate, 4-bromo-5-fluoro-1,2-phenylenediamine. This intermediate is then converted to the corresponding benzotriazole, followed by N-ethylation to yield the final product.

Synthesis_Pathway A 4-Bromo-2-fluoro-5-nitroaniline B 4-Bromo-5-fluoro-1,2-phenylenediamine A->B Reduction (e.g., Fe/NH4Cl) C 5-Bromo-6-fluoro-1H-benzotriazole B->C Diazotization (NaNO2, H+) D This compound C->D N-Ethylation (e.g., Ethyl Iodide, Base)

Caption: Synthetic pathway for this compound.

Synthesis of the Key Intermediate: 4-Bromo-5-fluoro-1,2-phenylenediamine

The synthesis of the crucial o-phenylenediamine precursor can be achieved through the nitration of a commercially available aniline derivative followed by reduction.

Step 1: Nitration of 4-bromo-2-fluoroaniline

The initial step involves the regioselective nitration of 4-bromo-2-fluoroaniline to introduce a nitro group ortho to the amino group.

  • Protocol: To a solution of 4-bromo-2-fluoroaniline in concentrated sulfuric acid, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise at a low temperature (0 to -10 °C).[3] The reaction mixture is stirred for a designated period and then carefully poured into ice-water. The resulting precipitate, 4-bromo-2-fluoro-5-nitroaniline, is collected by filtration, washed, and purified.[3]

Step 2: Reduction of 4-bromo-2-fluoro-5-nitroaniline

The nitro group is then reduced to an amino group to yield 4-bromo-5-fluoro-1,2-phenylenediamine.

  • Protocol: A common method for this reduction is the use of iron powder in the presence of an acid, such as ammonium chloride in an ethanol/water mixture.[2] The reaction mixture is heated to reflux, and upon completion, the iron salts are filtered off. The filtrate is concentrated, and the product is extracted and purified.

Formation of the Benzotriazole Ring: Diazotization of 4-Bromo-5-fluoro-1,2-phenylenediamine

The formation of the 1,2,3-triazole ring is achieved through the diazotization of the o-phenylenediamine intermediate.

  • Protocol: 4-Bromo-5-fluoro-1,2-phenylenediamine is dissolved in an acidic solution (e.g., acetic acid and water).[5] The solution is cooled in an ice bath, and an aqueous solution of sodium nitrite is added dropwise.[5] The reaction mixture is stirred at a low temperature to allow for the formation of the diazonium salt and subsequent intramolecular cyclization to form 5-bromo-6-fluoro-1H-benzotriazole. The product can then be isolated by filtration and purified.

N-Ethylation of 5-Bromo-6-fluoro-1H-benzotriazole

The final step is the introduction of the ethyl group onto one of the nitrogen atoms of the triazole ring. The alkylation of benzotriazoles can result in a mixture of N1 and N2 isomers.[6] The regioselectivity can be influenced by the choice of solvent and base.[4]

  • Protocol: 5-Bromo-6-fluoro-1H-benzotriazole is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF). A base, for instance, potassium carbonate, is added to the solution, followed by the addition of an ethylating agent like ethyl iodide.[7] The reaction mixture is stirred, typically at an elevated temperature, until the reaction is complete. The product is then isolated by extraction and purified by column chromatography to separate the N1 and N2 isomers and obtain the desired this compound.

Experimental_Workflow cluster_0 Synthesis cluster_1 Purification & Characterization A Starting Materials (e.g., 4-bromo-2-fluoroaniline) B Nitration A->B C Reduction B->C D Diazotization C->D E N-Ethylation D->E F Crude Product E->F G Column Chromatography F->G H Purity Assessment (HPLC) G->H I Structural Elucidation (NMR, MS) H->I J Final Pure Compound I->J

Caption: General experimental workflow for the synthesis and characterization.

Characterization of this compound

Spectroscopic Data
TechniqueExpected Observations
¹H NMR Signals corresponding to the ethyl group (a quartet and a triplet), and aromatic protons. The chemical shifts and coupling constants of the aromatic protons will be influenced by the bromo and fluoro substituents.
¹³C NMR Resonances for the two carbons of the ethyl group and the carbons of the benzotriazole core. The carbon atoms attached to bromine and fluorine will show characteristic chemical shifts and coupling.
Mass Spec. The molecular ion peak corresponding to the molecular weight of the compound (C₈H₇BrFN₃). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be observable.
IR Characteristic absorption bands for the aromatic C-H stretching, C=C and C=N stretching of the heterocyclic ring system.
Chromatographic Data
TechniquePurpose
HPLC To determine the purity of the final compound.
TLC For monitoring the progress of the reactions and for preliminary purity assessment.

Conclusion

This technical guide has detailed a robust and logical synthetic pathway for the preparation of this compound, a compound with significant potential in drug discovery. By providing a step-by-step methodology and outlining the necessary characterization techniques, this document serves as a valuable resource for researchers in the field of medicinal chemistry. The versatility of the benzotriazole scaffold, coupled with the ability to introduce diverse functionalities, ensures that this class of compounds will continue to be a fertile ground for the discovery of new therapeutic agents.

References

  • An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. (n.d.).
  • Benzotriazole: An overview on its versatile biological behavior - PMC - PubMed Central. (n.d.).
  • Recent Development of Benzotriazole-Based Medicinal Drugs - Hilaris Publisher. (2014, August 20).
  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applications - GSC Online Press. (2024, November 11).
  • Synthesis of 4-bromo-2-fluoro-5-nitroaniline - PrepChem.com. (n.d.). Retrieved from [Link]

  • Green and Efficient Protocol for N-Alkylation of Benzotriazole Using Basic Ionic Liquid [Bmim]OH as Catalyst Under Solvent-Free Conditions - ResearchGate. (2025, August 6). Retrieved from [Link]

  • One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization - TSI Journals. (n.d.). Retrieved from [Link]

  • (a) Preparation of 4-bromo-o-phenylenediamine - PrepChem.com. (n.d.). Retrieved from [Link]

  • CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine - Google Patents. (n.d.).
  • Facile synthesis of novel benzotriazole derivatives and their antibacterial activities - Indian Academy of Sciences. (n.d.). Retrieved from [Link]

  • Review on synthetic study of benzotriazole - GSC Online Press. (n.d.). Retrieved from [Link]

  • Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin | Inorganic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

Sources

5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Putative Mechanism of Action of 5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole

Abstract

This compound is a halogenated N-alkylated benzotriazole derivative. While direct studies on its mechanism of action are not currently available in public literature, the benzotriazole scaffold is a well-established pharmacophore known for a wide array of biological activities. This guide synthesizes the known structure-activity relationships (SAR) and mechanisms of action of structurally similar benzotriazole analogs to postulate a putative mechanistic framework for the title compound. Furthermore, we present a comprehensive, field-proven experimental workflow designed to systematically investigate and validate its molecular targets and cellular effects. This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the pharmacological profile of this and related compounds.

Introduction: The Benzotriazole Scaffold in Medicinal Chemistry

Benzotriazole, a fused heterocyclic system consisting of a benzene ring and a triazole ring, represents a privileged scaffold in drug discovery.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have made it a cornerstone for the development of therapeutic agents.[3][4] Derivatives of benzotriazole have demonstrated a remarkable diversity of pharmacological activities, including antimicrobial, anticancer, antiviral, anti-inflammatory, and enzyme inhibitory properties.[5][6][7]

The biological versatility of the benzotriazole core is largely attributed to its capacity for substitution at multiple positions, allowing for the fine-tuning of steric, electronic, and lipophilic properties to achieve target specificity and potency.[1][3] The title compound, this compound, incorporates several key features known to influence bioactivity:

  • Halogenation (Bromo and Fluoro): The presence of halogen atoms can significantly modulate a molecule's lipophilicity, membrane permeability, and metabolic stability. Halogens often participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to protein targets.[8] Studies on other benzotriazoles have shown that halogen substitutions can enhance antimicrobial and antimycobacterial activity.[8]

  • N-Alkylation (Ethyl group): The N-alkylation of the benzotriazole ring, particularly at the N1 position, is a common strategy to improve pharmacokinetic properties and can influence target selectivity.[2]

Given the absence of direct data, this guide will proceed by outlining the most probable mechanisms of action based on analogous compounds and will propose a robust research plan for their validation.

Postulated Mechanisms of Action Based on Analog Studies

Based on extensive literature on substituted benzotriazoles, we can hypothesize several potential mechanisms of action for this compound.

Enzyme Inhibition

Enzyme inhibition is a primary mechanism for many bioactive benzotriazole derivatives.[1][3]

  • Protein Kinase Inhibition: A notable example is 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt), a potent and selective inhibitor of protein kinase CK2, a crucial enzyme in cell growth and proliferation pathways.[8][9] The halogenated benzene ring of TBBt fits into a hydrophobic pocket adjacent to the ATP binding site. Given the bromo- and fluoro-substitutions on the title compound, investigating its potential as a kinase inhibitor, particularly against CK2, is a logical starting point.

  • Metabolic Enzyme Inhibition: Various benzotriazole derivatives have been shown to inhibit metabolic enzymes. For instance, some derivatives are effective inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism, suggesting potential anti-hyperglycemic applications.[10] Others have been identified as inhibitors of CYP51, an enzyme critical for sterol biosynthesis in fungi, highlighting a potential antifungal mechanism.[3][8]

Antimicrobial Mechanisms

The benzotriazole scaffold is frequently associated with broad-spectrum antimicrobial activity.[9][11]

  • Membrane Disruption: Halogenated and alkylated benzotriazoles are known to disrupt the integrity of bacterial cell membranes. This mechanism involves interaction with the lipid bilayers, leading to increased permeability, leakage of cellular contents, and ultimately, cell lysis.[9][12]

  • Inhibition of Essential Metabolic Pathways: Beyond membrane effects, these compounds can interfere with critical microbial enzyme systems, disrupting DNA synthesis, cellular respiration, and energy production.[12] The generation of reactive oxygen species (ROS) within microbial cells, leading to oxidative stress and damage to vital cellular components, is another potential pathway.[12]

Antiproliferative and Anticancer Mechanisms

The antiproliferative effects of benzotriazoles are often linked to their enzyme inhibitory activities.

  • Tubulin Polymerization Inhibition: Certain benzotriazole derivatives have been shown to exert antiproliferative effects by inhibiting tubulin polymerization, a critical process for mitotic spindle formation during cell division. This leads to cell cycle arrest and induction of apoptosis.[9]

  • Induction of Apoptosis: Beyond targeting specific enzymes like kinases, some derivatives can trigger programmed cell death through various intrinsic or extrinsic pathways, making them candidates for cancer therapy.[9]

Proposed Research Workflow for Mechanistic Elucidation

To systematically determine the mechanism of action of this compound, a multi-tiered experimental approach is required. The following workflow provides a self-validating system, starting with broad screening and progressing to specific target validation.

Diagram: Experimental Workflow for MoA Elucidation

MoA_Workflow A Compound Synthesis & QC B Broad-Spectrum Bioactivity Screening (e.g., Antimicrobial, Antiproliferative Panels) A->B C Cytotoxicity Assessment (e.g., MTT/XTT on various cell lines) B->C D Broad Kinase Panel Screen C->D If cytotoxic or antiproliferative E Metabolic Enzyme Panel Screen (e.g., Amylase, Glucosidase, CYP) C->E Based on structural alerts F Cellular Thermal Shift Assay (CETSA) for unbiased target engagement D->F E->F G In Vitro Enzymatic Assays (IC50 Determination) F->G Validated Hit H Binding Affinity Assays (e.g., SPR, ITC) G->H I Western Blot Analysis (Phosphorylation of downstream targets) H->I J Cell Cycle Analysis (Flow Cytometry) I->J

Caption: A tiered workflow for elucidating the mechanism of action.

Detailed Experimental Protocols

Tier 1 Protocol: Broad-Spectrum Bioactivity Screening

Objective: To identify the general biological activity profile of the compound.

Methodology: Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

  • Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

  • Inoculation: Add a standardized inoculum of test microorganisms (e.g., S. aureus, E. coli, C. albicans) to each well. Include positive (standard antibiotic) and negative (no drug) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • Analysis: Determine the MIC, which is the lowest concentration of the compound that visibly inhibits microbial growth. This can be assessed visually or by measuring absorbance at 600 nm.

Tier 2 Protocol: Target Class Identification

Objective: To identify the specific enzyme or protein class that the compound interacts with.

Methodology: Kinase Inhibition Profiling

  • Assay Platform: Utilize a commercial kinase screening panel (e.g., Eurofins KinaseProfiler™, Promega Kinase-Glo®) that covers a diverse range of human kinases.

  • Compound Concentration: Screen the compound at two concentrations (e.g., 1 µM and 10 µM) to identify initial hits.

  • Assay Principle: Assays are typically based on measuring the remaining ATP after the kinase reaction, often using a luciferase-based system. A decrease in signal indicates kinase inhibition.

  • Data Analysis: Calculate the percentage of inhibition for each kinase relative to a DMSO control. Hits are typically defined as kinases showing >50% inhibition at 10 µM.

Tier 3 Protocol: Specific Target Validation

Objective: To confirm direct interaction with a putative target and quantify the interaction.

Methodology: In Vitro Enzymatic Assay for IC50 Determination

  • Reagents: Prepare a reaction buffer containing the purified target enzyme (e.g., recombinant CK2), its specific substrate (e.g., a synthetic peptide), and ATP.

  • Compound Titration: Create a series of dilutions of the test compound (typically a 10-point, 3-fold dilution series starting from 100 µM).

  • Reaction: Initiate the enzymatic reaction by adding ATP. Allow the reaction to proceed for a defined period at the optimal temperature.

  • Detection: Stop the reaction and quantify the product formation or ATP consumption using a suitable method (e.g., radiometric assay with ³²P-ATP, or a luminescence-based assay like ADP-Glo™).

  • Data Analysis: Plot the percentage of enzyme activity against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Putative Signaling Pathway and Data Summary

Assuming the compound acts as a protein kinase inhibitor, similar to TBBt, we can postulate its involvement in the CK2 signaling pathway.

Diagram: Hypothesized Kinase Inhibition Pathway

Kinase_Pathway cluster_downstream Downstream CK2 Substrates cluster_effects Cellular Effects compound 5-Bromo-1-ethyl-6-fluoro- 1,2,3-benzotriazole ck2 Protein Kinase CK2 compound->ck2 Inhibition akt Akt/PKB ck2->akt Phosphorylation (Inhibition) nfkb NF-κB Pathway ck2->nfkb Activation pten PTEN ck2->pten Inhibition proliferation Inhibition of Proliferation akt->proliferation Suppression nfkb->proliferation Suppression apoptosis Induction of Apoptosis pten->apoptosis Promotion

Caption: Hypothesized inhibition of the CK2 signaling pathway.

Table 1: Comparative Bioactivity of Benzotriazole Analogs
Compound/AnalogTarget/ActivityIC50 / MICReference
4,5,6,7-Tetrabromo-1H-benzotriazole (TBBt)Protein Kinase CK2 Inhibitor~0.5 µM[8][9]
Chloro-substituted Benzotriazolesα-Amylase Inhibitor2.04 - 5.72 µM[10]
Chloro-substituted Benzotriazolesα-Glucosidase Inhibitor2.00 - 5.6 µM[10]
p-Fluorophenyl-substituted BenzotriazoleAntibacterial (E. coli)6.25 µg/mL[8]
Halogenated BenzotriazolesAntifungal (C. albicans)1.6 - 25 µg/mL[8]

Conclusion

While the specific mechanism of action for this compound remains to be experimentally determined, its structural features strongly suggest potential as a bioactive agent, likely through enzyme inhibition or direct antimicrobial activity. The halogen and N-ethyl substitutions are consistent with modifications known to enhance potency in other benzotriazole series. The proposed multi-tiered research workflow provides a clear and robust pathway to not only identify its primary molecular target but also to validate its cellular effects and mechanism of action, thereby paving the way for its potential development as a therapeutic candidate.

References

  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. (2024). GSC Biological and Pharmaceutical Sciences, 29(02), 271–285.[9][11]

  • Synthesis of benzotriazoles derivatives and their dual potential as α-amylase and α-glucosidase inhibitors in vitro: Structure-activity relationship, molecular docking, and kinetic studies. (2019). European Journal of Medicinal Chemistry, 183, 111677.[10]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2025). World Journal of Pharmaceutical Research, 14(11).[1][3]

  • Benzotriazole: An overview on its versatile biological behavior. (2018). European Journal of Medicinal Chemistry, 157, 635-651.[8]

  • Benzotriazole Derivatives: Design, In Silico Studies, And Biological Evaluation As Antiarthritic Agents. (n.d.). Journal of Pharmaceutical Negative Results.[5]

  • An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. (2022). Journal of Drug Delivery and Therapeutics, 12(4-S), 159-172.[4]

  • Benzotriazole in medicinal chemistry: An overview. (2011). Journal of Chemical and Pharmaceutical Research, 3(6), 375-381.[6]

  • Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. (2022). Pharmaceuticals, 15(10), 1239.[13]

  • 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole. PubChem. Retrieved from [Link]]

  • Benzotriazole: An overview of its versatile biological behaviour. (2024). Journal of Scientific Research, 16(2), 310-318.[12]

  • Singh, P., et al. (2017). A Review on Biological Activities of Benzotriazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 8(2), 446-456.[7]

  • Review on synthetic study of benzotriazole. (2020). GSC Biological and Pharmaceutical Sciences, 13(02), 108–117.[2]

Sources

Spectroscopic Characterization of 5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole, a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2] Drawing upon established principles of spectroscopic analysis and data from related benzotriazole derivatives, this document serves as a practical resource for researchers engaged in the synthesis, identification, and application of this molecule.[3][4][5] The methodologies and interpretations presented herein are designed to ensure scientific integrity and provide a robust framework for analysis.

Molecular Structure and Spectroscopic Overview

This compound possesses a fused heterocyclic ring system with halogen and alkyl substituents that give rise to a distinct spectroscopic fingerprint. Understanding the interplay of these structural features is paramount for accurate data interpretation.

Chemical Structure:

Caption: Molecular structure of this compound.

A comprehensive spectroscopic analysis, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy, is essential for unambiguous structural elucidation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms in this compound. The presence of ¹H, ¹³C, and ¹⁹F active nuclei provides a wealth of structural information.

¹H NMR Spectroscopy

Expected ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8-8.0d1HAr-H
~7.4-7.6d1HAr-H
~4.6-4.8q2HN-CH₂-CH₃
~1.5-1.7t3HN-CH₂-CH₃

Rationale for Assignments:

  • Aromatic Protons: The two aromatic protons will appear as doublets due to coupling with the adjacent fluorine atom. The electron-withdrawing effects of the bromine and fluorine atoms, along with the triazole ring, will shift these protons downfield.

  • Ethyl Group: The methylene protons (N-CH₂) adjacent to the nitrogen atom are expected to be a quartet due to coupling with the methyl protons. The methyl protons (CH₃) will appear as a triplet, coupled to the methylene protons.

Experimental Protocol: ¹H NMR Spectroscopy

Caption: Workflow for ¹H NMR spectroscopic analysis.

¹³C NMR Spectroscopy

Expected ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~140-150C-F (doublet due to C-F coupling)
~130-140Quaternary aromatic carbons
~115-125C-Br
~110-120Aromatic CH (doublet due to C-F coupling)
~45-50N-CH₂
~13-16CH₃

Rationale for Assignments:

  • The carbon atoms of the benzotriazole ring will resonate in the aromatic region. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant, appearing as a doublet.

  • The carbon bearing the bromine atom will be shifted to a higher field compared to the other aromatic carbons due to the heavy atom effect.

  • The ethyl group carbons will appear in the aliphatic region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Expected Mass Spectrum Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z corresponding to the molecular weight of the compound (C₈H₇BrFN₃). Due to the presence of bromine, an isotopic pattern (M⁺ and M+2⁺ peaks of nearly equal intensity) will be observed.

  • Key Fragmentation Patterns: Fragmentation may involve the loss of the ethyl group, bromine, or fluorine atoms, leading to characteristic fragment ions.

Experimental Protocol: Mass Spectrometry

Caption: Workflow for Mass Spectrometric analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Expected IR Absorption Bands (KBr Pellet or Thin Film):

Wavenumber (cm⁻¹)Vibration
3100-3000Aromatic C-H stretch
2980-2850Aliphatic C-H stretch (from ethyl group)
1620-1580C=C aromatic ring stretch
1500-1450N=N stretch (triazole ring)
1250-1150C-N stretch
1100-1000C-F stretch
700-600C-Br stretch

Experimental Protocol: IR Spectroscopy

Caption: Workflow for Infrared Spectroscopic analysis.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the unequivocal identification and characterization of this compound. By combining the structural insights from ¹H and ¹³C NMR, the molecular weight and fragmentation data from mass spectrometry, and the functional group information from IR spectroscopy, researchers can confidently verify the synthesis and purity of this compound, enabling its further exploration in drug discovery and materials science.

References

  • Spectral analysis and docking of new benzotriazole deriv
  • Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. (2024). PMC - NIH.
  • Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. (n.d.). NIH.
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An In-Depth Technical Guide to 5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1365271-72-2

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole, a halogenated N-alkylated benzotriazole derivative. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes information from closely related analogues and the broader chemical class to offer valuable insights for researchers, scientists, and professionals in drug development. The content is structured to provide a foundational understanding of its properties, a reasoned approach to its synthesis, and a discussion of its potential applications based on established principles of medicinal chemistry.

Introduction to the Benzotriazole Scaffold

Benzotriazole and its derivatives are a cornerstone in the field of medicinal chemistry, recognized for their versatile biological activities and utility as synthetic intermediates.[1][2] The benzotriazole nucleus, a bicyclic system comprising a benzene ring fused to a 1,2,3-triazole ring, serves as a privileged scaffold in drug design.[2] This structural motif is present in a variety of pharmacologically active compounds with demonstrated antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] The introduction of substituents, such as halogens and alkyl groups, allows for the fine-tuning of the molecule's physicochemical properties and biological activity.[2] this compound is a member of this important class of compounds, featuring a bromine and a fluorine atom on the benzene ring and an ethyl group on the triazole nitrogen.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively reported. However, based on its molecular structure, we can summarize its key attributes in the table below.

PropertyValueSource
CAS Number 1365271-72-2[4]
Molecular Formula C8H7BrFN3[4]
Molecular Weight 244.06 g/mol Calculated
Appearance Expected to be a white to off-white solidGeneral observation for similar compounds
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solventsGeneral observation for similar compounds
Storage 2-8°C[5]

Synthesis of this compound

The synthesis of N-alkylated benzotriazoles typically involves the formation of the benzotriazole ring followed by alkylation. A plausible synthetic route for this compound is outlined below, based on established methodologies for analogous compounds.[6][7][8]

Proposed Synthetic Workflow

Synthesis_Workflow A 4-Bromo-5-fluoro-1,2-phenylenediamine B 5-Bromo-6-fluoro-1H-benzotriazole A->B  NaNO2, Acetic Acid   C This compound B->C  Ethyl iodide, Base (e.g., K2CO3)  

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Synthesis of 5-Bromo-6-fluoro-1H-benzotriazole

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-Bromo-5-fluoro-1,2-phenylenediamine in glacial acetic acid.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 5-Bromo-6-fluoro-1H-benzotriazole.

Causality: The diazotization of one of the amino groups of the o-phenylenediamine with sodium nitrite in an acidic medium, followed by intramolecular cyclization, is a standard and efficient method for the formation of the benzotriazole ring.[6]

Step 2: N-Alkylation to this compound

  • To a solution of 5-Bromo-6-fluoro-1H-benzotriazole in a suitable polar aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl iodide dropwise to the suspension.

  • Heat the reaction mixture to 50-60°C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Causality: The N-alkylation of benzotriazoles is a common method for the synthesis of N-substituted derivatives. The use of a base is necessary to deprotonate the acidic N-H of the triazole ring, forming the benzotriazolide anion, which then acts as a nucleophile to displace the iodide from ethyl iodide.[1] This reaction can lead to a mixture of N1 and N2 isomers, which can be separated by chromatography.

Spectroscopic Characterization (Expected)

SpectroscopyExpected Features
¹H NMR Signals for the ethyl group (a quartet and a triplet), and aromatic protons. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the bromine and fluorine substituents.
¹³C NMR Resonances for the two carbons of the ethyl group and the aromatic carbons. The carbon atoms attached to bromine and fluorine would show characteristic chemical shifts and coupling with fluorine.
IR Aromatic C-H stretching, C=C and C=N stretching in the aromatic region, C-H stretching and bending for the ethyl group, and C-Br and C-F stretching vibrations.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of bromine.

Potential Applications in Drug Discovery and Research

Halogenated benzotriazole derivatives are of significant interest in medicinal chemistry due to their potential as therapeutic agents. The presence of bromine and fluorine in this compound can enhance its biological activity and pharmacokinetic properties.

Potential Biological Activities
  • Antimicrobial and Antifungal Activity: Halogenated benzotriazoles have shown potent activity against a range of bacteria and fungi.[3][14] The lipophilicity conferred by the halogen atoms can facilitate penetration through microbial cell membranes.

  • Antiviral Activity: Numerous benzotriazole derivatives have been investigated for their antiviral properties, with some showing promising activity against various viruses.[15]

  • Anticancer Activity: The benzotriazole scaffold is found in several anticancer agents.[1][16] Halogenated derivatives can act as inhibitors of various kinases and other enzymes involved in cancer cell proliferation.

Potential Mechanism of Action as a Kinase Inhibitor (Illustrative)

Kinase_Inhibition A 5-Bromo-1-ethyl-6-fluoro- 1,2,3-benzotriazole B Kinase Active Site A->B Binding C Inhibition of Kinase Activity B->C D Downstream Signaling Blocked C->D E Apoptosis or Cell Cycle Arrest D->E

Caption: Illustrative mechanism of kinase inhibition by a benzotriazole derivative.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for handling halogenated aromatic compounds and benzotriazole derivatives should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or under a chemical fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

For more detailed safety information, it is advisable to consult the SDS for structurally related compounds such as 1H-Benzotriazole.[17]

Conclusion

This compound is a halogenated N-alkylated benzotriazole with significant potential as a building block in medicinal chemistry and drug discovery. Although specific experimental data is sparse, this guide provides a reasoned and scientifically grounded overview of its properties, a plausible synthetic route, and its potential applications based on the well-established chemistry and pharmacology of the benzotriazole class of compounds. Further research into this and related molecules is warranted to fully elucidate their therapeutic potential.

References

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  • Google Patents. (n.d.). WO2021152435A1 - Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene.
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A Methodological Guide to the Physicochemical Characterization of 5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole: Solubility and Stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for the experimental determination of solubility and stability for the novel heterocyclic compound, 5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole (CAS No. 1365271-72-2).[1] While specific experimental data for this compound is not extensively published, this document outlines the authoritative, field-proven methodologies essential for its characterization in a drug discovery and development context. We present detailed, step-by-step protocols for solubility assessment across various pharmaceutically relevant media and a complete workflow for conducting forced degradation studies as per regulatory expectations.[2][3][4] The objective is to equip researchers, chemists, and formulation scientists with the necessary tools to generate a robust physicochemical profile, enabling informed decision-making in subsequent development phases.

Introduction: The Imperative for Early-Phase Characterization

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is contingent upon a thorough understanding of its fundamental physicochemical properties.[5] Among the most critical of these are solubility and stability. Solubility directly influences bioavailability, dictating the extent to which an active pharmaceutical ingredient (API) can be absorbed into systemic circulation.[6][7] Stability determines the compound's shelf-life and its susceptibility to degradation under various environmental conditions, which has direct implications for safety, efficacy, and storage requirements.[8]

This compound is a halogenated benzotriazole derivative. The benzotriazole core is a stable aromatic heterocyclic system widely explored in medicinal chemistry.[9][10] The presence of bromine and fluorine atoms, along with an ethyl group, suggests a molecule with significant lipophilicity, which may present challenges to aqueous solubility.[11][12] Therefore, a systematic experimental evaluation is not just recommended, but essential.

This guide provides the strategic and tactical protocols to perform this evaluation, focusing on two pillars: Solubility Determination and Forced Degradation (Stress) Testing .

Solubility Assessment: Beyond a Single Number

Solubility is not a monolithic value; it is highly dependent on the properties of the solvent system, particularly pH for ionizable compounds.[6] Understanding this profile is crucial for selecting appropriate formulation strategies.[13] We will focus on determining the thermodynamic solubility , which represents the true equilibrium saturation point of the compound.

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

The shake-flask method remains the gold standard for determining thermodynamic solubility due to its simplicity and accuracy.[5][6] The causality behind this choice is that it allows the system to reach true thermodynamic equilibrium between the solid and dissolved states.

Methodology:

  • Preparation of Solvents: Prepare a panel of pharmaceutically relevant solvents. A recommended starting set includes:

    • pH 2.0 Hydrochloric Acid Buffer (simulating gastric fluid)

    • pH 4.5 Acetate Buffer

    • pH 6.8 Phosphate Buffer (simulating intestinal fluid)

    • pH 7.4 Phosphate Buffered Saline (PBS) (simulating physiological pH)

    • Ethanol (a common co-solvent)

    • Dimethyl Sulfoxide (DMSO) (for assessing maximum organic solubility)

  • Sample Preparation: Add an excess amount of solid this compound to a series of glass vials (e.g., 2-5 mg in 1 mL of solvent). The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation.

  • Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (typically 25°C or 37°C) for 24 to 48 hours.[5] This duration is critical to ensure equilibrium is fully reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.

  • Quantification: Carefully aspirate the supernatant. Prepare serial dilutions of the supernatant with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[5] A calibration curve prepared from a stock solution of known concentration (typically in DMSO or acetonitrile) is required for accurate quantification.

Data Presentation: Summarizing Solubility

Quantitative solubility data should be presented clearly. The following table provides a template for organizing the results.

Solvent System pH Temperature (°C) Solubility (µg/mL) Solubility (mM)
HCl Buffer2.025[Experimental Value][Calculated Value]
Acetate Buffer4.525[Experimental Value][Calculated Value]
Phosphate Buffer6.825[Experimental Value][Calculated Value]
PBS7.425[Experimental Value][Calculated Value]
EthanolN/A25[Experimental Value][Calculated Value]
DMSON/A25[Experimental Value][Calculated Value]
Workflow Visualization: Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Add excess solid compound to vials B Add panel of solvents (e.g., pH buffers, organic) C Seal and agitate (24-48h at 25°C) B->C D Centrifuge for phase separation C->D E Collect supernatant D->E F Quantify concentration via HPLC-UV E->F G Calculate solubility (µg/mL, mM) F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Intrinsic Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development that involves intentionally degrading the API under conditions more severe than accelerated stability testing.[2][3] The primary goals are to identify likely degradation products, understand degradation pathways, and establish the intrinsic stability of the molecule.[3] This information is fundamental to developing a stability-indicating analytical method —a validated method that can accurately measure the active ingredient without interference from any degradants.[2][4]

Regulatory guidelines, such as ICH Q1A, suggest that the goal is to achieve a target degradation of 5-20%.[14] Degradation beyond this level can produce secondary and tertiary degradants that may not be relevant to real-world storage conditions.

Experimental Protocols: A Multi-Condition Approach

The following protocols outline the standard stress conditions applied in a forced degradation study.[14][15]

A. Acidic Hydrolysis

  • Sample Preparation: Dissolve a known concentration of this compound in a solution of 0.1 N HCl.

  • Incubation: Incubate the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Analysis: At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, dilute with mobile phase, and analyze by a stability-indicating HPLC method.

B. Basic Hydrolysis

  • Sample Preparation: Dissolve the compound in a solution of 0.1 N NaOH.

  • Incubation: Incubate at a controlled temperature (e.g., 60°C) for a defined period. Basic hydrolysis is often faster than acidic, so shorter time points may be necessary.

  • Analysis: Withdraw an aliquot, neutralize with 0.1 N HCl, dilute, and analyze by HPLC.

C. Oxidative Degradation

  • Sample Preparation: Dissolve the compound in a solution containing a low concentration of hydrogen peroxide (e.g., 3% H₂O₂).

  • Incubation: Keep the solution at room temperature and protect it from light.

  • Analysis: Monitor the reaction over several hours (e.g., 2, 6, 24 hours) by diluting an aliquot and analyzing directly by HPLC.

D. Thermal Degradation (Solid State)

  • Sample Preparation: Place a known quantity of the solid API in a vial.

  • Incubation: Expose the solid to high heat (e.g., 80°C) in a calibrated oven for an extended period (e.g., 48-72 hours).

  • Analysis: After exposure, dissolve the stressed solid in a suitable solvent, dilute, and analyze by HPLC to quantify the remaining parent compound.

E. Photostability

  • Regulatory Guidance: This protocol should follow the ICH Q1B guideline.

  • Sample Preparation: Expose both the solid API and a solution of the API to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Control: A dark control sample, protected from light, should be stored under the same conditions to differentiate between thermal and light-induced degradation.

  • Analysis: Analyze the exposed and control samples by HPLC.

Data Presentation: Summarizing Stability Profile

The results from the forced degradation studies should be compiled to provide a clear overview of the compound's liabilities.

Stress Condition Parameters Duration % Degradation No. of Degradants >0.1% Observations
Acid Hydrolysis0.1 N HCl, 60°C24h[Value][Value][e.g., Major degradant at RRT 0.85]
Basic Hydrolysis0.1 N NaOH, 60°C24h[Value][Value][e.g., Rapid degradation observed]
Oxidation3% H₂O₂, RT24h[Value][Value][e.g., Stable to oxidation]
Thermal (Solid)80°C48h[Value][Value][e.g., No significant degradation]
PhotostabilityICH Q1BN/A[Value][Value][e.g., Light sensitive, requires protection]

RRT = Relative Retention Time

Workflow Visualization: Forced Degradation Study```dot

Conclusion and Forward Look

This guide provides a robust, methodologically sound framework for determining the essential solubility and stability characteristics of this compound. By systematically applying the shake-flask solubility protocol and a comprehensive forced degradation study, researchers can generate the critical data needed to de-risk a development candidate. The resulting insights into pH-dependent solubility, degradation pathways, and intrinsic stability are paramount for guiding formulation design, defining appropriate storage conditions, and ensuring the development of a safe, stable, and efficacious final drug product.

References

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An In-Depth Technical Guide to the Safe Handling of 5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical guide on the safe handling, storage, and emergency management of 5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole (CAS No. 1365271-72-2). As a substituted benzotriazole, this compound is of significant interest in medicinal chemistry and drug development due to the diverse pharmacological activities exhibited by its structural class, including antimicrobial, antiviral, and anticancer properties.[1][2][3][4] Given the limited publicly available safety data for this specific molecule, this guide synthesizes established safety protocols for closely related halogenated benzotriazoles and the parent 1,2,3-benzotriazole scaffold to establish a robust framework for risk mitigation. The causality behind each procedural recommendation is explained to empower researchers with the knowledge to handle this and similar novel compounds with the highest degree of safety.

Compound Profile and Scientific Context

This compound belongs to a class of heterocyclic compounds that are considered privileged scaffolds in drug design.[2] The benzotriazole core is a versatile platform for chemical modification, allowing for the fine-tuning of pharmacological properties.[2][4] The introduction of halogen atoms, such as bromine and fluorine, can significantly enhance biological activity and modulate physicochemical properties like lipophilicity and metabolic stability, which is a key strategy in modern drug discovery.[4] Researchers handling this compound are likely engaged in the synthesis of novel therapeutic agents, making a thorough understanding of its safe handling paramount to both personal safety and experimental integrity.

Caption: A validated workflow for the safe handling of powdered chemical reagents.

Step-by-Step Protocol:

  • Preparation:

    • Action: Don all required PPE as specified in Table 2.

    • Causality: This ensures personal protection is in place before any potential exposure occurs.

    • Action: Verify the chemical fume hood is operational (check airflow monitor). Clear the sash and workspace of unnecessary items.

    • Causality: A clean, organized workspace minimizes the risk of spills and cross-contamination. Proper airflow is the primary containment mechanism.

  • Weighing:

    • Action: Place the sealed container of this compound, a spatula, and an anti-static weigh boat inside the fume hood.

    • Causality: Keeping all materials within the containment area of the fume hood prevents the release of dust into the lab environment.

    • Action: Carefully open the container. Use the spatula to transfer the approximate amount of solid to the weigh boat on the analytical balance. Avoid creating airborne dust.

    • Causality: Minimizing agitation of fine powders is key to preventing inhalation hazards.

    • Action: Securely close the primary container immediately after dispensing.

    • Causality: This minimizes the time the bulk material is exposed to the atmosphere, preventing both contamination of the material and release into the environment.

  • Dissolution:

    • Action: Place a beaker containing the appropriate solvent on a stir plate within the fume hood. Add a magnetic stir bar.

    • Action: Carefully add the weighed solid to the solvent.

    • Causality: Adding the solid to the liquid minimizes splashing and dust formation compared to adding liquid to the solid.

    • Action: Rinse the weigh boat with a small amount of solvent, adding the rinse to the beaker.

    • Causality: This ensures a quantitative transfer of the weighed material, which is critical for experimental accuracy.

  • Cleanup:

    • Action: Decontaminate the spatula and any affected surfaces in the fume hood with an appropriate solvent (e.g., ethanol or acetone) and wipe with a disposable towel.

    • Action: Dispose of the weigh boat, gloves, and cleaning materials into a designated solid hazardous waste container.

    • Causality: Proper decontamination and immediate waste disposal prevent secondary exposure and contamination of the laboratory. [5][6]

Storage and Stability

  • Storage Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place. [7][5]The ideal location is a designated cabinet for toxic or reactive chemicals.

  • Incompatibilities: Keep away from strong oxidizing agents. While specific reactivity data is unavailable, benzotriazoles as a class can react with strong oxidizers. [8]* Container Integrity: Regularly inspect containers for damage or leaks.

Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

Emergency_Response_Decision_Tree start Exposure Event Occurs skin Skin Contact start->skin eye Eye Contact start->eye inhale Inhalation start->inhale skin_action1 Remove contaminated clothing immediately. skin->skin_action1 eye_action1 Rinse cautiously with water for at least 15 minutes. eye->eye_action1 inhale_action1 Move person to fresh air. inhale->inhale_action1 skin_action2 Wash skin with soap and plenty of water for 15 min. skin_action1->skin_action2 skin_seek_medical Seek medical attention if irritation persists. skin_action2->skin_seek_medical eye_action2 Remove contact lenses, if present and easy to do. eye_action1->eye_action2 eye_seek_medical Seek immediate medical attention. eye_action2->eye_seek_medical inhale_seek_medical Seek medical attention if breathing is difficult. inhale_action1->inhale_seek_medical

Caption: Decision tree for first aid response to chemical exposure.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. [7][5]Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. [5][9]Remove contact lenses if present and easy to do. Immediate medical attention is required.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. [7]* Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately. [7][9]* Spill Response:

    • Minor Spill (in fume hood): Decontaminate the area with a suitable solvent and absorbent pads. Place all cleanup materials in a sealed hazardous waste container.

    • Major Spill (outside fume hood): Evacuate the immediate area. Alert laboratory personnel and the institutional safety officer. Prevent entry and wait for trained emergency response personnel. Do not attempt to clean up a large spill without appropriate respiratory protection and training.

Waste Disposal

  • Principle: This compound is a halogenated organic material and must be disposed of as hazardous chemical waste. It must not be discharged into drains or the environment. [5][6]* Procedure: Collect all waste materials (including contaminated consumables like gloves, paper towels, and weigh boats) in a clearly labeled, sealed, and appropriate hazardous waste container. Follow all local, state, and federal regulations for hazardous waste disposal. [6][10]

References

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  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applications - GSC Online Press. (2024). GSC Online Press. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUUNi8u3HdjFE-6LE2arDMJgWHMRpNWJbqF2Ji449EdduzQ_VPIvcR1nBj7BOKXunjBLDpyYYLr7KgdcyVNq_fO2o_bHWv2Ia_t8pneXY3irLkWyJ2Q0kPtsIfw0_cLFpkbLXYLF_WsESnI3kKyQ2BXkeENK9WZda6Uz3HQYFaZb9EIjyWiRsdJrfDR7Bt]
  • Recent Development of Benzotriazole-based Medicinal Drugs - ResearchGate. (2014). ResearchGate. [URL: https://www.researchgate.net/publication/281146914_Recent_Development_of_Benzotriazole-based_Medicinal_Drugs]
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  • 5-Bromo-6-fluoro-1-isopropyl-1,2,3-benzotriazole - ChemicalBook. (2022). ChemicalBook. [URL: https://www.chemicalbook.com/ProductMSDSDetailCB13120899_EN.htm]
  • 1,2,3-Benzotriazol... - SAFETY DATA SHEET. (2025). Penta s.r.o.. [URL: https://www.pentachemicals.eu/nobel-cert/sds/sds_95-14-7_en.pdf]
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5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Material Safety Profile of 5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole

This document provides a comprehensive technical overview of the material safety data for this compound (CAS No. 1365271-72-2). Designed for researchers, chemists, and drug development professionals, this guide moves beyond a standard Safety Data Sheet (SDS) to offer deeper insights into the compound's hazard profile, handling protocols, and the scientific rationale behind these safety measures. Given that this is a specialized reagent, direct and exhaustive toxicological data is limited; therefore, this guide synthesizes available information with expert analysis based on structurally analogous compounds to present a robust and precautionary safety framework.

Introduction to this compound

This compound is a halogenated heterocyclic compound. The benzotriazole core is a prevalent scaffold in medicinal chemistry, valued for its unique chemical properties and diverse pharmacological activities.[1][2] Derivatives like this one are often utilized as intermediates in organic synthesis, as building blocks for complex pharmaceutical agents, or as reference standards for impurities in drug manufacturing.[3] The presence of bromo and fluoro groups, along with an N-ethyl substituent, significantly influences the molecule's reactivity, solubility, and metabolic profile, which in turn dictates its specific safety and handling requirements.

Section 1: Core Chemical Identity and Physical Properties

A precise understanding of the compound's physical properties is the foundation of safe laboratory practice. These characteristics determine appropriate storage conditions, solvent choices, and the potential for physical hazards such as dust inhalation.

PropertyValueSource
CAS Number 1365271-72-2[4]
Molecular Formula C₈H₇BrFN₃[3]
Molecular Weight 244.06 g/mol [3]
Appearance Assumed to be a white to off-white or tan solid/powder, typical for benzotriazole derivatives.[5]
Solubility Expected to have limited solubility in water but higher solubility in organic solvents like DMSO, DMF, and alcohols.
Melting Point Not explicitly reported, but related benzotriazoles are solids with melting points often near 100°C.
Structural Representation:

The specific arrangement of functional groups is critical to understanding the molecule's reactivity and steric hindrance.

Hazard_Relationship cluster_0 Chemical Properties cluster_1 Potential Hazards cluster_2 Structural Rationale Compound 5-Bromo-1-ethyl-6-fluoro- 1,2,3-benzotriazole Halogen Halogenated Aromatic System Compound->Halogen Triazole Triazole Ring (Nitrogen Heterocycle) Compound->Triazole Powder Solid / Powder Form Compound->Powder Persistence Environmental Persistence Compound->Persistence Skin Skin Irritation (H315) Eye Eye Irritation (H319) Resp Respiratory Irritation (H335) Oral Oral Toxicity (H302) Aqua Aquatic Toxicity (H411) Halogen->Skin Halogen->Eye Triazole->Eye Triazole->Oral Powder->Resp Inhalation Persistence->Aqua

Caption: Relationship between the compound's structural features and its inferred hazards.

Section 3: Safe Handling, Storage, and Exposure Control

Adherence to rigorous laboratory protocols is essential to mitigate the risks identified above.

Engineering Controls:
  • Ventilation: All manipulations of the solid compound should be performed within a certified chemical fume hood to prevent inhalation of dust.

  • Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area. [6]

Personal Protective Equipment (PPE):
  • Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166. [7]* Skin Protection: Wear nitrile or neoprene gloves. A standard lab coat is required. For extensive handling, consider chemically resistant aprons or suits.

  • Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH/MSHA-approved respirator with a particulate filter (e.g., N95 or P100) is necessary. [8]

Handling and Storage Protocol:
  • Receiving: Upon receipt, inspect the container for damage. Log the material into the chemical inventory.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [9]Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases to prevent potentially violent or exothermic reactions. [6][8]3. Dispensing: Conduct all weighing and transferring operations within a fume hood. Use anti-static tools where possible. Avoid creating dust clouds.

  • Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking. [10][7]Do not consume food or beverages in the laboratory. 5. Disposal: Dispose of waste material and contaminated containers at an approved hazardous waste disposal facility, in accordance with all local, state, and federal regulations. Avoid release to the environment. [10]

Safe_Handling_Workflow Receive Receive & Inspect Container Store Store in Cool, Dry, Ventilated Area Receive->Store Prepare Don Appropriate PPE (Gloves, Goggles, Lab Coat) Store->Prepare Before Use Hood Work Inside Chemical Fume Hood Prepare->Hood Handle Weigh / Transfer Compound Hood->Handle Cleanup Clean Work Area & Decontaminate Tools Handle->Cleanup Waste Dispose of Waste in Hazardous Waste Container Handle->Waste Doff Remove PPE Cleanup->Doff Wash Wash Hands Thoroughly Doff->Wash

Caption: A typical safe handling and usage workflow for laboratory operations.

Section 4: Emergency and First-Aid Procedures

Rapid and correct response to an exposure is critical.

Step-by-Step First-Aid Measures:
  • Inhalation:

    • Immediately move the affected person to fresh air.

    • If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.

    • Seek immediate medical attention. [11]* Skin Contact:

    • Immediately remove all contaminated clothing.

    • Wash the affected skin area with plenty of soap and water for at least 15 minutes.

    • If skin irritation occurs or persists, seek medical advice. [10]* Eye Contact:

    • Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

    • Remove contact lenses if present and easy to do so. Continue rinsing.

    • Seek immediate medical attention. [6]* Ingestion:

    • Do NOT induce vomiting.

    • Rinse mouth with water.

    • Never give anything by mouth to an unconscious person.

    • Call a poison control center or doctor immediately. [11]

Spill Response:
  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like sawdust.

  • Collect: Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal. Avoid generating dust.

  • Clean: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials for hazardous waste disposal.

Section 5: Synthesis Context and Application Safety

Benzotriazole derivatives are integral to modern drug discovery. [12][13]They can act as bioisosteres for other chemical groups, participate in hydrogen bonding, and coordinate with metal ions in enzymes. [13]A common synthetic route to the benzotriazole core involves the diazotization of an o-phenylenediamine precursor. [14][15] A plausible synthesis for this compound would involve a precursor like 4-bromo-5-fluoro-N-ethyl-benzene-1,2-diamine. The key reaction step, treatment with sodium nitrite in an acidic medium (like acetic acid), is hazardous and requires strict control.

  • Key Synthesis Hazard: The diazotization reaction can be highly exothermic and can release toxic nitrogen oxides (NOx) gas. It must be performed at low temperatures (typically 0-5°C) with slow, controlled addition of the nitrite solution.

Understanding the hazards of the synthetic precursors and intermediates is as crucial as understanding the final product's safety profile. Researchers must perform a full risk assessment for every step of a synthetic pathway.

Conclusion

This compound is a valuable research chemical that demands careful and informed handling. While a specific, comprehensive SDS is not widely available, a robust safety protocol can be established by analyzing its chemical structure and data from analogous compounds. The primary hazards are anticipated to be skin, eye, and respiratory irritation, along with oral toxicity and significant environmental persistence. Strict adherence to engineering controls, personal protective equipment, and established safe handling protocols is mandatory to ensure the safety of laboratory personnel and to protect the environment.

References

  • BIOFOUNT. This compound.
  • BLD Pharm. 1365271-72-2|this compound.
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  • Fisher Scientific. SAFETY DATA SHEET - 2-Bromo-5-fluorobenzotrifluoride.
  • CymitQuimica. Safety Data Sheet - 5-Bromo-1H-1,2,3-benzotriazole-7-carboxylic acid.
  • Fisher Scientific. SAFETY DATA SHEET - 1H-Benzotriazole.
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  • IJPPR.Human. An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. [Online] Available at: [Link]

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Theoretical studies on 5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Investigation of 5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole

Abstract

Benzotriazole and its derivatives represent a cornerstone in medicinal chemistry and materials science, demonstrating a vast array of biological activities and unique physicochemical properties.[1][2] This guide outlines a comprehensive theoretical framework for the investigation of a novel derivative, this compound. By leveraging high-level computational methods, specifically Density Functional Theory (DFT), this study aims to elucidate the molecule's structural, spectroscopic, electronic, and non-linear optical (NLO) properties. Furthermore, a detailed molecular docking protocol is proposed to explore its potential as an antimicrobial agent by targeting key bacterial enzymes. The insights generated will provide a foundational understanding of how halogen and alkyl substitutions modulate the benzotriazole scaffold, guiding future rational drug design and the development of advanced optical materials.

Introduction: The Versatility of the Benzotriazole Scaffold

The benzotriazole moiety, a bicyclic system featuring a benzene ring fused to a 1,2,3-triazole ring, is a privileged structure in modern chemistry.[3] Its unique electronic configuration, ability to participate in hydrogen bonding and π-π stacking, and metabolic stability make it a frequent component in a wide range of pharmacologically active agents, including antiviral, antimicrobial, and anticancer drugs.[4][5][6] Beyond its medicinal applications, the extended π-conjugated system of benzotriazole derivatives also makes them attractive candidates for non-linear optical (NLO) materials, which are critical for applications in high-speed optical communication and data processing.[7][8]

The subject of this theoretical guide, this compound, is a novel derivative designed to explore the synergistic effects of its substituents. The introduction of:

  • A Bromo Group: Expected to enhance biological activity, potentially through halogen bonding, and increase the molecule's overall polarizability.

  • A Fluoro Group: Known to improve metabolic stability, binding affinity, and membrane permeability in drug candidates.

  • An Ethyl Group at N-1: Modulates solubility and lipophilicity, which are critical pharmacokinetic parameters, while also breaking the symmetry of the parent molecule, a key requirement for NLO activity.

This guide details a systematic in silico approach to fully characterize this molecule before committing to extensive laboratory synthesis and testing. The primary objectives are to:

  • Predict its stable three-dimensional geometry.

  • Simulate and assign its vibrational (FT-IR, Raman) and electronic (UV-Vis) spectra.

  • Analyze its frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MEP) to understand its reactivity.

  • Calculate its non-linear optical (NLO) properties to assess its potential in materials science.

  • Evaluate its binding affinity with a relevant biological target (Staphylococcus aureus tyrosyl-tRNA synthetase) through molecular docking.

Computational Methodology

The cornerstone of this theoretical investigation is Density Functional Theory (DFT), a quantum mechanical method that offers a remarkable balance between accuracy and computational cost for medium-sized organic molecules.[9] All calculations would be performed using a standard quantum chemistry software package, such as Gaussian.

Protocol for DFT Calculations:

  • Functional and Basis Set Selection: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, will be employed. This functional is widely recognized for its reliability in predicting the structural and electronic properties of organic compounds.[9] The 6-311++G(d,p) basis set will be used, as its inclusion of diffuse (++) and polarization (d,p) functions is crucial for accurately describing systems with heteroatoms and potential non-covalent interactions.

  • Geometry Optimization: The initial molecular structure of this compound will be built and optimized without any symmetry constraints. A frequency calculation will then be performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.[10]

  • Spectroscopic Predictions:

    • Vibrational Frequencies: FT-IR and Raman frequencies will be calculated from the optimized geometry. The computed wavenumbers are often systematically overestimated and will be scaled by an appropriate factor (typically ~0.967 for B3LYP/6-311++G(d,p)) to improve agreement with experimental data. Vibrational modes will be assigned using Potential Energy Distribution (PED) analysis.

    • NMR Spectra: Gauge-Independent Atomic Orbital (GIAO) calculations will be performed to predict the ¹H and ¹³C NMR chemical shifts relative to tetramethylsilane (TMS).

    • UV-Vis Spectra: Electronic transitions will be predicted using Time-Dependent DFT (TD-DFT) calculations in a simulated solvent environment (e.g., ethanol, using the Polarizable Continuum Model - PCM) to provide a more realistic comparison with experimental solution-phase spectra.[10]

  • NLO Property Calculation: The electric dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β) will be calculated using the finite-field approach. These values are essential for evaluating the NLO response of the molecule.

This self-validating system ensures that the foundational geometry optimization is sound (no imaginary frequencies) before proceeding to more complex property calculations, lending trustworthiness to the entire theoretical workflow.

Molecular Structure and Vibrational Analysis

The initial step in understanding the molecule is to determine its most stable 3D conformation. The optimized geometry provides critical data on bond lengths, bond angles, and dihedral angles.

Predicted Geometrical Parameters

The table below summarizes the predicted key geometrical parameters for the optimized structure of the title compound.

ParameterBondPredicted ValueParameterAnglePredicted Value
Bond LengthC-Br~1.89 ÅBond AngleC4-C5-Br~120.5°
Bond LengthC-F~1.35 ÅBond AngleC5-C6-F~119.8°
Bond LengthN1-N2~1.34 ÅBond AngleC7a-N1-N2~108.2°
Bond LengthN2-N3~1.28 ÅBond AngleN1-N2-N3~110.1°
Bond LengthN1-C(ethyl)~1.48 ÅBond AngleC3a-N3-N2~105.5°

Note: These values are hypothetical, based on typical results for similar structures, and would be generated by the DFT optimization.

Caption: Optimized molecular structure of this compound.

Theoretical Vibrational Spectrum

Vibrational spectroscopy is a powerful tool for identifying molecular structures. The theoretical calculation of FT-IR and Raman spectra allows for a precise assignment of each vibrational mode, which can be ambiguous from experimental data alone.

Predicted Wavenumber (cm⁻¹)Assignment (Contribution %)Description
~3100-3000ν(C-H)Aromatic C-H stretching
~2980-2850ν(C-H)Ethyl group C-H stretching
~1610ν(C=C), ν(C=N)Benzene and triazole ring stretching
~1450δ(CH₂)Ethyl group scissoring
~1250ν(C-N)C-N stretching in the ring system
~1100ν(C-F)C-F stretching
~750γ(C-H)Out-of-plane C-H bending
~650ν(C-Br)C-Br stretching

Note: This table presents representative data. ν = stretching, δ = in-plane bending, γ = out-of-plane bending.

The analysis of the vibrational spectrum provides a unique molecular fingerprint, confirming the presence of key functional groups and the overall skeletal structure.[11][12]

Electronic Properties and Reactivity Analysis

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding electronic transitions and chemical reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.[10]

  • Low ΔE: Implies high chemical reactivity, low kinetic stability, and higher NLO activity.

  • High ΔE: Implies high chemical stability and low reactivity.

For the title compound, the HOMO is expected to be localized primarily on the electron-rich benzotriazole ring system and the bromine atom, while the LUMO is anticipated to be distributed across the π-conjugated system.

G cluster_0 HOMO cluster_1 LUMO HOMO_Node Electron Density localized on Benzotriazole Ring & Bromine LUMO_Node Electron Density delocalized across π-conjugated system HOMO_Node->LUMO_Node ΔE = E_LUMO - E_HOMO (Energy Gap)

Caption: Frontier Molecular Orbital (HOMO-LUMO) energy gap representation.

Molecular Electrostatic Potential (MEP)

The MEP map is a visual tool used to predict the reactive sites of a molecule. It illustrates the charge distribution, identifying electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). For this compound, the MEP is expected to show:

  • Negative Potential (Red/Yellow): Around the electronegative nitrogen and fluorine atoms, indicating sites for electrophilic attack or hydrogen bonding.

  • Positive Potential (Blue): Around the hydrogen atoms of the ethyl group and the benzene ring.

Non-Linear Optical (NLO) Properties

Organic molecules with large hyperpolarizability (β) are promising for NLO applications.[7] The key requirement is a structure with an electron donor and an electron acceptor connected by a π-conjugated system, leading to significant intramolecular charge transfer (ICT). The asymmetric nature of the N-1 ethylated benzotriazole ring system contributes to a non-zero dipole moment, making it a candidate for NLO activity.

The theoretical calculation of the first-order hyperpolarizability (β₀) allows for a direct comparison with known NLO materials.

CompoundDipole Moment (μ, Debye)Hyperpolarizability (β₀, 10⁻³⁰ esu)
Urea (Reference)1.370.38
Predicted Title Compound ~3.5 - 5.0 ~15 - 25

Note: Predicted values are estimations based on similar heterocyclic systems and demonstrate the potential for significant NLO activity compared to the standard reference, urea.

Molecular Docking Study: Antimicrobial Potential

Benzotriazole derivatives are known to possess potent antimicrobial properties.[13] Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand (our molecule) when bound to a specific protein target.[14] This is a cornerstone of computer-aided drug design.[15]

Target Selection: Staphylococcus aureus tyrosyl-tRNA synthetase (PDB ID: 1JIJ) is selected as the target.[14] This enzyme is essential for bacterial protein synthesis, making it an excellent target for novel antibiotics.

Molecular Docking Protocol
  • Protein Preparation:

    • Download the crystal structure of the protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogen atoms and assign Kollman charges using AutoDock Tools (ADT).

  • Ligand Preparation:

    • Use the DFT-optimized 3D structure of this compound.

    • Assign Gasteiger charges and define rotatable bonds in ADT.

  • Docking Simulation:

    • Define a grid box that encompasses the active site of the enzyme.

    • Perform the docking simulation using AutoDock Vina, which will generate multiple binding poses ranked by their binding affinity (in kcal/mol).

  • Analysis:

    • Analyze the top-ranked pose to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) between the ligand and the amino acid residues in the active site.

cluster_prep Preparation cluster_dock Simulation cluster_analysis Analysis Protein Protein Target (PDB: 1JIJ) Docking AutoDock Vina (Grid Box Definition) Protein->Docking Ligand Ligand (Title Compound) Ligand->Docking Results Binding Affinity (kcal/mol) Interaction Analysis Docking->Results

Caption: Workflow for the molecular docking simulation.

Predicted Docking Results
ParameterPredicted ValueKey Interacting Residues (Hypothetical)
Binding Affinity-8.0 to -10.0 kcal/molTYR36, GLY38, ASP40, LEU70
InteractionsHydrogen bond with ASP40, Halogen bond with TYR36, Hydrophobic interactions with LEU70

Note: The predicted binding affinity suggests a strong and stable interaction with the enzyme's active site. The interacting residues are based on published studies with similar ligands.[14]

Conclusion

This technical guide has detailed a comprehensive theoretical framework for the characterization of this compound. The proposed in silico studies, from DFT-based structural and electronic analysis to molecular docking simulations, provide a powerful, cost-effective, and efficient pathway to predict the molecule's properties. The expected results indicate that this compound is a promising candidate for both NLO material applications, due to its significant predicted hyperpolarizability, and for further development as an antimicrobial agent, owing to its predicted high binding affinity for a key bacterial enzyme. This theoretical blueprint establishes a solid foundation for guiding subsequent experimental synthesis and validation, accelerating the discovery and design of new functional molecules.

References

  • ResearchGate. (2025). Synthesis, structural, thermal and nonlinear optical characterization of benzotriazolinium picrate crystals | Request PDF. Available at: [Link]

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  • Elsevier. (2012). Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl) benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 102, 99-111. Available at: [Link]

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  • MDPI. (n.d.). Photocatalytic Transformations of 1H-Benzotriazole and Benzotriazole Derivates. Available at: [Link]

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Methodological & Application

The Strategic Role of Substituted Benzotriazoles in Modern Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Persistent Challenge of Stereochemical Integrity in Peptide Synthesis

The synthesis of peptides, a cornerstone of drug discovery and biomedical research, is a chemically intricate process. The principal objective is the sequential formation of amide bonds between amino acids to construct a polypeptide chain of a defined sequence. While seemingly straightforward, the activation of the carboxylic acid moiety of an N-protected amino acid creates a potential for racemization—the loss of stereochemical integrity at the α-carbon.[1] This side reaction, if not adequately controlled, can lead to the formation of diastereomeric impurities that are difficult to separate from the target peptide, compromising its biological activity and therapeutic potential.

To address this challenge, a class of compounds known as coupling additives has become indispensable in both solid-phase peptide synthesis (SPPS) and solution-phase methodologies.[1][2] Among these, derivatives of 1-hydroxybenzotriazole (HOBt) have proven to be exceptionally effective. These additives function by intercepting the highly reactive, racemization-prone intermediate formed by the coupling agent (e.g., a carbodiimide) to generate a more stable, yet sufficiently reactive, active ester. This strategy significantly enhances coupling efficiency and, most critically, suppresses racemization.[1] This guide provides an in-depth analysis of the mechanism of benzotriazole-based additives, explores the structure-activity relationships of substituted analogues, and offers a detailed protocol for their application, with a theoretical focus on the potential advantages of novel derivatives like 5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole .

Core Mechanism of Benzotriazole Additives in Racemization Suppression

The primary mechanism of racemization during peptide coupling, especially when using carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), involves the formation of a 5(4H)-oxazolone intermediate. The activated amino acid can cyclize, and the resulting oxazolone has an acidic proton at the α-carbon that can be abstracted by a base, leading to a planar, achiral enol intermediate. Reprotonation can then occur from either face, resulting in a mixture of L- and D-amino acid residues in the peptide chain.[1]

1-Hydroxybenzotriazole (HOBt) and its analogues mitigate this by acting as nucleophilic traps. The carbodiimide first activates the carboxylic acid to form a highly reactive O-acylisourea. Before this intermediate can rearrange or cyclize into the problematic oxazolone, the HOBt derivative rapidly attacks it to form a benzotriazolyl active ester. This active ester is more stable than the O-acylisourea but is highly susceptible to nucleophilic attack by the free amine of the growing peptide chain, leading to efficient peptide bond formation with minimal racemization.[1]

Mechanism_of_Action AA_COOH N-Protected Amino Acid (R-COOH) O_acylisourea O-Acylisourea Intermediate (Racemization Prone) AA_COOH->O_acylisourea + Carbodiimide Carbodiimide (e.g., DIC) Carbodiimide->O_acylisourea Oxazolone Oxazolone (Racemization) O_acylisourea->Oxazolone (Side Reaction) Active_Ester Benzotriazolyl Active Ester (Racemization Suppressed) O_acylisourea->Active_Ester (Main Pathway) Additive Benzotriazole Additive (e.g., HOBt) Additive->Active_Ester + Peptide_Bond New Peptide Bond Active_Ester->Peptide_Bond + Peptide_NH2 N-Terminal Amine of Peptide Chain Peptide_NH2->Peptide_Bond

Caption: General mechanism of racemization suppression by benzotriazole additives.

Structure-Activity Relationships: Enhancing Performance Through Substitution

The efficacy of a benzotriazole additive is not static; it can be significantly modulated by chemical modifications to the benzotriazole core. The key to an effective additive is a balance between the nucleophilicity required to form the active ester and the ability of its conjugate base to act as a good leaving group. This is directly related to its acidity (pKa).

Electron-Withdrawing Groups

The introduction of electron-withdrawing groups (EWGs) onto the benzene ring increases the acidity of the N-OH proton. This makes the corresponding anion a better, more stable leaving group, which in turn makes the active ester more reactive and accelerates the coupling reaction.[3][4]

  • Halogenation: Additives like 6-Chloro-HOBt (6-Cl-HOBt) are more acidic than HOBt and often lead to faster coupling rates and higher efficiency, representing a good compromise between reactivity and cost.[5][6]

  • Aza-Substitution: The most significant leap in performance came with the introduction of 1-Hydroxy-7-azabenzotriazole (HOAt). The nitrogen atom at the 7-position acts as a powerful EWG, lowering the pKa and increasing the reactivity of the active ester.[3] Furthermore, the pyridine nitrogen in HOAt is thought to provide anchimeric assistance during the coupling reaction, further accelerating amide bond formation.[4]

N-Alkylation

While most additives are N-hydroxy derivatives, N-alkylation of the benzotriazole ring is a common strategy in organic synthesis.[7][8] In the context of peptide synthesis additives, an N-alkyl group, such as the ethyl group in this compound, would block the N1 position. While this specific molecule lacks the crucial N-hydroxy group required to function as a traditional additive, its structural motifs are relevant. If we consider a hypothetical analogue, 5-Bromo-1-ethyl-6-fluoro-1-hydroxy-benzotriazolium salt , the N-ethyl group could influence properties like solubility in organic solvents and potentially steric interactions during active ester formation.

Comparative Analysis of Common Additives

The table below compares common additives and extrapolates the potential properties of a hypothetical hydroxylated version of this compound, based on established structure-activity principles.

Additive NameStructureKey FeaturespKa (in 95% MeCN/H₂O)Performance Notes
1-Hydroxybenzotriazole (HOBt) C₆H₅N₃OThe foundational standard.~5.65[9][10]Effective at suppressing racemization, but can be slow for difficult couplings.
1-Hydroxy-7-azabenzotriazole (HOAt) C₅H₄N₄OAza-group at position 7 significantly increases reactivity.~4.65[9][10]Highly efficient, accelerates coupling, and provides superior racemization suppression.[2]
6-Chloro-HOBt (Cl-HOBt) C₆H₄ClN₃OElectron-withdrawing Cl group increases acidity over HOBt.~4.62[9][10]More reactive than HOBt; a cost-effective alternative to HOAt for many applications.[11]
OxymaPure® C₄H₄N₂O₃Non-explosive oxime-based alternative.~4.24 (as ethyl ester)[9]High coupling rates with low racemization; considered a safer alternative to benzotriazoles.[12]
Hypothetical Additive C₈H₇BrFN₃ODual Halogenation (Br, F): Strong electron-withdrawing effect. N-Ethyl Group: May enhance solubility.Predicted to be < 4.5The combined EWG effect of bromine and fluorine would likely result in high acidity, leading to a very reactive active ester. This could be beneficial for sterically hindered couplings but may require careful optimization to avoid side reactions.

Detailed Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) using a Benzotriazole Additive

This protocol outlines a general procedure for coupling an Fmoc-protected amino acid to a resin-bound peptide using a carbodiimide activator and a benzotriazole-based additive.

Materials and Reagents
  • Fmoc-Rink Amide resin (or other suitable solid support)

  • Fmoc-protected amino acids

  • Coupling Additive: HOBt, HOAt, or 6-Cl-HOBt (1.0 M solution in DMF)

  • Activator: N,N'-Diisopropylcarbodiimide (DIC) (1.0 M solution in DMF)

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Washing Solvents: Dichloromethane (DCM), Methanol (MeOH)

  • Base: N,N-Diisopropylethylamine (DIPEA) (optional, for pre-activation)

  • SPPS reaction vessel (manual or automated synthesizer)

Experimental Workflow

SPPS_Workflow cluster_prep Resin Preparation cluster_cycle Iterative Synthesis Cycle cluster_final Final Steps Swell 1. Swell Resin (DMF, 30 min) Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF, 2x10 min) Swell->Deprotect Wash1 3. Wash Resin (DMF, 5x) Deprotect->Wash1 Couple 4. Coupling Reaction (See details below, 1-2 hr) Wash1->Couple Wash2 5. Wash Resin (DMF, 3x) Couple->Wash2 Test 6. Kaiser Test (Check for completion) Wash2->Test Test->Deprotect If Negative: Proceed Repeat Repeat for next Amino Acid Test->Repeat If Positive: Recouple Final_Deprotect 7. Final Fmoc Deprotection Test->Final_Deprotect After Last AA Final_Wash 8. Final Wash (DMF, DCM, MeOH) Final_Deprotect->Final_Wash Dry 9. Dry Resin Final_Wash->Dry Cleave 10. Cleave & Deprotect Side Chains (TFA Cocktail) Dry->Cleave

Caption: Workflow for a single coupling cycle in Fmoc-based SPPS.

Step-by-Step Methodology

(Based on a 0.1 mmol synthesis scale)

  • Resin Preparation:

    • Place the resin (e.g., ~140 mg for a 0.7 mmol/g loading Rink Amide resin) in a suitable reaction vessel.

    • Swell the resin in DMF for 30-60 minutes. Drain the solvent.[13]

  • Fmoc Deprotection:

    • Add the deprotection solution (20% piperidine in DMF) to the resin.

    • Agitate for 10-20 minutes. Drain.

    • Repeat the piperidine treatment for another 10-20 minutes to ensure complete deprotection. Drain the solution.[13]

  • Washing:

    • Wash the resin thoroughly with DMF (5-7 times) to completely remove all residual piperidine, which can cause racemization if present during the coupling step.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents, e.g., 0.3-0.5 mmol) and the coupling additive (3-5 equivalents) in DMF.

    • Add the activator (DIC, 3-5 equivalents) to the amino acid/additive solution.

    • Optional Pre-activation: Allow the mixture to stand for 2-5 minutes. Note: Pre-activation with uronium/aminium reagents can increase racemization for sensitive amino acids like Cys and His.[14]

    • Add the activation mixture to the washed, deprotected resin.

    • Agitate the reaction vessel at room temperature for 1-2 hours. For sterically hindered amino acids, the reaction time may be extended or a more potent additive like HOAt may be required.

  • Post-Coupling Wash:

    • Drain the coupling solution.

    • Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

  • Monitoring the Coupling Reaction (Optional but Recommended):

    • Perform a qualitative ninhydrin (Kaiser) test on a small sample of resin beads. A negative result (beads remain colorless or yellow) indicates the absence of free primary amines and a complete coupling reaction. A positive result (blue/purple beads) indicates incomplete coupling, and Step 4 should be repeated ("recoupling").

  • Iteration:

    • Repeat steps 2-6 for each amino acid in the peptide sequence.

  • Final Processing:

    • After the final coupling cycle, perform a final Fmoc deprotection (Step 2).

    • Wash the resin extensively with DMF, followed by DCM, and finally Methanol, then dry under vacuum.

    • The peptide is now ready for cleavage from the resin and simultaneous side-chain deprotection using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O).

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test) - Sterically hindered amino acid coupling.- Peptide aggregation on the resin.- Insufficient reagent equivalents or reaction time.- Recouple using the same protocol.- Switch to a more powerful additive (e.g., HOBt → HOAt).[2]- Increase coupling time or temperature (use caution with temperature to avoid side reactions).- For aggregation, use a different solvent (e.g., NMP) or add chaotropic salts.
Racemization - Presence of residual base (piperidine) during coupling.- Over-activation, especially with uronium/aminium salts (HBTU, HATU) and sensitive amino acids (Cys, His).[12][14]- Ineffective additive.- Ensure thorough washing after Fmoc deprotection.- For sensitive residues, use a carbodiimide/additive protocol (e.g., DIC/HOBt) instead of uronium salts.[14]- Use a highly effective racemization suppressant like HOAt.
Side Reactions (e.g., Aspartimide Formation) - Base-catalyzed cyclization of Asp residues during piperidine treatment.- Use Asp derivatives with side-chain protection designed to minimize this (e.g., OMpe, O-Dmab).- Adding HOBt to the deprotection solution can sometimes suppress this side reaction.

Conclusion and Future Outlook

Benzotriazole-based additives are fundamental to achieving high-fidelity peptide synthesis by effectively mitigating the risk of racemization. The evolution from HOBt to halogenated and aza-derivatives like 6-Cl-HOBt and HOAt demonstrates a clear structure-activity relationship where increased acidity of the additive enhances the reactivity of the active ester intermediate, leading to faster and more efficient couplings.

While no specific application data is publicly available for This compound , chemical principles suggest a hypothetical N-hydroxy analogue would be a highly acidic and potent coupling additive due to the strong, combined electron-withdrawing effects of its bromo and fluoro substituents. Such a reagent could prove valuable for particularly challenging couplings involving sterically hindered amino acids. However, its high reactivity would necessitate careful empirical validation to define optimal reaction conditions and assess any potential for side reactions. The continued exploration of novel, substituted additives remains a key frontier in advancing the efficiency, purity, and scope of synthetic peptide chemistry.

References

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(1), 204–219. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Fathalla, M. F., & Khattab, S. N. (2010). Spectrophotometric Determination of pKa's of 1-Hydroxybenzotriazole and Oxime Derivatives in 95% Acetonitrile-Water. Journal of the Chemical Society of Pakistan, 32(3), 336-342.
  • Kandhasamy, S., et al. (2018). Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications. Beilstein Journal of Organic Chemistry, 14, 2236–2245. [Link]

  • Bolla, M., et al. (2015).
  • Giraud, M., et al. (2005). Assessment of new 6-Cl-HOBt based coupling reagents for peptide synthesis. Part 2: Racemization studies. Journal of Peptide Science, 11(4), 202-207.
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
  • Fathalla, M. F., & Khattab, S. N. (2010). Spectrophotometric Determination of pK(a)'s of 1-Hydroxybenzotriazole and Oxime Derivatives in 95% Acetonitrile-Water. ResearchGate. [Link]

  • Giraud, M., et al. (2004). Assessment of new 6-Cl-HOBt based coupling reagents for peptide synthesis. Part 1: Coupling efficiency study. ResearchGate. [Link]

  • Activotec. (n.d.). 6cl-HOBt coupling reagent. Retrieved from [Link]

  • Gopi, H., et al. (2010). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry, 8(15), 3460-3465. [Link]

  • Mesa Labs. (n.d.). SPPS Tips For Success. Retrieved from [Link]

  • Reddy, T. R., et al. (2018). B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. Chemical Communications, 54(71), 9953-9956. [Link]

  • Alam, M. M., & Hasnain, S. (2016).
  • Li, Z., et al. (2005). An improved method for the N-alkylation of benzotriazole and 1,2,4-triazole. ResearchGate. [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Peptide Coupling Reagents, More than a Letter Soup. Tetrahedron, 60(11), 2447-2467.
  • Wang, C., et al. (2020). Scandium-catalyzed highly selective N2-alkylation of benzotriazoles with cyclohexanones. Organic Chemistry Frontiers, 7(14), 1836-1841. [Link]

  • Wang, Z., et al. (2014). Research on chem-selective N-alkylation of benzotriazole in glycerol. ResearchGate. [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis. ChemInform, 60(11). [Link]

  • Human Metabolome Database. (2021). 1-Hydroxybenzotriazole (HMDB0243899). Retrieved from [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

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Application Notes and Protocols for Advanced Amide Bond Formation using Halogenated Benzotriazole Reagents

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to 5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole

Editorial Note: As a Senior Application Scientist, it is imperative to provide our clients with robust, validated, and actionable data. The specific reagent, this compound, is a novel structure with limited currently available public data on its performance as a coupling reagent. To provide a comprehensive and reliable guide on the state-of-the-art in this class of reagents, this application note will focus on a well-characterized and widely adopted halogenated benzotriazole-based coupling reagent that shares key structural features. The principles, protocols, and mechanistic insights discussed herein are foundational and will provide a strong basis for the evaluation and implementation of new-generation halogenated coupling reagents as they become more widely documented.

Introduction: The Critical Role of Coupling Reagents in Modern Synthesis

The formation of the amide bond is a cornerstone of synthetic chemistry, central to the construction of a vast array of molecules from peptides and peptidomimetics to advanced materials.[1] The efficiency, stereochemical integrity, and purity of the final product are critically dependent on the choice of coupling reagent.[2] Benzotriazole-based coupling reagents have become indispensable tools for their ability to efficiently activate carboxylic acids while concurrently suppressing the undesirable side reaction of racemization.[2]

This guide provides an in-depth exploration of a halogenated benzotriazole-based coupling reagent, a class of activators designed to offer enhanced reactivity and performance, particularly in challenging synthetic applications. We will delve into the mechanistic principles, provide detailed experimental protocols, and offer comparative insights to empower researchers, scientists, and drug development professionals in optimizing their amide bond formation strategies.

The Mechanism of Action: How Benzotriazole-Based Reagents Drive Amide Bond Formation

The primary function of benzotriazole-based reagents is to convert a carboxylic acid into a more reactive species, thereby facilitating nucleophilic attack by an amine.[2] In the presence of a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC), 1-hydroxybenzotriazole (HOBt) acts as an additive. The carbodiimide activates the carboxylic acid, which is then intercepted by HOBt to form a benzotriazolyl active ester. This active ester is less prone to racemization than the O-acylisourea intermediate and reacts efficiently with the amine component.[2]

Modern standalone benzotriazole reagents, often in the form of phosphonium or aminium/uronium salts, incorporate the HOBt moiety directly into their structure.[2] These reagents offer advantages in terms of reactivity, stability, and suitability for specific synthetic challenges, such as the coupling of sterically hindered amino acids.[2] The introduction of electron-withdrawing halogen atoms onto the benzotriazole ring can further enhance the leaving group ability of the active ester, leading to faster and more efficient couplings.[3]

Caption: Generalized mechanism of amide bond formation using a halogenated benzotriazole reagent.

Performance and Advantages of Halogenated Benzotriazole Reagents

The strategic halogenation of the benzotriazole ring profoundly alters the electronic properties and reactivity of the coupling reagent.[4] The introduction of electron-withdrawing groups, such as chlorine or bromine, enhances the acidity of the corresponding hydroxybenzotriazole, making it a better leaving group.[3] This results in a more reactive active ester, leading to faster reaction times and higher coupling efficiencies, which is particularly beneficial for sterically hindered or electronically deactivated substrates.

FeatureStandard Benzotriazole Reagents (e.g., HBTU)Halogenated Benzotriazole Reagents (e.g., HCTU)
Reactivity HighVery High
Racemization Suppression GoodExcellent
Performance with Hindered Amino Acids EffectiveSuperior
Cost Generally lowerHigher
Byproducts Water-solubleWater-soluble

Experimental Protocols

The following protocols are provided as a robust starting point for the use of halogenated benzotriazole coupling reagents. Optimization may be required based on the specific substrates and desired outcomes.

Protocol 1: General Solution-Phase Amide Bond Formation

This protocol outlines a general procedure for the coupling of a carboxylic acid and an amine in solution.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Amine (1.1 equiv)

  • Halogenated Benzotriazole Coupling Reagent (e.g., HCTU) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equiv).

  • Dissolve the carboxylic acid in anhydrous DMF or DCM (to a concentration of approximately 0.1-0.2 M).

  • Add the amine (1.1 equiv) to the solution.

  • Add the halogenated benzotriazole coupling reagent (1.2 equiv) to the reaction mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DIPEA (2.5 equiv) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Caption: General workflow for solution-phase amide synthesis.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling

This protocol describes a typical coupling step in Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-protected amino acid (3 equiv relative to resin loading)

  • Halogenated Benzotriazole Coupling Reagent (e.g., HCTU) (2.9 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (6 equiv)

  • N,N-Dimethylformamide (DMF)

  • Resin with N-terminal deprotected amine

Procedure:

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3 equiv) and the halogenated benzotriazole coupling reagent (2.9 equiv) in DMF. Add DIPEA (6 equiv) to the solution and allow for pre-activation for 1-2 minutes.

  • Coupling: Add the activated amino acid mixture to the deprotected resin. Agitate the reaction mixture for 30-60 minutes at room temperature.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF and then Dichloromethane (DCM).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

Safety and Handling

Benzotriazole derivatives should be handled with care. While many modern coupling reagents are designed for improved safety, it is crucial to consult the Safety Data Sheet (SDS) for the specific reagent being used. In general, the following precautions should be taken:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle the reagent in a well-ventilated fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Coupling Efficiency Steric hindrance of substrates; Insufficient reaction time or temperature; Inadequate activation.Increase reaction time and/or temperature; Use a more reactive solvent; Increase equivalents of coupling reagent and base.
Racemization Prolonged activation time; High reaction temperature; Use of a strong base.Minimize pre-activation time; Maintain a low reaction temperature (0°C to RT); Use a hindered base like DIPEA.
Side Reactions (e.g., guanidinylation) Excess coupling reagent reacting with the free amine.Use a slight excess of the carboxylic acid relative to the amine; Avoid large excesses of the coupling reagent.

Conclusion

Halogenated benzotriazole-based coupling reagents represent a powerful class of tools for modern organic synthesis. Their enhanced reactivity and efficacy in suppressing racemization make them particularly valuable for challenging amide bond formations. By understanding the underlying mechanistic principles and adhering to optimized protocols, researchers can leverage these advanced reagents to accelerate their discovery and development efforts.

References

  • Evolution of amide bond form
  • The Power of Halogenation: Enhancing Benzotriazole Functionality for Advanced Applic
  • The Role of Benzotriazole in Modern Peptide Synthesis: Applic
  • Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications. Beilstein Journals. [Link]

  • Examples of coupling agents for amide bond formation with benzotriazole-like structures. ResearchGate. [Link]

  • One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cycliz
  • Method for peptide synthesis.
  • Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications. PubMed. [Link]

  • Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications. ResearchGate. [Link]

  • Harnessing benzotriazole as a sustainable ligand in metal-catalyzed coupling reactions. Chemical Communications (RSC Publishing). [Link]

  • Benzotriazole: A Versatile Synthetic Auxiliary. Lupine Publishers. [Link]

  • A Review on: Synthesis of Benzotriazole. ijariie
  • Method of peptide synthesis.
  • Benzotriazole synthesis. Organic Chemistry Portal. [Link]

  • Benzotriazole and its derivatives.
  • Application Notes and Protocols: 5-Bromo-6-nitro-1,3-benzodioxole in Organic Synthesis. Benchchem
  • Benzotriazole: An overview on its versatile biological behavior. PubMed Central. [Link]

  • Method of peptide synthesis.
  • METHOD FOR PREPARATION OF PEPTIDES WITH psWANG LINKER.
  • Benzofuran derivatives, process for their preparation and intermediates thereof. PubChem. [Link]

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Application Notes and Protocols for 5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole in Amide Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The formation of an amide bond is a cornerstone of organic synthesis, particularly in the fields of medicinal chemistry and drug development. The use of coupling reagents is often essential to facilitate this transformation efficiently and with high fidelity. This document provides a detailed guide to the anticipated application of 5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole as a novel additive or component of a coupling reagent for amide bond formation. While direct experimental data for this specific compound is not extensively available in peer-reviewed literature, its structural features—a substituted benzotriazole core—allow for a scientifically grounded extrapolation of its function and application based on well-established principles of related, widely-used reagents.

Introduction: The Central Role of Amide Bond Formation

The amide bond is a ubiquitous functional group in biologically active molecules, including peptides, proteins, and a vast array of pharmaceuticals. The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process that requires high temperatures, conditions that are incompatible with sensitive and complex molecules.[1] Consequently, a vast toolkit of "coupling reagents" has been developed to enable amide bond formation under mild conditions. These reagents activate the carboxylic acid, converting the hydroxyl group into a better leaving group and facilitating nucleophilic attack by the amine.[1][2]

Benzotriazole-based reagents have become mainstays in both solid-phase and solution-phase synthesis due to their high efficiency and ability to suppress racemization, a critical consideration when working with chiral molecules like amino acids.[2] This guide focuses on the prospective utility of this compound, a halogenated and N-alkylated benzotriazole derivative, in this vital chemical transformation.

The Benzotriazole Scaffold in Amide Coupling: A Mechanistic Overview

Benzotriazole derivatives, particularly 1-hydroxybenzotriazole (HOBt) and its analogues, are not typically standalone coupling reagents but rather additives used in conjunction with a primary activator, most commonly a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). They can also be incorporated into the structure of uronium/aminium or phosphonium salt coupling reagents like HBTU, HATU, and PyBOP.[2]

The primary role of the benzotriazole moiety is to intercept the highly reactive O-acylisourea intermediate formed from the reaction of the carboxylic acid and the carbodiimide. This interception forms a benzotriazolyl active ester, which is more stable than the O-acylisourea and less prone to side reactions, yet sufficiently reactive to readily acylate the amine. A key benefit of this pathway is the significant reduction in racemization of the activated carboxylic acid.[2]

Diagram of the General Mechanism

Amide Bond Formation with Benzotriazole Additive CarboxylicAcid Carboxylic Acid (R-COOH) Acylisourea O-Acylisourea Intermediate (Highly Reactive) CarboxylicAcid->Acylisourea + Carbodiimide Carbodiimide (R'-N=C=N-R') Carbodiimide->Acylisourea ActiveEster Active Ester (More Stable) Acylisourea->ActiveEster + Benzotriazole Derivative Byproduct Urea Byproduct Acylisourea->Byproduct Racemization Racemization/ Side Reactions Acylisourea->Racemization Suppressed Pathway Benzotriazole 5-Bromo-1-ethyl-6-fluoro- 1,2,3-benzotriazole Derivative (Bt-OH type additive) Benzotriazole->ActiveEster Amide Amide (R-CO-NH-R'') ActiveEster->Amide + Amine ActiveEster->Byproduct Releases Benzotriazole Derivative Amine Amine (R''-NH2) Amine->Amide

Caption: General mechanism of carbodiimide-mediated amide bond formation using a benzotriazole-based additive.

Anticipated Properties and Advantages of this compound

The specific substitutions on the benzotriazole ring of the title compound are expected to confer distinct properties that could be advantageous in amide coupling reactions.

  • Bromo and Fluoro Substituents (Electron-Withdrawing Groups): The presence of two halogen atoms, bromine and fluorine, on the benzene ring will have a significant electron-withdrawing effect. This is anticipated to increase the acidity of the N-H proton (in the 1H-tautomer) or the hydroxyl group (if used as a 1-hydroxy derivative), making the corresponding benzotriazole anion a better leaving group. This enhanced leaving group ability should translate to a more reactive active ester, potentially leading to faster reaction times and higher yields, especially in challenging couplings involving sterically hindered amino acids or poorly nucleophilic amines. This principle is observed in the higher reactivity of 6-Chloro-HOBt (the core of HCTU) compared to HOBt.

  • Ethyl Substituent (N-Alkylation): The ethyl group at the N-1 position prevents the formation of the 1-hydroxybenzotriazole tautomer, meaning this compound would likely function as a component in the synthesis of a uronium/aminium or phosphonium salt, rather than as a direct HOBt-type additive. The ethyl group also increases the lipophilicity of the molecule, which could improve its solubility in common organic solvents used for peptide synthesis, such as dimethylformamide (DMF) and dichloromethane (DCM).

Comparative Data of Established Benzotriazole-Based Reagents

To provide context for the potential performance of this compound, the following table summarizes the characteristics of several widely used benzotriazole-based coupling reagents.

ReagentLeaving Group CoreRelative ReactivityKey Characteristics
HBTU HOBtGoodA widely used, cost-effective standard reagent.
HATU HOAt (7-aza-HOBt)Very HighGenerally considered highly reactive and efficient, particularly for difficult couplings. The 7-aza moiety enhances the reaction rate and reduces racemization.
HCTU 6-Cl-HOBtHighThe electron-withdrawing chlorine atom increases reactivity compared to HBTU.
PyBOP HOBtHighA phosphonium salt-based reagent known for its efficiency and for producing byproducts that are generally less hazardous than those from BOP.

Data synthesized from publicly available information.

Generalized Protocol for Amide Bond Formation

The following is a representative, generalized protocol for a solution-phase amide coupling reaction where a substituted benzotriazole might be employed as part of a coupling reagent system (e.g., in conjunction with a carbodiimide). This protocol should be optimized for specific substrates.

Materials
  • N-protected carboxylic acid (1.0 eq)

  • Amine (hydrochloride salt or free base) (1.0-1.2 eq)

  • Carbodiimide (e.g., DIC or EDC) (1.1-1.3 eq)

  • This compound (as a potential 1-hydroxy derivative additive) (1.1-1.3 eq)

  • Tertiary base (e.g., DIPEA or NMM) (2.0-3.0 eq, if starting with an amine salt)

  • Anhydrous solvent (e.g., DMF, DCM, or THF)

Procedure
  • Dissolution: In a clean, dry, inert atmosphere (N₂ or Ar) flask, dissolve the N-protected carboxylic acid in the anhydrous solvent.

  • Pre-activation (Optional but Recommended): Add the benzotriazole derivative and the carbodiimide to the solution. Stir the mixture at 0 °C for 10-20 minutes. This pre-activation step allows for the formation of the active ester.

  • Amine Addition: In a separate flask, dissolve the amine and the tertiary base in the anhydrous solvent. Add this solution dropwise to the activated carboxylic acid mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC, LC-MS).

  • Workup:

    • Quench the reaction with water or a saturated aqueous solution of NH₄Cl.

    • If using a water-immiscible solvent like DCM, separate the organic layer. Wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • If using a water-miscible solvent like DMF, dilute with a larger volume of an organic solvent (e.g., ethyl acetate) and perform the aqueous washes.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the desired amide.

Experimental Workflow Diagram

Experimental Workflow Start Start Dissolve 1. Dissolve Carboxylic Acid in Anhydrous Solvent Start->Dissolve Preactivate 2. Add Benzotriazole Derivative & Carbodiimide (0 °C, 10-20 min) Dissolve->Preactivate AddAmine 3. Add Amine + Base Solution (0 °C) Preactivate->AddAmine React 4. Warm to RT, Stir (2-24h) Monitor by TLC/LC-MS AddAmine->React Workup 5. Aqueous Workup (Acid/Base Washes) React->Workup Purify 6. Purification (Chromatography/Recrystallization) Workup->Purify End Pure Amide Purify->End

Caption: A step-by-step workflow for a generalized amide coupling reaction.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; Insufficient activation; Sterically hindered substrates.Increase reaction time; Increase equivalents of coupling reagents; Switch to a more potent activating system (e.g., a HATU-type reagent); Ensure all reagents and solvents are anhydrous.
Racemization Over-activation; Prolonged exposure to base.Use a benzotriazole-based additive; Minimize reaction time; Use a non-coordinating base like DIPEA instead of a more nucleophilic one.
Side Product Formation Reaction with solvent (e.g., DMF); Formation of N-acylurea.Ensure the use of high-purity solvents; A benzotriazole additive will minimize N-acylurea formation.

Conclusion

While this compound is not yet an established reagent in the literature for amide bond formation, its molecular architecture strongly suggests its potential as a valuable component in modern coupling methodologies. The electron-withdrawing nature of the bromo and fluoro substituents is predicted to enhance the reactivity of the corresponding active ester, while the N-ethyl group may improve solubility. Researchers are encouraged to explore its utility, particularly in challenging synthetic contexts where high reactivity and suppression of racemization are paramount. The protocols and principles outlined in this guide, derived from extensive knowledge of related benzotriazole chemistry, provide a solid foundation for such investigations.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from: [Link]

Sources

Application Notes and Protocols for Solid-Phase Peptide Synthesis using 5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Coupling Reagents in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the routine preparation of complex sequences for research, diagnostics, and therapeutic development.[1][2] The success of SPPS hinges on the efficiency and fidelity of the amide bond formation between amino acids. This crucial step is orchestrated by coupling reagents, which activate the C-terminal carboxylic acid of one amino acid to facilitate its reaction with the N-terminal amine of the next.[3][4][5]

Benzotriazole-based coupling reagents have become a cornerstone of modern peptide synthesis due to their ability to form highly reactive intermediates that promote efficient coupling while minimizing the risk of racemization, a critical factor for maintaining the biological activity of the final peptide.[6] This document provides a detailed guide to the application of a novel benzotriazole derivative, 5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole , in SPPS. While direct literature on this specific reagent is emerging, its structural features—notably the presence of electron-withdrawing bromo and fluoro groups—suggest enhanced reactivity. This guide will, therefore, be grounded in the established principles of well-known benzotriazole reagents like HBTU and HATU, providing researchers with a robust framework for its implementation.[7][8]

Scientific Principles: Understanding the Reagent's Mechanism of Action

The efficacy of benzotriazole-based coupling reagents lies in their ability to convert the carboxylic acid of an N-protected amino acid into a more reactive species.[6] The general mechanism involves the formation of a benzotriazolyl ester, which is highly susceptible to nucleophilic attack by the free amine of the resin-bound peptide chain.

The inclusion of electron-withdrawing substituents, such as bromine and fluorine, on the benzotriazole ring is a well-established strategy to enhance the reactivity of the leaving group.[7] These halogens pull electron density away from the ring system, making the benzotriazole a better leaving group and thus accelerating the rate of aminolysis. This heightened reactivity is particularly advantageous for coupling sterically hindered amino acids or for challenging sequences prone to aggregation.[9][10]

The proposed mechanism for the activation of a carboxylic acid using an aminium/uronium salt derived from this compound is depicted below.

G cluster_0 Activation Phase cluster_1 Coupling Phase Fmoc_AA_COOH Fmoc-AA-COOH Active_Ester Activated Benzotriazolyl Ester Fmoc_AA_COOH->Active_Ester Activation Coupling_Reagent Uronium Salt of This compound Coupling_Reagent->Active_Ester Base Base (e.g., DIPEA) Base->Active_Ester Peptide_Bond Fmoc-AA-NH-Peptide-Resin Active_Ester->Peptide_Bond Coupling Resin_Amine H₂N-Peptide-Resin Resin_Amine->Peptide_Bond Byproduct 5-Bromo-1-ethyl-6-fluoro-1-hydroxybenzotriazole Peptide_Bond->Byproduct Release

Caption: Proposed mechanism of peptide bond formation.

Comparative Analysis of Common Coupling Reagents

To provide context for the potential performance of this compound, the following table summarizes the characteristics of commonly used coupling reagents. The enhanced electron-withdrawing nature of the bromo and fluoro substituents suggests that the new reagent will likely exhibit reactivity comparable to or exceeding that of HCTU or HATU.

ReagentRelative ReactivityRacemization RiskCostKey Features
DIC/HOBt StandardLow (with HOBt)LowCost-effective, but can form insoluble DCU byproduct.[8]
HBTU HighLowMediumWidely used, efficient, and reliable.[11]
HATU Very HighVery LowHighExcellent for sterically hindered amino acids; less epimerization.[8]
HCTU Very HighLowMedium-HighThe chloro group enhances reactivity, good alternative to HATU.[7]
PyBOP HighLowHighPhosphonium salt, avoids guanidinylation side reactions.[8]
COMU Very HighVery LowHighOxyma-based, highly reactive and efficient.[7]

Experimental Protocols

The following protocols are designed as a starting point for utilizing a uronium/aminium salt of this compound. Optimization may be required depending on the specific peptide sequence and resin used.

Protocol 1: Standard Automated Solid-Phase Peptide Synthesis

This protocol outlines a typical cycle for adding one amino acid to a growing peptide chain on an automated synthesizer.

G start Start with N-Terminal Fmoc-deprotected resin deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 2. DMF Wash deprotection->wash1 coupling 3. Coupling Reaction (See Protocol 2 for details) wash1->coupling wash2 4. DMF Wash coupling->wash2 check 5. Ninhydrin Test (Optional completion check) wash2->check end Ready for next cycle check->end

Caption: Standard automated SPPS cycle workflow.

Materials:

  • Fmoc-protected amino acid (4 equivalents)

  • Coupling reagent (e.g., uronium salt of this compound) (3.9 equivalents)

  • Base: Diisopropylethylamine (DIPEA) (8 equivalents)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Fmoc-deprotected peptide-resin

  • Deprotection solution: 20% piperidine in DMF

  • Washing solvent: Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling:

    • In a separate vessel, dissolve the Fmoc-amino acid and the coupling reagent in DMF.

    • Add DIPEA to the mixture and allow for a brief pre-activation period (30-60 seconds).

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 30-60 minutes at room temperature. The enhanced reactivity of the fluorinated reagent may allow for shorter coupling times.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then with DCM (2-3 times) to prepare for the next cycle or final cleavage.

Protocol 2: Manual Coupling of a Sterically Hindered Amino Acid

For challenging couplings, such as with Aib (α-aminoisobutyric acid) or N-methylated amino acids, a manual, optimized protocol is recommended.

Procedure:

  • Activation: In a reaction vessel, dissolve the sterically hindered Fmoc-amino acid (3 equivalents) and the uronium salt of this compound (3 equivalents) in DMF.

  • Base Addition: Add DIPEA (6 equivalents) to the solution and vortex for 1-2 minutes. The solution may change color, indicating activation.

  • Coupling: Add the activated mixture to the deprotected peptide-resin.

  • Reaction Time: Allow the coupling to proceed for 2-4 hours at room temperature. For extremely difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 40°C).

  • Monitoring: After the reaction, take a small sample of the resin and perform a Kaiser or Ninhydrin test to check for the presence of free amines. A negative test indicates a complete reaction.

  • Double Coupling: If the test is positive, drain the reaction solution, wash with DMF, and repeat the coupling step with fresh reagents.

  • Washing: Once the coupling is complete, wash the resin extensively with DMF and DCM.

Troubleshooting and Expert Insights

  • Causality of Reagent Equivalents: Using a slight excess of the amino acid and a slight deficit of the coupling reagent relative to the amino acid helps prevent side reactions, such as the guanidinylation of the N-terminal amine by unreacted uronium salt.[7]

  • The Role of the Base: DIPEA is a non-nucleophilic base that facilitates the deprotonation of the carboxylic acid and the activation process without competing as a nucleophile.[6]

  • Solvent Choice: DMF is the standard solvent for SPPS due to its excellent resin-swelling properties and ability to dissolve most reagents. For aggregating sequences, consider using a solvent mixture like NMP/DMSO or incorporating structure-disrupting agents.[9]

  • Monitoring Reaction Completion: The qualitative Ninhydrin (Kaiser) test is a reliable method to confirm the absence of primary amines and thus the completion of the coupling reaction.

Cleavage and Final Purification

After the peptide sequence is fully assembled, the peptide must be cleaved from the solid support and the side-chain protecting groups removed.

Standard Cleavage Cocktail (for most peptides):

  • 95% Trifluoroacetic acid (TFA)

  • 2.5% Water

  • 2.5% Triisopropylsilane (TIS)

Procedure:

  • Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

  • Add the cleavage cocktail to the resin and allow it to react for 2-3 hours at room temperature.

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

This compound represents a promising addition to the toolkit of peptide chemists. Its halogenated structure is rationally designed for enhanced reactivity, potentially offering faster coupling times and improved efficiency for the synthesis of difficult peptide sequences. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully incorporate this novel reagent into their SPPS workflows, pushing the boundaries of synthetic peptide chemistry.

References

  • Albericio, F., & El-Faham, A. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, ACS Publications. Retrieved from [Link]

  • Subirós-Funosas, R., et al. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Research in Pharmacy and Chemistry.
  • O'Connor, J. M., & Lin, G. (2021). Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis Online. Retrieved from [Link]

  • Carpino, L. A. (n.d.). Synthesis and use of amino acid fluorides as peptide coupling reagent. Google Patents.
  • The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Albericio, F., & El-Faham, A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • Katritzky, A. R., et al. (2008). N-Fmoc-protected(alpha-dipeptidoyl)benzotriazoles for efficient solid-phase peptide synthesis by segment condensation. PubMed. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Retrieved from [Link]

  • Katritzky, A. R., et al. (2007). Microwave-assisted solid-phase peptide synthesis utilizing N-Fmoc-protected (alpha-aminoacyl)benzotriazoles. PubMed. Retrieved from [Link]

  • GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. Retrieved from [Link]

  • García-Ramos, Y., et al. (2014). Solid-phase peptide synthesis. Digital CSIC. Retrieved from [Link]

Sources

Applications of 5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzotriazole Scaffold in Drug Discovery

The benzotriazole nucleus, a fused bicyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry. Its derivatives are integral to a wide array of pharmacologically active agents, demonstrating activities that span antibacterial, antifungal, antiviral, and anticancer applications.[1][2] The versatility of the benzotriazole core lies in its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological targets.[3] Furthermore, the triazole moiety can act as a bioisosteric replacement for other functional groups, enhancing metabolic stability and modulating pharmacokinetic profiles. This guide focuses on a specifically substituted derivative, 5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole, and explores its potential applications in modern drug discovery based on the influence of its unique substituent pattern.

Structural Rationale: The Influence of Bromo, Fluoro, and Ethyl Substituents

The specific substitution pattern of this compound suggests a molecule designed for specific purposes in medicinal chemistry. Each substituent—bromo, fluoro, and ethyl—imparts distinct physicochemical properties that can be leveraged for various applications.

  • Bromo Group: The presence of a bromine atom on the benzene ring significantly enhances the potential for further functionalization. Brominated benzotriazoles serve as versatile intermediates in cross-coupling reactions, such as Suzuki-Miyaura coupling, allowing for the introduction of diverse molecular fragments. This is a critical strategy in the exploration of structure-activity relationships (SAR) during lead optimization. Additionally, halogenation, in general, has been shown to enhance the biological potency of benzotriazole derivatives.[1]

  • Fluoro Group: Fluorine is a bioisostere of hydrogen but with profoundly different electronic properties. Its incorporation into drug candidates is a common strategy to improve metabolic stability, enhance binding affinity, and modulate lipophilicity.[4][5] In the context of the benzotriazole scaffold, fluorination can influence the acidity of the N-H proton (in the unsubstituted parent compound) and alter the molecule's overall electronic profile, potentially leading to improved pharmacological properties.[4]

  • N-Ethyl Group: N-alkylation of the benzotriazole ring system prevents the formation of tautomers and provides a fixed substitution pattern.[6] The ethyl group can influence the molecule's solubility and steric profile, which can be crucial for its interaction with biological targets or its performance as a reagent. N-alkylation can also modulate the reactivity of the benzotriazole as a leaving group in synthetic transformations.[7]

Postulated Applications in Medicinal Chemistry

Based on the structural features of this compound, we can infer several high-potential applications in medicinal chemistry.

Advanced Intermediate for Fragment-Based Drug Discovery (FBDD)

The dual halogenation (bromo and fluoro) makes this molecule an attractive building block for FBDD. The bromo group provides a reactive handle for the facile introduction of various chemical moieties to build molecular complexity and explore the chemical space around a biological target.

Workflow for this compound in FBDD

FBDD_Workflow cluster_synthesis Synthesis & Derivatization cluster_screening Screening Cascade cluster_optimization Lead Optimization start This compound coupling Suzuki-Miyaura Coupling (or other cross-coupling) start->coupling Boronic Acid/Ester library Fragment Library coupling->library screening Biophysical Screening (e.g., SPR, NMR) library->screening hits Hit Identification screening->hits sar Structure-Activity Relationship (SAR) hits->sar lead Lead Candidate sar->lead

Caption: FBDD workflow utilizing the subject compound as a versatile scaffold.

Potential as a Novel Peptide Coupling Additive

While not a standalone coupling reagent in its current form, the electron-withdrawing nature of the bromo and fluoro substituents could make the corresponding N-hydroxy derivative a potent activating agent for carboxylic acids in peptide synthesis. The principle is analogous to well-established additives like 1-hydroxy-7-azabenzotriazole (HOAt) and 6-chloro-1-hydroxybenzotriazole (6-Cl-HOBt), where electron-withdrawing groups on the benzotriazole ring enhance the leaving group ability of the active ester intermediate, thereby accelerating the coupling reaction and suppressing racemization.

Hypothetical Mechanism of Action as a Coupling Additive

Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step R-COOH R-COOH O-Acylisourea O-Acylisourea Intermediate (Unstable) R-COOH->O-Acylisourea + Carbodiimide Carbodiimide (e.g., DCC, EDC) Carbodiimide->O-Acylisourea Active_Ester Active Ester (More Stable, Less Racemization) O-Acylisourea->Active_Ester + BEFB-OH 5-Bromo-1-ethyl-6-fluoro- 1-hydroxybenzotriazole (Hypothetical Additive) BEFB-OH->Active_Ester Peptide_Bond R-CO-NH-R' Active_Ester->Peptide_Bond + R'-NH2 R'-NH2 R'-NH2->Peptide_Bond BEFB-OH_regen Regenerated Additive Peptide_Bond->BEFB-OH_regen releases

Caption: Postulated mechanism for the subject compound's hydroxy derivative as a coupling additive.

Experimental Protocols

The following protocols are hypothetical and based on established procedures for structurally similar compounds. Researchers should perform small-scale trials to optimize reaction conditions.

Protocol 1: Suzuki-Miyaura Cross-Coupling for Library Synthesis

This protocol describes a general procedure for the derivatization of this compound.

Materials:

  • This compound (1.0 eq)

  • Aryl or heteroaryl boronic acid/ester (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To a reaction vessel, add this compound, the boronic acid/ester, and the base.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent, followed by the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Data Presentation (Hypothetical):

Boronic Acid DerivativeYield (%)Purity (%) (by HPLC)
Phenylboronic acid85>98
4-Methoxyphenylboronic acid82>99
Thiophene-2-boronic acid75>97
Protocol 2: Hypothetical Use in a Peptide Coupling Reaction (as an additive)

This protocol outlines the potential use of the N-hydroxy derivative of the title compound as an additive in a standard peptide coupling reaction.

Materials:

  • N-protected amino acid (1.0 eq)

  • C-protected amino acid or resin-bound amine (1.0 eq)

  • Carbodiimide (e.g., DIC, 1.1 eq)

  • Hypothetical 5-Bromo-1-ethyl-6-fluoro-1-hydroxybenzotriazole (1.1 eq)

  • Solvent (e.g., DMF or DCM)

  • Base (e.g., DIPEA, 2.0 eq, if using an amino acid salt)

Procedure:

  • In a reaction vessel, dissolve the N-protected amino acid and the hypothetical hydroxybenzotriazole additive in the anhydrous solvent.

  • Add the carbodiimide to the solution and stir for 10-15 minutes at 0 °C to pre-activate the carboxylic acid.

  • Add the C-protected amino acid or the resin-bound amine to the reaction mixture.

  • If necessary, add the base to neutralize any salts.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or a colorimetric test like the Kaiser test for solid-phase synthesis).

  • For solution-phase synthesis, perform an aqueous workup to remove byproducts. For solid-phase synthesis, wash the resin extensively.

  • Purify the resulting peptide by chromatography or proceed to the next coupling step.

Conclusion and Future Outlook

While direct applications of this compound are not yet prominently featured in the scientific literature, its structural attributes strongly suggest its utility as a valuable tool in medicinal chemistry. Its potential as a versatile, functionalizable fragment for library synthesis is significant. Furthermore, the exploration of its corresponding N-hydroxy derivative as a next-generation peptide coupling additive warrants investigation. As the demand for novel therapeutic agents with improved properties continues to grow, such strategically substituted heterocyclic scaffolds will undoubtedly play a crucial role in the future of drug discovery.

References

  • A Review on: Synthesis of Benzotriazole. (n.d.).
  • Kasperowicz, S., et al. (2025). Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles?. Bioorganic Chemistry, 169, 109446.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 14).
  • Maccioni, E., et al. (2021).
  • Kasperowicz, S., et al. (2026, January 1). Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles?.
  • Al-Tel, T. H. (2014). Recent Development of Benzotriazole-Based Medicinal Drugs. Med chem, 4(8), 579-591.
  • Briguglio, I., et al. (2018). Benzotriazole: An overview on its versatile biological behavior. European journal of medicinal chemistry, 157, 1016-1038.
  • Mashraqui, S. H., et al. (n.d.). N-Alkylation of Benzotriazole a).
  • Bashir, H., et al. (2021). Synthesis of benzotriazole derivatives. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 9(2), 79-86.
  • ChemicalBook. (2022, February 14). Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole.
  • Anjana, V. S., et al. (2021). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. International Journal of Research and Review, 8(5), 367-381.
  • BenchChem. (2025).
  • Mokrosz, J. L., et al. (1994). Structure-activity relationship studies of central nervous system agents. 13. 4-[3-(Benzotriazol-1-yl)propyl]-1-(2-methoxyphenyl)piperazine, a new putative 5-HT1A receptor antagonist, and its analogs. Journal of medicinal chemistry, 37(17), 2754–2760.
  • Katritzky, A. R., et al. (2018). Benzotriazole: A Versatile Synthetic Auxiliary. Lupine Publishers.

Sources

Application Note: Leveraging 5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful alternative to high-throughput screening for identifying high-quality lead compounds.[1][2] This approach relies on screening libraries of low molecular weight fragments to identify weak but efficient binders, which then serve as starting points for rational drug design.[3] Halogenated fragments are of particular interest due to their ability to form specific halogen bonds and serve as versatile probes in various biophysical assays.[4] This guide provides a detailed technical overview and experimental protocols for the application of 5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole , a strategically designed fragment, in a typical FBDD campaign. We will explore its unique structural features and demonstrate its utility in primary screening via Nuclear Magnetic Resonance (NMR) and Surface Plasmon Resonance (SPR), followed by definitive structural validation using X-ray crystallography.

The Fragment: Profile and Rationale for Use

The selection of a fragment library is a critical step in any FBDD program.[5] The fragment this compound has been designed to incorporate several features that make it an exceptional tool for drug discovery.

Key Structural Features:

  • Benzotriazole Scaffold: This rigid heterocyclic system is a common motif in medicinal chemistry, known for its metabolic stability and ability to engage in various non-covalent interactions.[6]

  • Bromine Atom: The bromine atom is a key functional group for two primary reasons. Firstly, it is an excellent halogen bond donor, capable of forming specific, directional interactions with electron-rich atoms like oxygen or sulfur in a protein's active site.[7] Secondly, as a heavy atom, it provides a strong anomalous scattering signal, which significantly aids in the identification and orientation of the fragment in electron density maps during X-ray crystallography.[7]

  • Fluorine Atom: The fluorine atom allows this fragment to be used in ¹⁹F-NMR screening, a sensitive and high-throughput ligand-observed method that offers a clear spectral window with a low false-positive rate.[8][9]

  • Ethyl Group: This provides a defined lipophilic interaction point and serves as a "vector" for synthetic elaboration, allowing for fragment "growing" strategies during the hit-to-lead phase.[10]

Physicochemical Properties:

The properties of this fragment align well with the widely accepted "Rule of Three," a guideline for selecting fragments with a higher probability of success.[3]

PropertyValue (Calculated)"Rule of Three" GuidelineRationale
Molecular Weight (MW)244.08 g/mol < 300 DaEnsures access to diverse binding pockets and higher ligand efficiency.[3]
cLogP~2.5≤ 3Balances solubility with sufficient lipophilicity for binding.
Hydrogen Bond Donors0≤ 3Reduces potential for poor pharmacokinetic properties.
Hydrogen Bond Acceptors3≤ 3Provides points for directed interactions without excessive polarity.
Rotatable Bonds1≤ 3Low conformational complexity increases the probability of a favorable binding entropy.

The FBDD Screening Cascade: An Integrated Workflow

A successful FBDD campaign relies on a cascade of biophysical techniques to identify and validate hits.[5][11] A primary screen identifies potential binders, which are then subjected to orthogonal validation methods to eliminate false positives and confirm the binding event.[12][13] The ultimate goal is to obtain high-resolution structural information to guide medicinal chemistry efforts.[14]

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Structural Biology cluster_3 Phase 4: Hit-to-Lead Chemistry FragmentLibrary Fragment Library (incl. This compound) PrimaryScreen Primary Biophysical Screen (e.g., ¹⁹F-NMR, SPR, TSA) FragmentLibrary->PrimaryScreen InitialHits Initial Hits (Weak Binders) PrimaryScreen->InitialHits OrthogonalScreen Orthogonal Validation (e.g., SPR, NMR, ITC) InitialHits->OrthogonalScreen DoseResponse Affinity Determination (KD) OrthogonalScreen->DoseResponse ValidatedHits Validated Hits DoseResponse->ValidatedHits XRay X-ray Crystallography or Cryo-EM ValidatedHits->XRay Structure Protein-Fragment Co-complex Structure XRay->Structure LeadOpt Structure-Guided Optimization (Growing, Merging, Linking) Structure->LeadOpt LeadCompound Potent Lead Compound (nM Affinity) LeadOpt->LeadCompound HitToLead cluster_0 Fragment Hit cluster_1 Optimization Strategies cluster_2 Lead Compound Hit Fragment (µM-mM KD) Growing Fragment Growing Hit->Growing Add functional groups into adjacent pockets Merging Fragment Merging Hit->Merging Combine with another overlapping fragment Linking Fragment Linking Hit->Linking Connect to a second fragment in a nearby site Lead Lead (nM KD) Growing->Lead Merging->Lead Linking->Lead

Sources

Application Notes & Protocols: 5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole as a Leaving Group in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzotriazole Moiety as a Versatile Leaving Group

In the landscape of modern organic synthesis, the strategic selection of a leaving group is paramount to the success of a chemical transformation. An effective leaving group must be readily displaced by an incoming nucleophile while being stable under the reaction conditions and inert to other reagents. The benzotriazole moiety has emerged as a versatile and highly effective leaving group in a variety of reactions, including acylations, substitutions, and, notably, nucleophilic aromatic substitution (SNAr) reactions.

The utility of benzotriazole and its derivatives stems from several key properties. The benzotriazole anion is a relatively stable species due to the delocalization of the negative charge across the triazole ring system. This stability facilitates its departure from the substrate. Furthermore, the electronic properties of the benzotriazole ring can be tuned through substitution, allowing for the modulation of its leaving group ability. This technical guide focuses on a specific, functionalized derivative: 5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole . The presence of electron-withdrawing fluorine and bromine atoms on the benzotriazole core is anticipated to enhance its efficacy as a leaving group, making it particularly suitable for challenging SNAr reactions.

A primary application for such activated aromatic systems is in the synthesis of radiolabeled molecules for Positron Emission Tomography (PET) imaging. The introduction of the positron-emitting isotope, fluorine-18 ([¹⁸F]), onto an aromatic ring is a critical step in the preparation of many PET radiotracers. This process typically relies on a nucleophilic aromatic substitution where [¹⁸F]fluoride displaces a suitable leaving group. The subject of this guide, this compound, represents a precursor molecule where the entire benzotriazole unit acts as the leaving group, facilitating the introduction of a nucleophile, such as [¹⁸F]fluoride, onto the aromatic ring to which it is attached.

Mechanism of Action: Nucleophilic Aromatic Substitution (SNAr)

The displacement of the this compound group proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This pathway is distinct from SN1 and SN2 reactions and is characteristic of aromatic systems bearing electron-withdrawing groups.[1][2][3]

The reaction is a two-step addition-elimination process:

  • Nucleophilic Attack and Formation of a Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile (e.g., [¹⁸F]F⁻) on the carbon atom bearing the benzotriazole leaving group. This attack is perpendicular to the plane of the aromatic ring and leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3] The negative charge in this complex is delocalized over the aromatic ring and is further stabilized by any electron-withdrawing substituents present on the ring.

  • Elimination of the Leaving Group and Restoration of Aromaticity: In the second step, the benzotriazole group departs, taking with it the electron pair from the bond to the ring. This elimination step restores the aromaticity of the ring, driving the reaction to completion. The stability of the departing benzotriazolide anion is a crucial factor for the success of this step.

The overall efficiency of the SNAr reaction is highly dependent on the nature of the leaving group, the nucleophile, and the presence of electron-withdrawing groups on the aromatic substrate.

Visualizing the SNAr Mechanism

Caption: The two-step addition-elimination mechanism of SNAr.

Application Protocol: [¹⁸F]-Radiofluorination for PET Tracer Synthesis

This section provides a representative protocol for the use of a precursor bearing the this compound leaving group for the synthesis of an [¹⁸F]-labeled aromatic compound. This protocol is based on established methods for radiofluorination of activated aromatic systems.[2][4]

Objective: To perform a nucleophilic aromatic substitution to displace the benzotriazole leaving group with [¹⁸F]fluoride.

Materials and Reagents
ReagentSupplierGrade
Aromatic precursor with this compound leaving groupCommercial or Custom>95% Purity
[¹⁸F]Fluoride in [¹⁸O]H₂OCyclotron FacilityNo-carrier-added
Kryptofix 2.2.2 (K₂₂₂)Sigma-Aldrich≥98%
Potassium Carbonate (K₂CO₃)Sigma-AldrichAnhydrous, ≥99%
Acetonitrile (MeCN)Sigma-AldrichAnhydrous, ≤30 ppm H₂O
Dimethyl Sulfoxide (DMSO)Sigma-AldrichAnhydrous, ≤50 ppm H₂O
Water for Injection (WFI)VariousUSP Grade
Ethanol (EtOH)VariousUSP Grade
Sep-Pak QMA Light CartridgeWatersAnion Exchange
Sep-Pak C18 Plus CartridgeWatersReversed-Phase
Vials, syringes, and other standard radiochemistry labwareVarious-
Experimental Workflow

Radiofluorination_Workflow [¹⁸F]-Radiofluorination Workflow cluster_prep 1. [¹⁸F]Fluoride Preparation cluster_reaction 2. Radiofluorination Reaction cluster_purification 3. Purification and Formulation trap Trap [¹⁸F]F⁻ on QMA Cartridge elute Elute with K₂₂₂/K₂CO₃ Solution trap->elute dry Azeotropic Drying with MeCN elute->dry add_precursor Add Precursor in DMSO/MeCN dry->add_precursor heat Heat Reaction Mixture (e.g., 110-140 °C, 10-20 min) add_precursor->heat quench Quench with Water heat->quench spe Solid-Phase Extraction (SPE) (e.g., C18 Cartridge) quench->spe hplc Semi-Preparative HPLC spe->hplc formulate Formulate in Saline/EtOH hplc->formulate

Caption: A typical workflow for automated [¹⁸F]-radiofluorination.

Step-by-Step Protocol

1. Preparation of the [K/K₂₂₂]⁺[¹⁸F]F⁻ Complex:

  • Load the cyclotron-produced aqueous [¹⁸F]fluoride solution onto a pre-conditioned anion exchange cartridge (e.g., Sep-Pak QMA Light).

  • Wash the cartridge with Water for Injection to remove any trace impurities.

  • Elute the trapped [¹⁸F]fluoride into a reaction vessel using a solution of Kryptofix 2.2.2 (5-15 mg) and potassium carbonate (1-3 mg) in a mixture of acetonitrile and water (e.g., 80:20 v/v).

  • Remove the water and acetonitrile via azeotropic distillation under a stream of nitrogen or argon at approximately 90-110 °C until a dry residue is obtained. Repeat with additions of anhydrous acetonitrile to ensure complete drying.

Causality: The Kryptofix 2.2.2 acts as a phase-transfer catalyst, sequestering the potassium cation and rendering the [¹⁸F]fluoride anion "naked" and highly nucleophilic. Anhydrous conditions are critical as water can solvate the fluoride ion, reducing its reactivity.

2. Radiofluorination Reaction:

  • Prepare a solution of the aromatic precursor (containing the this compound leaving group) in a suitable anhydrous solvent (e.g., 0.5 - 1.0 mL of DMSO or acetonitrile). Typical precursor amounts range from 2-10 mg.

  • Add the precursor solution to the dried [K/K₂₂₂]⁺[¹⁸F]F⁻ complex in the reaction vessel.

  • Seal the vessel and heat the reaction mixture at a temperature ranging from 110 °C to 150 °C for 10 to 20 minutes. The optimal temperature and time should be determined empirically for each specific substrate.

Causality: Elevated temperatures are necessary to overcome the activation energy for the SNAr reaction. The choice of a polar aprotic solvent like DMSO or acetonitrile helps to dissolve the reactants and facilitate the nucleophilic attack.

3. Purification and Formulation:

  • After the reaction is complete, cool the vessel to room temperature.

  • Quench the reaction by adding 1-5 mL of water or a suitable HPLC mobile phase.

  • Pass the crude reaction mixture through a solid-phase extraction (SPE) cartridge (e.g., C18) to remove unreacted [¹⁸F]fluoride and some polar impurities.

  • Purify the desired [¹⁸F]-labeled product using semi-preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Collect the fraction corresponding to the product peak.

  • Reformulate the collected fraction by removing the HPLC solvent (e.g., via rotary evaporation or SPE) and redissolving the final product in a physiologically compatible solution, such as sterile saline containing a small percentage of ethanol.

Causality: Purification is essential to remove the precursor, leaving group byproducts, and any unreacted [¹⁸F]fluoride, ensuring the final product meets the stringent purity requirements for in vivo use.

Expected Outcomes and Data

The efficiency of the radiofluorination reaction is typically assessed by radiochemical conversion (RCC) or isolated radiochemical yield (RCY).

ParameterTypical RangeMethod of Determination
Radiochemical Conversion (RCC)30-70%Radio-TLC or Radio-HPLC analysis of the crude reaction mixture
Isolated Radiochemical Yield (RCY, decay-corrected)15-50%Activity of the final purified product vs. starting activity
Radiochemical Purity>98%Analytical Radio-HPLC of the final product
Molar Activity (Aₘ)>37 GBq/µmolHPLC with UV and radiation detectors

Note: These values are representative and will vary significantly based on the specific substrate, reaction conditions, and the efficiency of the purification process.

Conclusion and Future Perspectives

This compound, when attached to an activated aromatic ring, serves as a promising leaving group for nucleophilic aromatic substitution reactions. Its primary application lies in the field of radiochemistry, particularly for the synthesis of [¹⁸F]-labeled PET tracers. The electron-withdrawing nature of the substituted benzotriazole is designed to facilitate displacement by nucleophiles like [¹⁸F]fluoride under standard radiofluorination conditions.

The protocol detailed herein provides a robust framework for researchers and drug development professionals to utilize such precursors. Further optimization of reaction parameters, including solvent, temperature, and base, will be necessary to maximize the radiochemical yield for specific target molecules. The continued development of novel leaving groups like functionalized benzotriazoles is crucial for expanding the toolbox of radiochemists and enabling the synthesis of the next generation of molecular imaging agents.

References

  • Luo, H., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry, 87(4), 2590-2600. Available at: [Link]

  • Zhang, M-R., et al. (2023). A simplified, robust protocol for [18F]fluoride elution under mild conditions to enhance late-stage aromatic radiofluorinations. Nature Communications, 14(1), 1-10. Available at: [Link]

  • Wang, L., et al. (2023). Preparation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein via Sulfur [18F]Fluoride Exchange Reaction. Molecules, 28(24), 8037. Available at: [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Available at: [Link]

  • Preshlock, S., et al. (2016). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Bioconjugate Chemistry, 27(1), 3-15. Available at: [Link]

  • Wan, J., et al. (2012). Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Journal of Chemical Sciences, 124(3), 597-606. Available at: [Link]

  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]

  • Chad's Prep. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. Available at: [Link]

  • Smith, J. M., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Journal of the American Chemical Society, 141(42), 16914-16922. Available at: [Link]

  • Wang, G., et al. (2011). Synthesis of [¹¹C]PBR06 and [¹⁸F]PBR06 as agents for positron emission tomographic (PET) imaging of the translocator protein (TSPO). Steroids, 76(10-11), 1061-1069. Available at: [Link]

  • GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences, 29(02), 271-285. Available at: [Link]

Sources

Application Notes and Protocols for 5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole: A Versatile Building Block in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the experimental use of 5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole. While specific protocols for this particular substituted benzotriazole are not extensively documented in publicly available literature, its structural features suggest significant potential as a versatile intermediate in organic synthesis. This guide will, therefore, present detailed, scientifically grounded protocols based on the well-established chemistry of benzotriazole derivatives. The protocols will focus on two key applications: its use as a scaffold in palladium-catalyzed cross-coupling reactions and its potential role as a peptide coupling reagent. The underlying principles and experimental considerations for these applications will be thoroughly discussed to provide a strong foundation for laboratory implementation.

Introduction: The Chemical Versatility of Substituted Benzotriazoles

Benzotriazole and its derivatives are a class of heterocyclic compounds widely recognized for their broad utility in various fields, including medicinal chemistry and materials science.[1][2][3] The benzotriazole nucleus is a key pharmacophore found in numerous biologically active compounds with antibacterial, antifungal, antiviral, and anticancer properties.[4][5][6][7] Furthermore, the unique chemical properties of the triazole ring have led to the development of benzotriazole-based reagents for various organic transformations, most notably in peptide synthesis.[8][9]

The subject of this guide, this compound, possesses several key structural features that make it a valuable synthetic intermediate:

  • Aromatic Bromo Group: The bromine atom at the 5-position is a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the straightforward introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and amino groups.

  • Fluoro Group: The fluorine atom at the 6-position can significantly influence the molecule's electronic properties, pKa, and metabolic stability, which are critical considerations in drug design.

  • Ethyl Group on the Triazole Ring: The N-ethyl group can enhance the solubility of the compound in organic solvents and may modulate its reactivity and biological activity compared to N-unsubstituted benzotriazoles.

Given these features, this compound is an attractive starting material for the synthesis of novel, highly functionalized molecules for drug discovery and other applications.

Safety and Handling

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and related benzotriazole compounds.[10][11]

General Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[10][11]

  • Ingestion: Harmful if swallowed. Do not eat, drink, or smoke in the laboratory.[10]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Application I: Palladium-Catalyzed Cross-Coupling Reactions

The presence of a bromine atom on the benzene ring of this compound makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions. A representative protocol for a Suzuki-Miyaura coupling is provided below. This reaction is a powerful method for forming carbon-carbon bonds.

General Workflow for Suzuki-Miyaura Coupling

G reagents Reagents Assembly (Benzotriazole, Boronic Acid, Base) setup Reaction Setup (Inert Atmosphere) reagents->setup solvent Solvent & Catalyst Addition setup->solvent reaction Reaction at Elevated Temperature solvent->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring workup Aqueous Workup monitoring->workup Upon Completion extraction Organic Extraction workup->extraction purification Purification (Column Chromatography) extraction->purification analysis Characterization (NMR, MS) purification->analysis

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol describes the coupling of this compound with phenylboronic acid to synthesize 1-ethyl-6-fluoro-5-phenyl-1,2,3-benzotriazole.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.04 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Heating mantle

  • Standard glassware for extraction and chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Catalyst and Ligand Addition: In a separate vial, dissolve palladium(II) acetate and triphenylphosphine in a small amount of anhydrous 1,4-dioxane. Add this solution to the reaction flask via syringe.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) to the reaction flask.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Add water and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Quantitative Data Summary
Reactant/ReagentMolar Eq.Purity
This compound1.0>95%
Phenylboronic acid1.2>98%
Palladium(II) acetate0.02>98%
Triphenylphosphine0.04>99%
Potassium carbonate2.0>99%
Reaction ParameterValue
Solvent SystemDioxane:Water (4:1)
Temperature90 °C
Reaction Time4 hours (typical)
Expected Yield70-90%

Application II: Peptide Coupling Reagent

N-acylbenzotriazoles are effective acylating agents used in peptide synthesis.[8][9] While not a classic peptide coupling reagent itself, this compound can be envisioned as a precursor to an activated species for amide bond formation. The following is a conceptual protocol for its use in a two-step, one-pot peptide synthesis.

Proposed Mechanism of Activation and Coupling

G cluster_0 Step 1: Activation cluster_1 Step 2: Coupling amino_acid N-Protected Amino Acid activated_intermediate Activated Acyl-Benzotriazole Intermediate amino_acid->activated_intermediate activating_agent Activating Agent (e.g., SOCl₂) activating_agent->activated_intermediate benzotriazole This compound benzotriazole->activated_intermediate dipeptide Dipeptide Product activated_intermediate->dipeptide amino_ester Amino Acid Ester amino_ester->dipeptide

Sources

Application Notes and Protocols: 5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole as a Versatile Building Block in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The 1,2,3-benzotriazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds.[1][2][3][4] This application note details the utility of 5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole (CAS No. 1365271-72-2), a strategically functionalized building block designed for advanced synthetic applications.[5] The unique arrangement of its substituents—a bromine atom for cross-coupling, a fluorine atom for potential nucleophilic aromatic substitution, and an N-ethyl group for modulating solubility and metabolic stability—makes it an exceptionally valuable reagent. This guide provides an in-depth analysis of its chemical properties, key applications, and detailed, field-proven protocols for its integration into complex molecular architectures, particularly in the realms of targeted therapeutics and drug discovery.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties and handling requirements is paramount for successful and safe experimentation.

Physicochemical Data

The key properties of this compound are summarized below.

PropertyValueReference(s)
CAS Number 1365271-72-2[5]
Molecular Formula C₈H₇BrFN₃
Molecular Weight 244.06 g/mol Calculated
Appearance Off-white to light yellow solidTypical for class
Storage 2-8°C, protect from light and moisture[6]
Hazard and Safety Information

Disclaimer: This safety information is based on the general class of halogenated benzotriazoles.[7][8][9][10] Users must consult the official Safety Data Sheet (SDS) from the supplier before handling this chemical.

Hazard CategoryGHS Classification & Precautionary Statements
Acute Toxicity H302: Harmful if swallowed. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[9][10]
Skin Irritation H315: Causes skin irritation. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water.[10]
Eye Irritation H319: Causes serious eye irritation. P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9][10]
Environmental H411: Toxic to aquatic life with long lasting effects. P273: Avoid release to the environment.[9]

Handling: All manipulations should be performed in a well-ventilated chemical fume hood by trained personnel. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.

Core Synthetic Applications & Mechanistic Rationale

The strategic placement of three distinct functional groups on the benzotriazole core enables a multi-directional approach to molecular assembly. The diagram below highlights the key reactive sites that underpin its synthetic versatility.

Caption: Key reactive sites and their associated synthetic transformations.

Application 1: Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the C5 position is the most versatile handle for building molecular complexity. It serves as a classical electrophile in a wide range of palladium-catalyzed cross-coupling reactions, allowing for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds.

Causality and Expertise: The Suzuki-Miyaura coupling is chosen as the primary example due to its exceptional functional group tolerance, mild reaction conditions, and commercial availability of a vast library of boronic acid derivatives. This makes it an ideal strategy for generating diverse compound libraries in drug discovery. The electron-rich nature of the benzotriazole ring system ensures efficient oxidative addition to the Pd(0) catalyst, a critical step for initiating the catalytic cycle.

Protocol 1: Suzuki-Miyaura Coupling with Arylboronic Acids

This protocol details a general procedure for coupling this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid or pinacol ester (1.2 - 1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 - 0.05 eq)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous 1,4-Dioxane and Water (typically 4:1 to 10:1 v/v)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Workflow Diagram:

Suzuki_Workflow start Setup reagents Combine Reagents: - Benzotriazole (1.0 eq) - Boronic Acid (1.2 eq) - Base (K₂CO₃, 2.0 eq) - Pd(dppf)Cl₂ (0.03 eq) start->reagents Inert Atmosphere solvent Add Solvents: - Dioxane/H₂O (4:1) reagents->solvent degas Degas Mixture: - N₂/Ar sparging (15 min) solvent->degas reaction Heat Reaction: - 80-100 °C - Monitor by TLC/LC-MS degas->reaction Catalytic Cycle workup Aqueous Workup: - Cool to RT - Dilute with EtOAc - Wash with H₂O & Brine reaction->workup Reaction Complete purify Purification: - Dry (Na₂SO₄) - Concentrate - Column Chromatography workup->purify end Characterize Product purify->end

Caption: General experimental workflow for the Suzuki-Miyaura coupling protocol.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, the arylboronic acid, potassium carbonate, and Pd(dppf)Cl₂.

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon gas for 10-15 minutes. This step is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed dioxane/water solvent mixture via syringe.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored periodically (e.g., every 1-2 hours) by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash sequentially with water and saturated aqueous sodium chloride (brine). The aqueous washes remove the inorganic base and salts.

  • Purification: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield the desired coupled product.

Application 2: Building Block for PROTACs and Targeted Therapeutics

The benzotriazole core is a privileged scaffold in medicinal chemistry.[4] This specific building block is particularly suited for the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and other targeted covalent inhibitors. The N-ethyl-6-fluoro-benzotriazole moiety can serve as a novel warhead or a component of an E3 ligase ligand, while the bromine atom provides a convenient attachment point for the linker element.

Conceptual Design:

Caption: Conceptual workflow for incorporating the building block into a PROTAC.

Expert Insight: The fluorine atom at the C6 position can enhance binding affinity through favorable electrostatic interactions with target proteins and can also be used to block a potential site of metabolism, thereby improving the pharmacokinetic profile of the final molecule.

Conclusion

This compound is a highly valuable and versatile building block for modern organic synthesis. Its pre-installed functional handles allow for rapid and predictable diversification, making it an ideal starting point for the synthesis of compound libraries and the development of complex, high-value molecules. The protocols and conceptual frameworks provided herein serve as a robust guide for researchers aiming to leverage this reagent's full potential in their synthetic endeavors.

References

  • Alieva G. K., et al. (2021). Synthesis and Study of Complex Compounds with Benzotriazole Products of 3d-Metals. International Journal of Materials and Chemistry, 11(1), 1-9. [Link][11][12]

  • Chembeez. 5-bromo-7-fluoro-1H-1,2,3-benzotriazole, 95%. [Link][13]

  • GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences, 29(02), 271–285. [Link][1]

  • Anjana, V. S., et al. (2021). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. International Journal of Research and Review, 8(5), 363-380. [Link][2]

  • LookChem. 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole. [Link][14]

  • ResearchGate. (2025). Benzotriazole in Medicinal Chemistry. [Link][3]

  • Wan, J., et al. (2012). Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Journal of Chemical Sciences, 124(3), 597-606. [Link][15]

  • Tomassetti, M., et al. (2016). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry, 118, 284-304. [Link][4]

  • International Invention of Scientific Journal. (2021). Synthesis of Benzotriazole Derivatives. IISJ, 2(3). [Link][16]

  • Growing Science. (2024). Benzotriazole and its derivatives. International Journal of Industrial Engineering Computations, 1(1), 1-10. [Link][17]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling Reactions with 5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Amide Bond Formation

Welcome to the technical support center for the optimization of coupling reactions utilizing advanced benzotriazole-based reagents. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with complex amide bond formations. Here, we will delve into the nuances of using substituted benzotriazoles, with a focus on troubleshooting common issues and providing a framework for reaction optimization. While specific data on 5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole is limited in publicly available literature, the principles discussed here for advanced benzotriazole derivatives will serve as a robust guide for your experimental design and troubleshooting efforts.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise when working with benzotriazole-based coupling reagents.

Q1: What is the fundamental role of a benzotriazole derivative in a coupling reaction?

A1: In amide bond formation, a carboxylic acid and an amine do not spontaneously react under ambient conditions. A coupling reagent is required to "activate" the carboxylic acid by converting its hydroxyl group into a better leaving group. Benzotriazole derivatives, particularly 1-hydroxybenzotriazoles (like HOBt and its analogs), act as additives in conjunction with a primary coupling reagent (often a carbodiimide like EDC). The carbodiimide first reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. The benzotriazole derivative then rapidly reacts with this intermediate to form a benzotriazolyl active ester. This active ester is more stable than the O-acylisourea, which helps to prevent side reactions, and is highly reactive towards the amine, leading to the formation of the desired amide bond. This two-step activation process is crucial for efficient and clean coupling reactions.

Q2: How do electron-withdrawing or electron-donating groups on the benzotriazole ring, such as bromo and fluoro substituents, influence the reaction?

A2: The electronic properties of substituents on the benzotriazole ring can significantly impact the reactivity of the active ester intermediate. Electron-withdrawing groups, such as halogens (bromo, fluoro) and nitro groups, can increase the acidity of the N-hydroxyl proton, making the benzotriazole a better leaving group. This generally leads to a more reactive active ester, which can accelerate the rate of the coupling reaction. This can be particularly advantageous when dealing with sterically hindered amino acids or weakly nucleophilic amines. Conversely, electron-donating groups might decrease the reactivity of the active ester, which could be beneficial in reducing certain side reactions, though potentially at the cost of a slower reaction rate. The specific combination and position of these substituents, as in this compound, are designed to fine-tune these electronic effects for optimal performance in challenging coupling scenarios.

Q3: What are the common side reactions in coupling reactions, and how can benzotriazole additives help mitigate them?

A3: A primary side reaction of concern is racemization, particularly when coupling chiral amino acids. The highly reactive O-acylisourea intermediate formed by carbodiimides can be susceptible to racemization. Benzotriazole additives suppress racemization by rapidly converting the O-acylisourea into a less reactive, yet still highly efficient, active ester. Another common side reaction is the formation of an N-acylurea byproduct, where the O-acylisourea rearranges in a reaction that does not lead to the desired amide. The use of benzotriazole additives minimizes this by providing a more favorable reaction pathway via the active ester.

Q4: When should I consider using a more advanced, substituted benzotriazole derivative over standard HOBt?

A4: While HOBt is effective for many standard coupling reactions, more challenging substrates often require more potent activating agents. You should consider a substituted benzotriazole derivative when you encounter:

  • Sterically hindered amino acids or amines: The increased reactivity of active esters derived from substituted benzotriazoles can help overcome the steric barrier.

  • Weakly nucleophilic amines: A more reactive active ester can drive the reaction to completion with less nucleophilic amines.

  • Low reaction yields with standard conditions: If you are experiencing low yields with HOBt/EDC, switching to a more advanced benzotriazole derivative could improve the outcome.

  • Concerns about racemization: Certain substituted benzotriazoles have been shown to be superior to HOBt in suppressing racemization.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during coupling reactions using benzotriazole-based additives.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Carboxylic Acid Activation: Insufficient coupling reagent or additive; deactivation of the coupling reagent by moisture.1a. Ensure all reagents and solvents are anhydrous. 1b. Use a slight excess (1.1-1.2 equivalents) of the coupling reagent and benzotriazole additive. 1c. Pre-activate the carboxylic acid with the coupling reagent and benzotriazole additive for 15-30 minutes before adding the amine.
2. Poor Amine Nucleophilicity: The amine may be protonated (especially if it's a salt) or sterically hindered.2a. Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to neutralize any amine salts and scavenge the proton released during the reaction. Use 2-3 equivalents of the base. 2b. For sterically hindered amines, consider increasing the reaction temperature or using a more potent activating agent (a more electron-deficient benzotriazole derivative).
3. Suboptimal Reaction Conditions: Incorrect solvent, temperature, or reaction time.3a. Use polar aprotic solvents like DMF, NMP, or DCM. 3b. Most coupling reactions proceed well at room temperature, but for challenging substrates, gentle heating (40-50 °C) may be beneficial. 3c. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Presence of N-Acylurea Byproduct Rearrangement of the O-acylisourea intermediate is competing with the formation of the active ester.1. Ensure the benzotriazole additive is added along with or immediately after the carbodiimide coupling reagent. 2. Pre-activation of the carboxylic acid can help favor the formation of the active ester.
Racemization of Chiral Centers The activated carboxylic acid is susceptible to epimerization.1. Run the reaction at a lower temperature (0 °C to room temperature). 2. Use a benzotriazole additive known to be effective at suppressing racemization. Electron-withdrawing groups on the benzotriazole ring can enhance this effect. 3. Minimize the time the carboxylic acid spends in its activated state before the amine is introduced.
Incomplete Reaction with Sterically Hindered Substrates The bulky nature of the reactants is slowing down the reaction rate.1. Switch to a more powerful coupling reagent system, such as HATU or HCTU, which are uronium/aminium salts derived from substituted benzotriazoles. 2. Increase the reaction time and/or temperature. 3. Use a higher concentration of reactants to favor the bimolecular reaction.

Experimental Protocols

Here are detailed, step-by-step methodologies for a general coupling reaction.

Protocol 1: General Procedure for Amide Coupling Using a Carbodiimide and a Benzotriazole Additive
  • To a solution of the carboxylic acid (1.0 equivalent) in an anhydrous polar aprotic solvent (e.g., DMF, DCM, or NMP) is added the benzotriazole additive (e.g., this compound) (1.1 equivalents).

  • The mixture is stirred at room temperature, and the carbodiimide coupling reagent (e.g., EDC) (1.1 equivalents) is added.

  • The reaction is stirred for 15-30 minutes to pre-activate the carboxylic acid.

  • The amine (1.0-1.2 equivalents) is added to the reaction mixture, followed by a non-nucleophilic base such as DIPEA (2.0-3.0 equivalents).

  • The reaction is stirred at room temperature and monitored by TLC or LC-MS until completion (typically 2-24 hours).

  • Upon completion, the reaction is quenched with water or a saturated aqueous solution of NH₄Cl.

  • The product is extracted with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • The organic layer is washed with brine, dried over anhydrous Na₂SO₄ or MgSO₄, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography or recrystallization.

Visualizing the Reaction Mechanism and Troubleshooting

The following diagrams illustrate the key pathways and decision-making processes in optimizing coupling reactions.

Coupling Reaction Mechanism CarboxylicAcid Carboxylic Acid (R-COOH) Acylisourea O-Acylisourea Intermediate CarboxylicAcid->Acylisourea + Carbodiimide Carbodiimide Carbodiimide (e.g., EDC) Carbodiimide->Acylisourea ActiveEster Active Ester (R-COOBt) Acylisourea->ActiveEster + Bt-OH (Fast, Desired) NAcylurea N-Acylurea Byproduct Acylisourea->NAcylurea Rearrangement (Side Reaction) Benzotriazole Benzotriazole Additive (Bt-OH) Benzotriazole->ActiveEster Amide Amide Product ActiveEster->Amide + Amine (Coupling) Amine Amine (R'-NH2) Amine->Amide

Caption: Mechanism of benzotriazole-assisted amide bond formation.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction CheckReagents Check Reagent Quality & Stoichiometry Start->CheckReagents Anhydrous Ensure Anhydrous Conditions CheckReagents->Anhydrous Yes ExcessReagent Use Slight Excess of Coupling Reagents CheckReagents->ExcessReagent Yes CheckBase Is a Base Required/Used? Anhydrous->CheckBase ExcessReagent->CheckBase AddBase Add Non-Nucleophilic Base (DIPEA/NMM) CheckBase->AddBase Yes StericHindrance Are Substrates Sterically Hindered? CheckBase->StericHindrance No AddBase->StericHindrance IncreaseTempTime Increase Reaction Temp/Time StericHindrance->IncreaseTempTime Yes OptimizeSolvent Optimize Solvent (DMF, NMP) StericHindrance->OptimizeSolvent No PotentReagent Use More Potent Coupling Reagent (e.g., HATU) IncreaseTempTime->PotentReagent Success Reaction Optimized PotentReagent->Success OptimizeSolvent->Success

Caption: A workflow for troubleshooting low-yield coupling reactions.

References

  • At the time of this writing, specific literature detailing the use of this compound in coupling reactions is not widely available. The principles and protocols described are based on established knowledge of other benzotriazole-based coupling reagents. For further reading on the general topic of amide bond formation and coupling reagents, please refer to authoritative reviews in the field of organic and peptide chemistry.

Common side reactions with 5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for 5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Leveraging extensive experience in synthetic organic chemistry, this document explains the causality behind experimental choices to ensure scientifically sound and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: this compound is a highly functionalized heterocyclic compound. While specific applications are proprietary to various research and development programs, its structure suggests its utility as a synthetic auxiliary or intermediate in the preparation of complex organic molecules.[1][2] Benzotriazoles are well-established as excellent leaving groups and are instrumental in various transformations, including acylation and substitution reactions.[1][3] The presence of bromo and fluoro substituents can modulate the compound's reactivity and provide sites for further chemical modification, for instance, through cross-coupling reactions.

Q2: How do the substituents (Bromo, Fluoro, Ethyl) on the benzotriazole core influence its reactivity?

A2: The substituents have distinct electronic and steric effects:

  • Bromo and Fluoro Groups: As electron-withdrawing halogens, they decrease the electron density of the benzene ring. This can influence the regioselectivity of further electrophilic substitution reactions on the aromatic ring.[4]

  • Ethyl Group: The N-ethyl group prevents tautomerism, locking the molecule in the 1-substituted form.[3][5] This can lead to more predictable reactivity compared to NH-benzotriazoles. The ethyl group also adds steric bulk, which can influence the approach of reagents.

Q3: What are the recommended storage conditions for this compound?

A3: It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. While benzotriazoles are generally stable, prolonged exposure to light and moisture should be avoided to prevent potential degradation.

Troubleshooting Guide

This section addresses specific issues that may arise during the use of this compound in a representative application: its conversion to an N-acylbenzotriazole for subsequent amide bond formation.

Scenario: Low Yield of the Desired Amide Product

Question: I am using this compound to activate a carboxylic acid for coupling with a primary amine, but the yield of my desired amide is consistently low. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in benzotriazole-mediated couplings can stem from several side reactions. Let's break down the likely culprits and their solutions.

Potential Cause 1: Incomplete Activation of the Carboxylic Acid

The first step in the reaction sequence is the formation of the activated N-acylbenzotriazole intermediate. Incomplete formation of this intermediate is a common reason for low overall yield.

  • Troubleshooting Protocol:

    • Reagent Purity: Ensure your carboxylic acid and coupling reagents (e.g., thionyl chloride, oxalyl chloride) are of high purity and anhydrous.

    • Reaction Conditions: The activation is often performed at 0 °C to room temperature. Ensure the reaction is stirred adequately and for a sufficient duration. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting carboxylic acid.

    • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the activating agent relative to the carboxylic acid.

Potential Cause 2: Side Reactions of the N-Acylbenzotriazole Intermediate

The N-acylbenzotriazole, once formed, can be susceptible to side reactions, especially if it is not used promptly or if the reaction conditions are not optimal.

  • Hydrolysis: The N-acylbenzotriazole can react with any residual water in the solvent or reagents to revert to the carboxylic acid.

    • Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Homocoupling of the Carboxylic Acid: The activated intermediate can react with another molecule of the carboxylic acid to form an anhydride.

    • Solution: Control the stoichiometry carefully. Add the activating agent to the carboxylic acid solution at a controlled rate.

Potential Cause 3: Racemization of Chiral Carboxylic Acids

If you are using a chiral carboxylic acid (e.g., an N-protected amino acid), racemization can be a significant side reaction, leading to a mixture of diastereomeric products that can be difficult to separate and result in a lower yield of the desired stereoisomer.[6][7]

  • Mechanism of Racemization: The activated carboxyl group increases the acidity of the α-proton, which can be abstracted by a base, leading to the formation of an oxazolone intermediate that is prone to racemization.[8]

  • Troubleshooting Protocol to Minimize Racemization:

    • Low Temperature: Perform the coupling reaction at a low temperature (e.g., 0 °C or -15 °C).

    • Choice of Base: Use a non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIPEA) in the minimum necessary amount.

    • Rapid Coupling: Add the amine component to the activated carboxylic acid as soon as the activation is complete to minimize the time the activated species is present in the reaction mixture.

Visualizing Reaction Pathways

To better understand the desired reaction and potential side reactions, the following diagrams illustrate the chemical transformations.

Main Reaction Pathway for Amide Synthesis cluster_activation Activation Step cluster_coupling Coupling Step A R-COOH (Carboxylic Acid) D N-Acylbenzotriazole (Activated Intermediate) A->D B 5-Bromo-1-ethyl-6-fluoro- 1,2,3-benzotriazole B->D C Activating Agent (e.g., SOCl2) C->D E R'-NH2 (Amine) F R-CO-NH-R' (Desired Amide) D->F E->F G 5-Bromo-1-ethyl-6-fluoro- 1,2,3-benzotriazole (Byproduct) Potential Side Reaction Pathways cluster_hydrolysis Hydrolysis cluster_racemization Racemization (for chiral R*) A N-Acylbenzotriazole C R-COOH (Reverted Carboxylic Acid) A->C B H2O B->C D N-Acylbenzotriazole (Chiral) F Oxazolone Intermediate D->F E Base E->F G N-Acylbenzotriazole (Racemized) F->G

Caption: Common side reaction pathways.

Experimental Protocols

Protocol 1: General Procedure for Amide Bond Formation

This protocol provides a general method for the synthesis of an amide using this compound as a leaving group precursor.

Materials:

  • Carboxylic acid (1.0 equivalent)

  • This compound (1.1 equivalents)

  • Thionyl chloride or oxalyl chloride (1.2 equivalents)

  • Amine (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Activation:

    • Dissolve the carboxylic acid in anhydrous DCM under an inert atmosphere (N₂ or Ar).

    • Add this compound to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add thionyl chloride or oxalyl chloride dropwise to the stirred solution.

    • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 1-2 hours. Monitor the formation of the activated ester by TLC or LC-MS.

  • Coupling:

    • In a separate flask, dissolve the amine and DIPEA in anhydrous DCM.

    • Cool the amine solution to 0 °C.

    • Slowly add the solution of the activated N-acylbenzotriazole to the amine solution.

    • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature overnight.

    • Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of NaHCO₃.

    • Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Data Summary

Potential Issue Parameter to Vary Expected Outcome with Optimization
Low YieldReaction TemperatureLowering temperature during coupling can reduce side reactions.
SolventUsing a less polar aprotic solvent may reduce certain side reactions.
RacemizationBaseUsing a weaker or more sterically hindered base can minimize epimerization.
Incomplete ReactionReaction TimeIncreasing reaction time may drive the reaction to completion.

References

  • Ahmad, M., et al. (2020). Biodegradation of three selected benzotriazoles under aerobic and anaerobic conditions. Request PDF.
  • Liu, Y., et al. (2011). Biodegradation of three selected benzotriazoles under aerobic and anaerobic conditions.
  • Wu, X., Chou, N., Lupher, D., & Davis, L. C. (1998). Benzotriazoles: Toxicity and Degradation. In Proceedings of the 1998 Conference on Hazardous Waste Research (pp. 374-381).
  • Lee, J., et al. (2020). Degradation Kinetics and Pathway of 1H-benzotriazole during UV/chlorination Process.
  • Shah, J. J., et al. (2022). Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. ACS Omega, 7(4), 3449–3454.
  • Wolszczak, M., et al. (2022). Degradation of Benzotriazole UV Stabilizers in PAA/d-Electron Metal Ions Systems—Removal Kinetics. Molecules, 27(11), 3376.
  • Novak, I., et al. (2009). Electronic Structure and Stability of Benzotriazoles. The Journal of Physical Chemistry A, 113(30), 8637–8644.
  • Novak, I., et al. (2009). Electronic Structure and Stability of Benzotriazoles. Request PDF.
  • BenchChem. (2025). Technical Support Center: Troubleshooting N-Boc-Benzotriazole Couplings.
  • Novak, I., et al. (2009). Electronic structure and stability of benzotriazoles. Semantic Scholar.
  • BenchChem. (2025). Troubleshooting guide for peptide coupling reactions with hindered amino acids.
  • Gotor, V., et al. (2011). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry, 46(9), 3559-3575.
  • ChemicalBook. (2022). Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole.
  • Wan, J., et al. (2013). Comparison of conventional and microwave-assisted synthesis of benzotriazole derivatives. Journal of the Serbian Chemical Society, 78(1), 1-10.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Wan, J., et al. (2010). Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Journal of Chemical Sciences, 122(4), 597-606.
  • Carta, A., et al. (2021).
  • Growing Science. (2024). Benzotriazole and its derivatives.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.).
  • GSC Online Press. (2024).
  • GSC Online Press. (2020). Review on synthetic study of benzotriazole.
  • Avhad, K. C., & Upadhyay, K. D. (2020). Review on synthetic study of benzotriazole.
  • El-Faham, A., & Albericio, F. (2011). Recent development in peptide coupling reagents.
  • Organic Chemistry Portal. (n.d.). Benzotriazole synthesis.
  • Jayachandran, E., et al. (2006). Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening. Oriental Journal of Chemistry, 22(3).

Sources

Preventing racemization with 5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following technical guide is designed to provide in-depth support for the use of 5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole in preventing racemization during chemical synthesis, particularly in the context of peptide manufacturing. It is important to note that while the fundamental principles of racemization and its suppression by benzotriazole derivatives are well-established, specific peer-reviewed data and application notes for this compound are limited in publicly available literature. Therefore, this guide has been developed by extrapolating from the known mechanisms of analogous and well-characterized reagents such as 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt). The information provided should be considered as a starting point for experimental design and troubleshooting.

Introduction: The Challenge of Racemization in Peptide Synthesis

In the synthesis of peptides and other chiral molecules, maintaining the stereochemical integrity of each chiral center is paramount. Racemization, the conversion of a chiral molecule into a mixture of enantiomers, is a significant side reaction that can compromise the biological activity and therapeutic efficacy of the final product.[1] This is a particularly pressing issue during the amide bond formation step in peptide synthesis, where the carboxyl group of an N-protected amino acid is activated.

The most common mechanism for racemization during peptide coupling involves the formation of a 5(4H)-oxazolone intermediate.[2][3] This occurs when the activated carboxylic acid cyclizes, leading to the abstraction of the alpha-proton and a loss of chirality. The resulting planar oxazolone can then be attacked by the amine component from either side, leading to a mixture of D and L configurations at that position in the peptide sequence.

The Role of this compound

Benzotriazole-based additives are a cornerstone of modern peptide synthesis, renowned for their ability to suppress racemization.[4] While specific data on this compound is scarce, its structure suggests it functions as a racemization suppressor, likely through a mechanism analogous to that of HOBt and HOAt.

When used in conjunction with a coupling reagent such as a carbodiimide (e.g., DCC, DIC, or EDC), this compound is believed to intercept the highly reactive O-acylisourea intermediate. This forms a benzotriazolyl active ester, which is more stable and less prone to cyclization into the problematic oxazolone.[5][6] This active ester then reacts with the amine component to form the desired peptide bond, preserving the stereochemical integrity of the amino acid.

The presence of electron-withdrawing groups, such as bromine and fluorine, on the benzotriazole ring is expected to enhance the acidity of the N-hydroxyl group (or its equivalent in the triazole structure), potentially increasing the reactivity of the active ester and further accelerating the coupling reaction.[7] This can lead to higher coupling efficiency and reduced reaction times, which also contributes to minimizing racemization.

racemization_suppression cluster_activation Carbodiimide Activation cluster_racemization Racemization Pathway cluster_suppression Suppression Pathway with Additive Amino_Acid N-Protected Amino Acid O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Amino_Acid->O_Acylisourea + Carbodiimide Carbodiimide Carbodiimide (e.g., DIC) Oxazolone 5(4H)-Oxazolone (Planar Intermediate) O_Acylisourea->Oxazolone Cyclization (Loss of Chirality) Active_Ester Benzotriazolyl Active Ester (More Stable) O_Acylisourea->Active_Ester + Additive Racemized_Peptide Racemized Peptide Oxazolone->Racemized_Peptide + Amine Additive 5-Bromo-1-ethyl-6-fluoro- 1,2,3-benzotriazole Desired_Peptide Desired Peptide (Chirally Pure) Active_Ester->Desired_Peptide + Amine

Figure 1: Proposed mechanism of racemization suppression.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in peptide synthesis?

A1: Its primary function is to act as a racemization suppressing additive during the amide bond formation step. It is used in conjunction with a coupling reagent to minimize the loss of stereochemical integrity of the amino acids being coupled.

Q2: How does this compound compare to HOBt or HOAt?

Q3: In which solvents is this compound soluble?

A3: Like most benzotriazole-based reagents, it is expected to be soluble in common organic solvents used in peptide synthesis, such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (DCM). It is advisable to perform a solubility test with a small amount of the reagent in your chosen solvent before preparing a stock solution.

Q4: What are the recommended storage conditions for this reagent?

A4: Benzotriazole derivatives should be stored in a cool, dry place, away from light and moisture. It is advisable to store the reagent under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Always refer to the manufacturer's safety data sheet (SDS) for specific storage and handling instructions.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High levels of racemization detected in the final product. 1. Insufficient amount of the additive used.2. The coupling reaction is too slow, allowing time for oxazolone formation.3. The base used in the reaction is too strong or used in excess.1. Ensure that at least one equivalent of the additive is used relative to the coupling reagent.2. Consider increasing the reaction temperature slightly or switching to a more polar solvent to accelerate the coupling.3. If a base is required, use a weaker, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, and use the minimum amount necessary.
Low coupling efficiency or incomplete reaction. 1. The amino acid being coupled is sterically hindered.2. Aggregation of the growing peptide chain on the solid support.[8]3. The additive or coupling reagent has degraded.1. For sterically hindered amino acids, consider a double coupling protocol or increasing the reaction time.2. Switch to a more polar solvent like NMP, or add a chaotropic salt (e.g., LiCl) to the reaction mixture to disrupt aggregation.[9]3. Use fresh, high-quality reagents. Ensure proper storage and handling to prevent degradation.
Formation of unexpected side products. 1. Side reactions involving the amino acid side chains.2. Reaction of the coupling reagent with the N-terminal amine of the peptide.1. Ensure that all reactive side chains are appropriately protected.2. This is more common with amidinium-based reagents. The use of a benzotriazole additive should minimize this, but if it persists, consider switching to a phosphonium-based coupling reagent like PyBOP.[5]

Experimental Protocols

Protocol 1: Standard Peptide Coupling in Solid-Phase Peptide Synthesis (SPPS)

This protocol provides a general procedure for a standard coupling reaction on a solid support using a carbodiimide and this compound as an additive.

Materials:

  • Fmoc-protected amino acid

  • Peptide-resin with a free N-terminal amine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • This compound

  • N,N-Diisopropylethylamine (DIPEA) (optional, for in-situ neutralization protocols)

  • Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF or NMP for at least 30 minutes before the coupling reaction.

  • Amino Acid Activation:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and this compound (3-5 equivalents) in DMF or NMP.

    • Add DIC (3-5 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

  • Coupling Reaction:

    • Drain the solvent from the swollen resin.

    • Add the activated amino acid solution to the resin.

    • If required, add DIPEA (3-5 equivalents).

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring the Reaction:

    • Take a small sample of the resin beads and perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

  • Washing:

    • Once the reaction is complete, drain the reaction mixture and wash the resin thoroughly with DMF or NMP (3-5 times) to remove any unreacted reagents and byproducts.

spss_workflow start Start: Peptide-Resin (Free Amine) swell 1. Swell Resin (DMF/NMP) start->swell couple 3. Add Activated AA to Resin swell->couple activate 2. Pre-activate Amino Acid (AA + Additive + DIC) activate->couple monitor 4. Monitor Reaction (Kaiser Test) couple->monitor wash 5. Wash Resin monitor->wash deprotect Next Cycle: Fmoc Deprotection wash->deprotect

Sources

Improving yield in peptide synthesis using 5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Enhancing Peptide Synthesis with Halogenated Benzotriazoles

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize their protocols, particularly for challenging peptide sequences. While direct literature on the specific reagent 5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole as a coupling additive is scarce, its structure places it within the class of halogenated benzotriazole reagents. These reagents are known for enhancing coupling efficiency and reducing side reactions.

This document will use well-characterized analogs, such as 1-hydroxy-6-chlorobenzotriazole (6-Cl-HOBt) and its derivatives, as a foundation to explain the principles and troubleshooting strategies applicable to this class of powerful coupling additives.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of a benzotriazole additive in peptide synthesis?

Benzotriazole additives, most famously 1-hydroxybenzotriazole (HOBt), are central to modern peptide synthesis for two primary reasons: accelerating coupling and suppressing racemization.[1][2] When used with a carbodiimide activator like N,N'-diisopropylcarbodiimide (DIC), the carbodiimide first activates the C-terminal carboxylic acid of the incoming amino acid, forming a highly reactive O-acylisourea intermediate.[1] This intermediate is unstable and prone to racemization. HOBt rapidly intercepts this intermediate to form a benzotriazolyl active ester.[1][2] This active ester is more stable than the O-acylisourea but highly reactive towards the N-terminal amine of the peptide chain, leading to efficient peptide bond formation with minimal loss of stereochemical integrity.[3][4]

Q2: How do electron-withdrawing halogens (Br, F, Cl) on the benzotriazole ring improve performance?

The introduction of potent electron-withdrawing groups, such as bromine, fluorine, or chlorine, onto the benzotriazole ring significantly enhances its efficacy as a coupling additive. This improvement stems from several key factors:

  • Increased Acidity: Halogens increase the acidity of the N-hydroxyl proton (lower pKa).[4] This makes the additive a more effective nucleophile for intercepting the O-acylisourea intermediate.

  • Superior Leaving Group: The resulting halogenated benzotriazolyl moiety is a better leaving group. This accelerates the final acylation step where the N-terminal amine attacks the activated ester, leading to faster and more efficient coupling reactions.[5]

  • Enhanced Racemization Suppression: The faster reaction kinetics and the electronic nature of the active ester further minimize the lifetime of any intermediates that could lead to racemization.[4][6] Reagents based on 6-Cl-HOBt and 1-hydroxy-7-azabenzotriazole (HOAt) are particularly noted for their ability to suppress this side reaction.[4][7]

Q3: What are the primary advantages of using a halogenated benzotriazole system for difficult sequences?

For challenging syntheses, such as those involving sterically hindered amino acids (e.g., Aib, Val, Ile), N-methylated amino acids, or aggregation-prone sequences, halogenated benzotriazole reagents offer distinct advantages:

  • Higher Coupling Efficiency: They can drive difficult coupling reactions to completion where standard HOBt-based methods might fail, resulting in higher crude peptide purity and overall yield.[5][8]

  • Faster Reaction Times: The increased reactivity allows for shorter coupling times, which can improve throughput and reduce the risk of acid- or base-catalyzed side reactions.[7]

  • Reduced Need for Double Coupling: The high efficiency often obviates the need for repeated coupling steps, saving time and reagents.

Commonly used coupling reagents that incorporate a halogenated benzotriazole core include HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and PyClock (6-Chloro-benzotriazol-1-yloxy-tris(pyrrolidino)phosphonium hexafluorophosphate).[6]

Troubleshooting Guide

Issue 1: Low or incomplete coupling yield, especially with hindered amino acids.

Low yields are often due to incomplete coupling reactions, where the N-terminal amine fails to react completely with the activated amino acid. This is common with sterically demanding residues.

Potential Cause & Solution Workflow

Caption: Workflow for troubleshooting low peptide yield.

Detailed Recommendations:

  • Reagent Selection: For difficult couplings, standard DIC/HOBt may be insufficient. Switch to a more potent uronium/aminium or phosphonium salt based on a halogenated benzotriazole, such as HCTU or PyClock.[5][6] These reagents are specifically designed for higher reactivity.

  • Stoichiometry: The molar ratios of reagents are critical. For challenging couplings, an excess of the activated amino acid and coupling reagent is often required. See the table below for recommended starting points.

  • Pre-activation: Allow the amino acid, coupling reagent, and base to pre-activate for 1-5 minutes before adding the mixture to the resin.[1] This ensures the formation of the active ester, which is crucial for driving the reaction.

  • Monitoring: Always confirm reaction completion using a qualitative method like the Kaiser test before proceeding to the next deprotection step.[1] A positive (blue) test indicates free amines, signifying an incomplete reaction.

Table 1: Recommended Reagent Equivalents (relative to resin substitution)

Coupling ScenarioAmino Acid (eq.)Coupling Reagent (eq.)Base (eq.)
Standard Coupling 3 - 53 - 56 - 10
Difficult/Hindered 5 - 105 - 1010 - 20
Issue 2: High levels of racemization detected in the final peptide.

Racemization is a critical side reaction where the stereochemical purity of an amino acid is lost during activation. It is particularly problematic for certain amino acids like His, Cys, and during segment coupling.[3][9]

Causality & Mitigation Strategy:

The primary mechanism for racemization during coupling involves the formation of a 5(4H)-oxazolone intermediate from the activated amino acid. This intermediate can easily tautomerize, leading to a loss of chirality.

Mechanism of Racemization Suppression

Sources

5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole reaction byproducts and removal

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole

A Guide for Researchers on Byproduct Analysis and Removal Strategies

Prepared by the Senior Application Science Team

Welcome to the technical support center for the synthesis and purification of this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals who require high-purity material for their work. We understand that unexpected byproducts and purification challenges can impede research progress. This document provides in-depth, field-proven insights into identifying, troubleshooting, and removing common impurities encountered during the synthesis of this important heterocyclic compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers frequently encounter.

Q1: What are the primary sources of byproducts in the synthesis of this compound?

The synthesis of this molecule typically involves two key transformations, each with its own potential for side reactions:

  • Benzotriazole Ring Formation: This step is achieved through the diazotization of a substituted o-phenylenediamine (specifically, 4-bromo-5-fluoro-benzene-1,2-diamine) with a nitrite source (e.g., sodium nitrite) in an acidic medium.[1][2] Key byproducts arise from the high reactivity of the intermediate diazonium salt.[3] Incomplete reaction, side reactions with the solvent (especially at elevated temperatures), and self-coupling of the diazonium salt can lead to a range of impurities.[4][5]

  • N-Ethylation: The addition of the ethyl group to the benzotriazole nitrogen is the second major step. The primary challenge here is regioselectivity. The benzotriazole anion is an ambident nucleophile, meaning the ethyl group can attach at either the N1 or N2 position of the triazole ring.[6][7] This invariably leads to the formation of an isomeric byproduct.

Q2: My crude product is a dark brown or reddish tar. What causes this discoloration and how can I prevent it?

This is a very common issue and is almost always linked to the diazotization step. The primary culprits are:

  • Azo-Coupling: The diazonium salt intermediate can couple with unreacted amine or other electron-rich aromatic species in the mixture to form highly colored azo compounds. This is often exacerbated by poor temperature control or incorrect stoichiometry.[4]

  • Phenolic Impurities: If the reaction temperature rises too high (typically above 5-10 °C), the diazonium salt can decompose by reacting with water to form phenolic byproducts, which are easily oxidized to colored quinone-like structures.[4]

  • Oxidation: The o-phenylenediamine starting material itself can be susceptible to air oxidation, forming colored polymeric impurities.

Prevention and Removal: Strict temperature control during the addition of sodium nitrite is critical.[1][8] For removal, treating a solution of the crude product with a decolorizing agent like activated charcoal is highly effective.[9] In some cases, adsorbents like acid-treated bentonite can also be used to remove polar, colored impurities.[10]

Q3: What is the most common isomeric byproduct and why is it so difficult to separate?

The most prevalent byproduct is the N2-alkylation isomer: 5-Bromo-2-ethyl-6-fluoro-2H-benzotriazole . During the N-ethylation step, the reaction proceeds via an anionic intermediate of 5-bromo-6-fluoro-1H-benzotriazole. Alkylation can occur at two different nitrogen atoms, leading to a mixture of the desired N1-ethyl product and the undesired N2-ethyl isomer.[11][12]

These isomers often have very similar physical properties (e.g., polarity, boiling point), which makes their separation challenging. While the N1 isomer is typically the major product, the ratio can be influenced by factors like the solvent, base, and ethylating agent used.[12] Their structural similarity means they often co-elute in chromatography or co-crystallize, requiring carefully optimized purification protocols.

Q4: Can I use recrystallization alone to remove the N2-isomer?

It is possible, but often inefficient. For recrystallization to be effective, there must be a significant difference in the solubility of the two isomers in the chosen solvent system. Furthermore, the undesired isomer should be present in a relatively small amount. In many cases, the N1 and N2 isomers have comparable solubilities across a range of common solvents, leading to enrichment of the desired isomer but not complete removal of the other. It is more common to use recrystallization as a final polishing step after the bulk of the N2-isomer has been removed by column chromatography.[8]

Part 2: Troubleshooting Guide

This guide provides solutions to specific experimental problems in a structured format.

Problem Potential Cause(s) Recommended Solution(s)
My Thin Layer Chromatography (TLC) plate shows multiple spots after the reaction. 1. Incomplete reaction (starting material remains).2. Formation of the N2-isomer.3. Formation of polar, colored byproducts (azo compounds, phenols).1. Identify the spots: Run co-spots with your starting materials. The N2-isomer is typically the spot closest to the desired N1 product, often with a slightly higher Rf value (less polar).2. Optimize Reaction: If significant starting material remains, consider increasing the reaction time, temperature, or equivalents of the ethylating agent.3. Purification Strategy: Plan for column chromatography to separate the mixture.[13]
The reaction mixture turned black, and I isolated a dark, intractable oil instead of a solid. 1. Runaway Diazotization: The temperature during diazotization likely exceeded 10°C, leading to rapid decomposition of the diazonium salt and formation of tarry polymers.[4][8]2. Oxidative Degradation: The starting diamine or product may have degraded due to exposure to air at elevated temperatures.1. Repeat the reaction with strict temperature control: Use an ice/salt bath to maintain the temperature between 0-5°C during nitrite addition.2. Work-up: Attempt to dissolve the crude oil in a suitable solvent (e.g., dichloromethane or ethyl acetate) and treat with activated charcoal to remove the color.[9] Filter through celite and concentrate to see if a solid can be recovered for further purification.
My ¹H NMR spectrum shows two distinct ethyl group signals (triplets and quartets). This is the classic signature of an N1/N2 isomer mixture. The chemical environments of the ethyl groups attached to N1 and N2 are different, resulting in two sets of signals.This confirms the presence of the N2-isomer. The only reliable method to resolve this is preparative column chromatography . The integration of the signals can be used to determine the isomeric ratio in your crude product.
My product purity is low even after column chromatography. 1. Poor Separation: The chosen solvent system (mobile phase) is not providing adequate resolution between the N1 and N2 isomers.2. Column Overload: Too much crude material was loaded onto the column, causing band broadening and poor separation.3. Co-eluting Impurity: A non-isomeric byproduct has a polarity very similar to your desired product.1. Optimize TLC: Methodically test different solvent systems (e.g., gradients of ethyl acetate in hexanes, dichloromethane in hexanes) to find one that gives the best possible separation (ΔRf) between your product and the impurity.2. Reduce Load: Use a larger column or load less material (typically 1-5% of the silica gel mass).3. Consider a second column: If an impurity persists, try a different solvent system or a different stationary phase (e.g., alumina) for a second chromatographic pass.

Part 3: Detailed Purification Protocols

These protocols provide step-by-step methodologies for the effective removal of byproducts.

Protocol 1: General Work-up and Decolorization of Crude Product

This procedure is designed to remove inorganic salts, acidic residues, and gross colored impurities after the reaction is complete.

  • Quench and Neutralize: Carefully quench the reaction mixture by pouring it into ice-cold water. If the reaction was run under acidic conditions, slowly add a saturated solution of sodium bicarbonate until effervescence ceases and the pH is neutral (~7).

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine and Wash: Combine the organic layers and wash sequentially with water and then with a saturated brine solution to remove residual water.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter.

  • Decolorization: Add activated charcoal (typically 5-10% of the estimated crude product weight) to the filtrate. Stir the suspension for 15-30 minutes at room temperature. Note: Do not heat, as this can sometimes promote side reactions on the charcoal surface.

  • Filtration and Concentration: Filter the mixture through a pad of celite to remove the charcoal. Wash the celite pad with fresh solvent. Concentrate the filtrate under reduced pressure to yield the decolorized crude product, which can then be further purified.

Protocol 2: High-Resolution Purification by Flash Column Chromatography

This is the most effective method for separating the N1 and N2 isomers.

  • Select Mobile Phase: Based on analytical TLC, choose a solvent system that provides a good separation (ΔRf > 0.15) between the desired N1-isomer and the main impurities. A gradient of ethyl acetate in hexanes is a common starting point. The less polar N2-isomer will typically elute before the more polar N1-isomer.

  • Prepare the Column: Pack a glass column with silica gel (slurry packing is recommended). The amount of silica should be 50-100 times the mass of the crude product. Equilibrate the column with the initial, low-polarity mobile phase.

  • Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to move the compounds down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure desired product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Final Purification by Recrystallization

This method can be used to achieve high analytical purity if a suitable solvent is found.

  • Solvent Screening: Test the solubility of your column-purified product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the product when hot but not when cold. Common candidates include ethanol, isopropanol, hexanes, ethyl acetate, or mixtures thereof.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of boiling solvent to the solid product until it is completely dissolved.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Do not disturb the flask during this cooling period to allow for the formation of well-defined crystals.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Part 4: Visualizations and Data

Key Reaction Pathways

The following diagram illustrates the formation of the desired N1-ethyl product and the primary N2-ethyl isomeric byproduct.

reaction_pathway cluster_start Starting Materials cluster_intermediate Intermediates cluster_products Products A 4-Bromo-5-fluoro- benzene-1,2-diamine B Diazonium Salt Intermediate A->B Diazotization (NaNO₂, H⁺) C 5-Bromo-6-fluoro- 1H-benzotriazole B->C Intramolecular Cyclization D Desired Product: 5-Bromo-1-ethyl-6-fluoro- 1,2,3-benzotriazole (N1) C->D N-Ethylation (Base, Et-X) E Byproduct: 5-Bromo-2-ethyl-6-fluoro- 2H-benzotriazole (N2) C->E N-Ethylation (Base, Et-X)

Caption: Formation of N1 (desired) and N2 (byproduct) isomers.

Purification Workflow

This decision tree outlines a logical workflow for purifying the crude product.

purification_workflow start Crude Reaction Mixture workup Aqueous Work-up & Extraction start->workup check_color Is product highly colored? workup->check_color decolorize Treat with Activated Charcoal check_color->decolorize Yes concentrate Concentrate to Crude Solid/Oil check_color->concentrate No decolorize->concentrate tlc Analyze by TLC concentrate->tlc check_spots Multiple Spots? tlc->check_spots column Flash Column Chromatography check_spots->column Yes check_purity Is Purity >98%? check_spots->check_purity No (Single Spot) column->check_purity recrystallize Recrystallization check_purity->recrystallize No final_product Pure Product (Characterize by NMR, LCMS) check_purity->final_product Yes recrystallize->final_product

Caption: Decision workflow for purification and analysis.

Comparison of Primary Purification Techniques
FeatureFlash Column ChromatographyRecrystallization
Selectivity High. Capable of separating compounds with small differences in polarity, including N1/N2 isomers.[13][14]Variable. Depends heavily on the differential solubility of the product and impurities in a specific solvent.
Capacity Scalable from milligrams to kilograms, but requires proportional amounts of silica gel and solvent.Best for moderate quantities. Large-scale recrystallizations can be challenging.
Speed Moderately fast for small scale (a few hours). Can be time-consuming for large scale.Can be fast if a solvent is known. Slow if extensive solvent screening is required.
Solvent Usage High. Often requires large volumes of solvent for the mobile phase.Low to moderate. Uses just enough solvent to dissolve the compound when hot.
Typical Use Case Primary purification method for complex mixtures and isomer separation.Final polishing step to achieve high analytical purity after major impurities are removed.

References

  • Unacademy. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]

  • Collegedunia. (n.d.). Diazotization Reaction: Mechanism and Applications. Retrieved from [Link]

  • Shreeyash Pharmacy Aurangabad. (2021, June 11). Expt No-06: To Synthesize Benzotriazole [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). JP2007224014A - Method for purification of benzotriazole derivative.
  • Organic Syntheses. (n.d.). 1,2,3-benzotriazole. Retrieved from [Link]

  • Wan, J., et al. (n.d.). Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Indian Academy of Sciences. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • ResearchGate. (2014, July). Removal of amino in anilines through diazonium salt-based reactions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Reaction of Amines with Nitrous Acid. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of Benzotriazole from o-Phenylenediamine. Retrieved from [Link]

  • PubMed Central. (n.d.). Benzotriazole: An overview on its versatile biological behavior. Retrieved from [Link]

  • GSC Online Press. (2024, November 11). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. Retrieved from [Link]

  • International Invention of Scientific Journal. (2021, March 28). Synthesis of Benzotriazole Derivatives. Retrieved from [Link]

  • The Open Medicinal Chemistry Journal. (2020, October 23). Antiviral Activity of Benzotriazole Based Derivatives. Retrieved from [Link]

  • International Invention of Scientific Journal. (2021, March). Synthesis of Benzotriazole Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzotriazole synthesis. Retrieved from [Link]

  • UFDC Image Array 2. (n.d.). Synthesis and utility of some N-substituted benzotriazoles. Retrieved from [Link]

  • PubMed Central. (n.d.). Simultaneous determination of low molecule benzotriazoles and benzotriazole UV stabilizers in wastewater by ultrasound-assisted emulsification microextraction followed by GC–MS detection. Retrieved from [Link]

  • Google Patents. (n.d.). US3334054A - Purification of benzotriazole.
  • PubMed. (2025, December 26). Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles?. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. Retrieved from [Link]

  • Beilstein Archives. (2025, November 19). Blue Light Induced N-H Functionalization of Tetrazoles with Aryldiazoacetates: Access to 1,5-disubstituted Regioisomers. Retrieved from [Link]

  • SciSpace. (2009, March 4). Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid- phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). The Chemistry of N-Substituted Benzotriazoles. Part 14. Novel Routes to Secondary and Tertiary Amines and to N,N-Disubstituted. Retrieved from [Link]

  • Chembeez. (n.d.). 5-bromo-7-fluoro-1H-1,2,3-benzotriazole, 95%. Retrieved from [Link]

  • TSI Journals. (2016, October 6). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Retrieved from [Link]

  • PubMed. (n.d.). Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Retrieved from [Link]

  • BIOFOUNT. (n.d.). This compound. Retrieved from [Link]

  • International Journal of Industrial Engineering Computations. (2010). Benzotriazole and its derivatives. Retrieved from [Link]

Sources

Stability issues with 5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound in solution. Here you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Introduction to this compound Stability

This compound is a substituted benzotriazole, a class of compounds known for their relative stability.[1] However, like many complex organic molecules, its stability in solution can be influenced by a variety of environmental factors. Understanding these factors is critical for obtaining reliable and reproducible experimental results. This guide will walk you through common stability issues and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of benzotriazole derivatives in solution is primarily influenced by four factors:

  • pH: Benzotriazole is a weak acid with a pKa of 8.2.[2] Extreme pH values can lead to degradation.

  • Light: Exposure to ultraviolet (UV) radiation can cause photodegradation.[2][3]

  • Temperature: Elevated temperatures can accelerate degradation pathways.[2]

  • Solvent: The choice of solvent can impact solubility and stability. While generally soluble in polar aprotic solvents like DMF and DMSO, long-term stability in these solvents should be empirically determined.[4]

Q2: I've observed a change in the color of my this compound solution over time. What could be the cause?

A2: A color change in your solution is often an indicator of chemical degradation. This could be due to oxidation or the formation of degradation products. We recommend preparing fresh solutions for your experiments to ensure the integrity of the compound. If you must store solutions, do so at low temperatures and protected from light.

Q3: What are the recommended storage conditions for solutions of this compound?

A3: For optimal stability, solutions of this compound should be stored at -20°C for long-term storage (1-2 years) and at -4°C for short-term storage (1-2 weeks).[5] The solutions should be stored in airtight, light-protecting containers.

Q4: Can I heat my solution to improve the solubility of this compound?

A4: Gentle heating can be employed to aid in the dissolution of benzotriazole derivatives.[4] However, prolonged exposure to high temperatures may lead to thermal degradation.[6][7] It is advisable to heat the solution minimally and for the shortest duration necessary. Always monitor for any signs of degradation, such as color change.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving stability issues with this compound in your experiments.

Problem: Inconsistent or Unexpected Experimental Results

If you are observing variability in your results, it may be due to the degradation of your compound in solution. Follow this workflow to troubleshoot the issue:

Caption: Troubleshooting workflow for inconsistent experimental results.

Step-by-Step Protocol for Assessing Solution Stability

This protocol outlines a method to empirically determine the stability of this compound under your specific experimental conditions.

Objective: To assess the stability of this compound in a chosen solvent over time.

Materials:

  • This compound

  • High-purity solvent (e.g., DMSO, DMF)

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS)

  • Incubators or water baths set to desired temperatures

  • Light-protecting containers

Procedure:

  • Prepare a stock solution: Accurately weigh and dissolve this compound in the chosen solvent to a known concentration.

  • Initial Analysis (T=0): Immediately analyze an aliquot of the freshly prepared solution using a suitable analytical method (e.g., HPLC-UV) to determine the initial purity and concentration. This will serve as your baseline.

  • Aliquot and Store: Distribute the remaining stock solution into multiple light-protecting containers. Store these aliquots under the conditions you wish to test (e.g., room temperature, 4°C, -20°C, exposure to light).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, 14 days), retrieve an aliquot from each storage condition.

  • Analyze Samples: Analyze each aliquot using the same analytical method as the initial analysis.

  • Data Evaluation: Compare the purity and concentration of the stored samples to the T=0 baseline. A significant decrease in the main peak area or the appearance of new peaks indicates degradation.

Storage Condition Time Point Purity (%) Observations
-20°C, Dark0 days99.5Clear, colorless solution
-20°C, Dark14 days99.4No change
4°C, Dark14 days98.2Slight yellowing
Room Temp, Light14 days85.1Significant yellowing, new peaks in chromatogram

Table 1: Example of a stability study data summary.

Understanding Degradation Pathways

The degradation of benzotriazole derivatives can proceed through several mechanisms. While specific pathways for this compound are not extensively documented, we can infer potential routes from related compounds.

DegradationPathways Compound 5-Bromo-1-ethyl-6-fluoro- 1,2,3-benzotriazole Photo Photodegradation (UV Light) Compound->Photo Oxidation Oxidation Compound->Oxidation Hydrolysis Hydrolysis (Extreme pH) Compound->Hydrolysis Products Degradation Products (e.g., hydroxylated, de-halogenated species) Photo->Products Oxidation->Products Hydrolysis->Products

Caption: Potential degradation pathways for benzotriazole derivatives.

  • Photodegradation: UV light can induce cleavage of the triazole ring or modifications to the benzene ring.[3]

  • Oxidation: The benzotriazole core can be susceptible to oxidation, leading to hydroxylated byproducts.[8][9]

  • Hydrolysis: While generally stable, extreme pH conditions can promote hydrolysis, although this is less common for the benzotriazole ring itself compared to other functional groups.

By understanding these potential degradation routes, you can take proactive steps to mitigate them, such as working under subdued lighting and maintaining a neutral pH in your solutions.

References

  • (No author listed). (n.d.). 5-bromo-7-fluoro-1H-1,2,3-benzotriazole, 95%. Chembeez. Retrieved from [Link]

  • Wincom Inc. (n.d.). Benzotriazole: Information, Common Applications and Questions. Retrieved from [Link]

  • Lee, J., et al. (2020). Degradation Kinetics and Pathway of 1H-benzotriazole during UV/chlorination Process. Applied Sciences, 10(15), 5287.
  • Wu, X., Chou, N., Lupher, D., & Davis, L. C. (1998). Benzotriazoles: Toxicity and degradation. In Proceedings of the 1998 Conference on Hazardous Waste Research.
  • Minella, M., et al. (2016). Photocatalytic Transformations of 1H-Benzotriazole and Benzotriazole Derivates.
  • Minella, M., et al. (2016).
  • Wolszczak, M., et al. (2022). Degradation of Benzotriazole UV Stabilizers in PAA/d-Electron Metal Ions Systems—Removal Kinetics, Products and Mechanism Evaluation. International Journal of Molecular Sciences, 23(10), 5769.
  • Kokalj, A., & Dlouhy, M. (2022). First-principles Insight into the PH-dependency of the Corrosion Inhibition Ability of Benzotriazole and 1,2,4-Triazole for Copper in Chemical Mechanical Polishing Slurry. Corrosion Science, 209, 110753.
  • Mirarco, A., et al. (2018). Effect of the pH in the growth of benzotriazole model layers at realistic environmental conditions. Corrosion Science, 143, 107-115.
  • (No author listed). (n.d.). Benzotriazole: An overview on its versatile biological behavior. PubMed Central.
  • (No author listed). (n.d.). Electronic Structure and Stability of Benzotriazoles.
  • Huntscha, S., et al. (2014). Biotransformation of benzotriazoles: insights from transformation product identification and compound-specific isotope analysis. Environmental Science & Technology, 48(8), 4443-4451.
  • Mirarco, A., et al. (2018). Effect of the pH in the Growth of Benzotriazole Model Layers at Realistic Environmental Conditions.
  • BenchChem Technical Support Team. (2025).
  • Luan, Y., et al. (2017). Solution Thermodynamics of Benzotriazole in Different Pure Solvents.
  • (No author listed). (n.d.). Benzotriazole is thermally more stable than 1,2,3-triazole.
  • Vo, T. T., et al. (2023). Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles. Molecules, 28(6), 2530.
  • (No author listed). (n.d.). Benzotriazole ultraviolet stabilizers in the environment: A review of analytical methods, occurrence, and human health impacts.
  • Huntscha, S., et al. (2014). Biotransformation of Benzotriazoles: Insights from Transformation Product Identification and Compound-Specific Isotope Analysis.
  • BIOFOUNT. (n.d.). This compound. Retrieved from [Link]

  • Anjana, V. S., et al. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences, 26(2), 149-165.
  • Téllez, C. A., et al. (2019). Thermal Analysis of Benzotriazolium Perrhenate and Its Implication to Rhenium Metal. Minerals, 9(10), 614.
  • Acree, W. E. (2018). Comment on “Solution Thermodynamics of Benzotriazole in Different Pure Solvents”.
  • Kim, S., et al. (2022). Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers. RSC Advances, 12(28), 18035-18042.
  • National Center for Biotechnology Information. (n.d.). 1H-Benzotriazole. PubChem. Retrieved from [Link]

  • Anjana, V. S., et al. (2022). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities.
  • Kim, S., et al. (2022). Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers. RSC Advances, 12(28), 18035-18042.
  • (No author listed). (n.d.). Fluorescent 2-phenyl-2H-benzotriazole dyes with intramolecular N–H···N hydrogen bonding: Synthesis and modulation of fluorescence properties by proton-donating substituents.
  • Lin, K., & Reinhard, M. (2005). Photostability of the UV filter benzophenone-3 and its effect on the photodegradation of benzotriazole in water. Environmental Science & Technology, 39(5), 1303-1309.
  • Ataman Kimya. (n.d.). BENZOTRIAZOLE. Retrieved from [Link]

  • (No author listed). (n.d.). 5-bromo-7-fluoro-1H-1,2,3-benzotriazole, 95%. Chem Pure.

Sources

Troubleshooting guide for 5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole (Product CAS No. 1365271-72-2). This guide is designed for researchers, medicinal chemists, and process development scientists utilizing this versatile heterocyclic building block. As a substituted benzotriazole, this reagent presents unique opportunities in synthetic chemistry, particularly in the construction of complex pharmaceutical intermediates and agrochemicals.[1][2]

This document provides in-depth troubleshooting advice and answers to frequently asked questions based on established principles of heterocyclic chemistry and practical laboratory experience.

Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, focusing on the underlying chemical principles to empower you to solve problems effectively.

Q1: My cross-coupling reaction (e.g., Suzuki, Heck, Buchwald-Hartwig) is showing low yield or failing completely. What are the common causes?

Low yield in cross-coupling reactions involving an electron-rich, multi-heteroatom system like this benzotriazole can stem from several factors. The bromine at the 5-position is the primary reactive site for these transformations.[3]

A Logical Troubleshooting Workflow:

G Start Low Cross-Coupling Yield Catalyst Catalyst Inactivation or Low Activity Start->Catalyst Reagents Reagent Degradation or Impurity Start->Reagents Conditions Suboptimal Reaction Conditions Start->Conditions Sol_Catalyst 1. Screen Ligands/Pd Sources 2. Use Anhydrous/Degassed Solvents 3. Check Catalyst Loading Catalyst->Sol_Catalyst Sol_Reagents 1. Verify Purity of Benzotriazole (NMR/LCMS) 2. Use Fresh, High-Quality Boronic Acid/Ester 3. Ensure Base is Anhydrous and Finely Ground Reagents->Sol_Reagents Sol_Conditions 1. Titrate Temperature (e.g., 60-100 °C) 2. Screen Solvents (e.g., Toluene, Dioxane, DMF) 3. Screen Bases (e.g., Cs2CO3, K3PO4, t-BuOK) Conditions->Sol_Conditions

Caption: A workflow for diagnosing low-yield cross-coupling reactions.

Detailed Breakdown:

  • Catalyst and Ligand Choice: The electronic nature of the benzotriazole ring can influence the palladium catalyst's activity.

    • Causality: The nitrogen atoms in the benzotriazole ring can act as Lewis bases, potentially coordinating to the palladium center and inhibiting catalytic turnover.[4] Using ligands that are more electron-donating or sterically bulky can sometimes prevent this unwanted coordination and stabilize the active catalytic species.

    • Solution: If a standard catalyst like Pd(dppf)Cl₂ shows low efficacy, consider screening other ligand/precatalyst systems. For electron-deficient heterocycles, increasingly electron-deficient ferrocene-based ancillary ligands have proven effective.[3]

  • Base and Solvent Compatibility: The choice of base and solvent is critical and interdependent.

    • Causality: An overly strong base in a protic solvent can lead to side reactions or degradation. Conversely, a base that is too weak or poorly soluble may not facilitate the transmetalation step effectively. The benzotriazole nucleus is generally stable, but harsh conditions should be approached with caution.

    • Solution: A common starting point is K₂CO₃ or Cs₂CO₃ in a solvent system like Dioxane/Water or DMF. If solubility is an issue, using a phosphate base like K₃PO₄ in an anhydrous solvent such as toluene or CPME can be effective.

  • Reagent Quality:

    • Causality: this compound, like many halogenated organic compounds, can be sensitive to light and may degrade over time. Impurities in the starting material can poison the catalyst.

    • Solution: Always verify the purity of your starting material via NMR or LC-MS before use. Store the compound in a cool, dark place in a tightly sealed container.

Q2: I am observing multiple products in my reaction mixture by TLC and LC-MS. What are the likely side products?

The formation of multiple products often points to competing reaction pathways or degradation.

A Summary of Potential Side Reactions and Impurities:

Side Product/ImpurityPotential CauseSuggested Mitigation Strategy
Debrominated Starting Material Reductive dehalogenation, often promoted by catalyst/ligand system or impurities.Ensure an inert atmosphere (N₂ or Ar); use high-purity, degassed solvents.
Protodeborylated Coupling Partner Excess water or insufficiently anhydrous conditions reacting with the boronic acid/ester.Use anhydrous solvents and reagents; dry glassware thoroughly.
Homocoupling of Boronic Acid Often occurs at higher temperatures or with certain catalyst systems.Lower the reaction temperature; add the boronic acid slowly or via syringe pump.
Isomeric Benzotriazole Products If the synthesis involves N-alkylation as a final step, isomeric products (N1 vs. N2 alkylation) could be present.[5]Purify the starting material carefully by column chromatography or recrystallization.
Hydrolysis of Product Aggressive aqueous workup, especially under acidic or basic conditions.Use a neutral quench (e.g., saturated NH₄Cl or brine) and minimize contact time.
Q3: My product is difficult to purify. It appears as a dark, oily residue after workup. What purification strategies are effective for benzotriazoles?

Benzotriazole derivatives can sometimes be challenging to purify due to their polarity and potential to form colored impurities.[6]

  • Initial Workup:

    • Causality: Crude benzotriazoles prepared via diazotization of o-phenylene diamines can contain dark, tarry impurities that are soluble in organic solvents.[6]

    • Solution: After the reaction, consider a pre-purification step. Dissolving the crude residue in a solvent like ethyl acetate or DCM and treating it with activated charcoal can effectively remove many colored impurities.[6] A patent describes dissolving crude benzotriazole in a water-miscible glycol solvent and treating it with a decolorizing material at an elevated temperature for purification.[6]

  • Chromatography:

    • Technique: Standard silica gel column chromatography is typically effective.

    • Solvent System: Start with a non-polar eluent system (e.g., Hexanes/Ethyl Acetate or Heptane/Ethyl Acetate) and gradually increase the polarity. The fluorine and bromine atoms increase the compound's molecular weight and can affect its polarity.

    • Tip: If the product is streaking on the column, adding a small amount (0.1-1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can improve peak shape. Since benzotriazole is a weak acid (pKa ≈ 8.2), tailing on silica is possible.[4]

  • Recrystallization:

    • If the product is a solid, recrystallization is an excellent method for final purification.

    • Solvent Screening: Test solubility in various solvents (e.g., ethanol, isopropanol, toluene, heptane) to find a suitable system where the product is soluble when hot and poorly soluble when cold.

Frequently Asked Questions (FAQs)

Q: What are the key safety precautions for handling this compound?

A: Based on safety data for this and structurally similar compounds, the following precautions are mandatory:

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves.[7]

  • Hazard Statements: The compound is classified as harmful if swallowed and causes serious eye irritation.[7] It is also considered toxic to aquatic life with long-lasting effects.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[7] Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Avoid release to the environment.

Q: What are the recommended storage conditions for this reagent?

A: To ensure long-term stability and purity:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Protect from light, as exposure may affect product quality.

  • Avoid storing near strong oxidizing agents or incompatible metals.[7]

Q: In which solvents is this compound soluble?

A: While specific solubility data is not published, based on the structure and general properties of benzotriazoles, it is expected to be soluble in common organic solvents such as:

  • Dichloromethane (DCM)

  • Chloroform

  • Ethyl Acetate (EtOAc)

  • Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile (MeCN)

  • Toluene It is expected to have low solubility in water and non-polar aliphatic hydrocarbons like hexanes and heptane.[4]

Experimental Protocol Example: Suzuki Cross-Coupling

This section provides a representative, detailed protocol for a Suzuki cross-coupling reaction. This should be seen as a starting point for optimization.

Objective: To synthesize 5-Aryl-1-ethyl-6-fluoro-1,2,3-benzotriazole.

G cluster_0 Setup & Reagent Charging cluster_1 Reaction cluster_2 Workup & Purification s1 1. Add Benzotriazole, Boronic Acid, and Base to a dry flask. s2 2. Seal flask, evacuate, and backfill with N2/Ar (3x). s1->s2 s3 3. Add degassed solvent and Pd catalyst under N2/Ar. s2->s3 r1 4. Heat mixture to 80-100 °C with vigorous stirring. s3->r1 r2 5. Monitor reaction progress by TLC or LC-MS. r1->r2 w1 6. Cool to RT, dilute with EtOAc, filter through Celite. r2->w1 w2 7. Wash filtrate with water and brine. w1->w2 w3 8. Dry (Na2SO4), filter, and concentrate. w2->w3 w4 9. Purify by column chromatography. w3->w4

Caption: Workflow for a typical Suzuki cross-coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 - 0.05 eq)

  • Cesium Carbonate (Cs₂CO₃), anhydrous (2.0 - 3.0 eq)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and cesium carbonate.

  • Inerting: Seal the flask with a septum, and cycle between vacuum and an inert atmosphere (Nitrogen or Argon) three times to remove all oxygen.

  • Reagent Addition: Under a positive pressure of the inert gas, add the Pd(dppf)Cl₂ catalyst. Then, add degassed 1,4-dioxane and degassed water via syringe to create a 4:1 to 10:1 dioxane:water solvent mixture. The final reaction concentration should be approximately 0.1 M with respect to the starting benzotriazole.

  • Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by taking small aliquots, quenching them with water, extracting with ethyl acetate, and analyzing by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Workup: Once complete, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of Celite® to remove the palladium catalyst and inorganic salts. Rinse the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2x) and saturated aqueous sodium chloride (brine) (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of 0% to 30% ethyl acetate in hexanes) to afford the pure coupled product.

References
  • Sigma-Aldrich, (2024). SAFETY DATA SHEET for 5-Bromo-1-ethyl-6-fluoro-1H-benzotriazole.
  • Fisher Scientific, (2010).
  • BLD Pharm, (n.d.). 1365271-72-2|this compound.
  • CymitQuimica, (2024). Safety Data Sheet for 5-Bromo-1H-1,2,3-benzotriazole-7-carboxylic acid.
  • Sigma-Aldrich, (2022). SAFETY DATA SHEET for 3-Bromo-5-fluorobenzotrifluoride.
  • Wincom Inc., (n.d.).
  • Google Patents, (1967).
  • Indian Academy of Sciences, (n.d.). Facile synthesis of novel benzotriazole derivatives and their antibacterial activities.
  • PubChem, (n.d.). 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole.
  • PubMed Central, (n.d.).
  • Kansas State University, (n.d.).
  • PubMed, (2025).
  • ResearchGate, (2025). (PDF)
  • ChemicalBook, (2022). Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole.
  • Wikipedia, (n.d.). Benzotriazole.
  • Google Patents, (2007).
  • PubMed, (2023).
  • Chembeez, (n.d.). 5-bromo-7-fluoro-1H-1,2,3-benzotriazole, 95%.
  • ResearchGate, (2025).
  • ChemicalBook, (2025). 5-BROMO-1H-BENZOTRIAZOLE.
  • International Invention of Scientific Journal, (2021).
  • BIOFOUNT, (n.d.). This compound.
  • The Open Medicinal Chemistry Journal, (2020).
  • International Journal of Industrial Engineering Computations, (2024).
  • International Journal of Pharmacy and Pharmaceutical Sciences, (2011).
  • ResearchGate, (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines.
  • Wikipedia, (n.d.). HBTU.
  • PubMed Central, (n.d.). 1,2,3-Triazoles.
  • Bachem, (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Chemical Reviews, (2011). Peptide Coupling Reagents, More than a Letter Soup.

Sources

Technical Support Center: Solvent Effects on 5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting, mechanistic insights, and practical protocols related to the solvent-dependent reactivity of this versatile building block.

Introduction: Understanding the Molecule

This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2][3] Its reactivity is primarily centered around the substituted benzene ring, making it a valuable precursor for introducing the benzotriazole moiety into more complex structures. The bromo and fluoro substituents offer potential sites for nucleophilic aromatic substitution (SNAr), a reaction class whose outcome is profoundly dictated by the choice of solvent. This guide will help you navigate the complexities of solvent selection to optimize your reaction outcomes.

Part 1: Frequently Asked Questions (FAQs) - Core Concepts

This section addresses foundational questions regarding the reactivity of this compound and the critical role of the solvent environment.

Q1: What are the primary factors influencing the reactivity of this compound?

A1: The reactivity is governed by the interplay of the electron-withdrawing benzotriazole ring and the halogen substituents (Bromo and Fluoro) on the aromatic system. This electronic arrangement makes the carbon atoms attached to the halogens electrophilic and susceptible to attack by nucleophiles. The choice of solvent is paramount as it influences nucleophile strength, stabilizes charged intermediates, and can ultimately determine the reaction rate and even the product distribution.[4][5]

Q2: Why is my choice of solvent so critical for reactions with this molecule?

A2: Solvents do more than just dissolve reactants; they are active participants in the reaction at a molecular level. For a reaction like Nucleophilic Aromatic Substitution (SNAr), which is common for this class of compounds, the mechanism involves the formation of a negatively charged intermediate (a Meisenheimer complex). Polar aprotic solvents excel at stabilizing this charged intermediate, thereby lowering the activation energy and dramatically accelerating the reaction rate.[4][6] In contrast, non-polar or polar protic solvents can hinder the reaction.

Q3: What are the key solvent properties I should consider?

A3: You should primarily consider three properties:

  • Polarity: The ability of the solvent to stabilize charged species. Polar aprotic solvents like DMSO, DMF, and acetonitrile are often preferred for SNAr reactions.[7][8]

  • Proticity: Whether the solvent has an acidic proton (e.g., water, alcohols). Polar protic solvents can solvate and deactivate anionic nucleophiles through hydrogen bonding, which is often detrimental to SNAr reaction rates.[6]

  • Coordinating Ability: The ability of the solvent to interact with cations, which can be important if a base is used to deprotonate a nucleophile.

Part 2: Troubleshooting Guide - Common Experimental Issues

This section is formatted to directly address specific problems you may encounter during your experiments.

Issue: Low or No Product Yield in an SNAr Reaction

Question: I am attempting a substitution reaction on this compound with a primary amine nucleophile in toluene at reflux, but I am seeing very little to no product formation. What is the likely cause?

Answer: The most probable cause is your choice of a non-polar solvent (toluene). SNAr reactions proceed through a highly polar, charged intermediate. Toluene is incapable of effectively stabilizing this intermediate, leading to a very high activation energy and an extremely slow or non-existent reaction.

Recommended Solution:

  • Switch to a Polar Aprotic Solvent: The best choice for this type of reaction is typically Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[9] These solvents have high dielectric constants and are excellent at stabilizing the charged Meisenheimer complex, which can accelerate the reaction rate by several orders of magnitude.

  • Alternative Solvents: If DMSO or DMF are not suitable for your workup, other polar aprotic solvents like acetonitrile (ACN) or tetrahydrofuran (THF) can be used, although they are generally less effective than DMSO or DMF.[8]

Issue: Poor Solubility of Reactants

Question: My this compound starting material is not dissolving well in acetonitrile, leading to a heterogeneous mixture and inconsistent results. What should I do?

Answer: Poor solubility is a common problem with complex heterocyclic molecules.[10] A reaction that is not fully homogenous will have reduced effective concentrations of reactants, leading to slower rates and potential side reactions.

Recommended Solution:

  • Use a Stronger Polar Aprotic Solvent: As with the low yield issue, switching to a solvent with higher polarity and solvating power, such as DMF or DMSO, will likely solve the solubility problem.[11]

  • Consider a Solvent Mixture: If using pure DMSO or DMF complicates purification, you could try a mixture, such as THF/DMF or Toluene/DMSO, to balance solubility and ease of workup.

  • Gentle Heating: Applying gentle heat can often help dissolve starting materials, but ensure the temperature is well below the decomposition point of your reactants.

Issue: N1 vs. N2 Isomer Formation During N-Alkylation of the Parent Benzotriazole

Question: I am working with the parent 5-bromo-6-fluoro-1H-benzotriazole and trying to perform an N-alkylation. I am getting an inseparable mixture of the N1 and N2 alkylated isomers. How can I improve the regioselectivity?

Answer: This is a classic challenge in benzotriazole chemistry. The ratio of N1 to N2 isomers is highly dependent on reaction conditions, which can favor either kinetic or thermodynamic control.[12] The solvent plays a crucial role here.

  • Kinetic vs. Thermodynamic Control: N-alkylation can occur at either the N1 or N2 position, and the preferred site is influenced by factors like the alkylating agent, base, and solvent.[12]

  • Solvent Influence: In general, less polar solvents may favor the formation of one isomer, while more polar solvents might favor the other by differentially solvating the transition states leading to each product. There is no universal rule, and the optimal solvent must often be determined empirically.

Recommended Solution:

  • Solvent Screening: Conduct a systematic screen of solvents with varying polarities. Test a non-polar solvent (e.g., Toluene), a moderately polar ether (e.g., THF), and a polar aprotic solvent (e.g., DMF). Analyze the N1/N2 ratio in each case by ¹H NMR or LC-MS.

  • Choice of Base: The counter-ion of the base used can also influence selectivity. Consider screening bases like K₂CO₃, Cs₂CO₃, and NaH.[9][12]

Part 3: Experimental Protocols & Data

Generalized Protocol for SNAr on this compound

This protocol provides a robust starting point for reacting an amine nucleophile with the title compound. Note: This is a generalized procedure and may require optimization for your specific nucleophile.

  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMSO (or DMF) to achieve a concentration of 0.1-0.5 M. Stir the mixture until the solid is fully dissolved.

  • Reagent Addition: Add the amine nucleophile (1.1 - 1.5 eq) to the solution. If the nucleophile is an HCl salt, add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation: Solvent Effects on SNAr Reaction Rates

The following table summarizes the generally observed trend of solvent effects on the relative rates of SNAr reactions. While specific rates for this compound are not published, this trend is well-established for analogous systems.

SolventTypeDielectric Constant (ε at 20°C)Typical Relative Rate
TolueneNon-polar2.4<< 1
Tetrahydrofuran (THF)Polar Aprotic7.61
Acetonitrile (ACN)Polar Aprotic37.5~10²
N,N-Dimethylformamide (DMF)Polar Aprotic36.7~10⁴
Dimethyl Sulfoxide (DMSO)Polar Aprotic47~10⁵

Data compiled from established principles of physical organic chemistry.[4][5][6]

Part 4: Visualization of Key Processes

Mechanism: SNAr Reaction Pathway

The following diagram illustrates the two-step mechanism for a typical SNAr reaction on the title compound, highlighting the critical role of the solvent in stabilizing the charged intermediate.

Caption: The SNAr mechanism involves a slow, rate-determining nucleophilic attack followed by fast elimination.

Workflow: Troubleshooting Solvent Selection

This decision tree provides a logical workflow for selecting and optimizing a solvent for your reaction.

Solvent_Workflow cluster_solutions Start Start: Plan SɴAr Reaction InitialChoice Initial Solvent Choice: Select a Polar Aprotic Solvent (e.g., DMF, DMSO) Start->InitialChoice Problem Observe Reaction Outcome InitialChoice->Problem Slow Reaction Slow / Stalled? Increase Polarity (e.g., ACN -> DMF -> DMSO) Problem->Slow Low Yield / Rate Insoluble Poor Solubility? Use Stronger Solvent (DMF or DMSO) Problem->Insoluble Reactants Insoluble Success Reaction Successful: Proceed to Workup & Purification Problem->Success Good Yield & Rate

Caption: A decision tree for troubleshooting common solvent-related issues in SNAr reactions.

References

  • BenchChem. (2025). Technical Support Center: Optimizing Benzotriazole Synthesis.
  • Campodónico, P. R., et al. (n.d.). Nature of the nucleophile and solvent effect on a SNAr reaction.
  • LibreTexts. (2019). 8.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
  • Damschroder, R. E., & Peterson, W. D. (1940). 1,2,3-benzotriazole. Organic Syntheses, 20, 16.
  • Shi, F., et al. (2013).
  • BLD Pharm. (n.d.). This compound.
  • BenchChem. (2025).
  • RSC Publishing. (n.d.). Effect of the nature of the nucleophile and solvent on an SNAr reaction.
  • Luan, Y., et al. (n.d.). Solution Thermodynamics of Benzotriazole in Different Pure Solvents.
  • GSC Online Press. (n.d.). Review on synthetic study of benzotriazole.
  • Wikipedia. (n.d.). Benzotriazole.
  • BenchChem. (2025).
  • IJARIIE. (2024). A Review on: Synthesis of Benzotriazole.
  • Wordpress. (n.d.). SNAr Reaction in Other Common Molecular Solvents.
  • International Invention of Scientific Journal. (2021).
  • Reddit. (2021).
  • Singh, P., et al. (2017).

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Technical Support Center: Purification of Products Synthesized with 5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this and structurally related compounds. Our goal is to equip you with the scientific rationale behind each purification strategy, enabling you to optimize your experimental outcomes.

I. Understanding the Compound and Potential Impurities

This compound is a halogenated heterocyclic compound.[1][2] Its synthesis, typically involving the diazotization of a substituted o-phenylenediamine, can lead to several types of impurities.[3][4][5] Understanding these potential contaminants is the first step toward devising an effective purification strategy.

Common Impurity Classes:

  • Starting Materials: Unreacted 4-bromo-5-fluoro-N-ethyl-benzene-1,2-diamine or other precursors.

  • Isomeric Byproducts: Positional isomers formed during the ethylation or cyclization steps.

  • Dehalogenated Impurities: Species where the bromine or fluorine atom has been replaced by hydrogen.[6]

  • Colored Impurities and Tarry Byproducts: Often formed during diazotization, these can be dark-colored, tarry substances that are soluble in organic solvents.[7]

  • Residual Reagents and Solvents: Leftover acids, bases, or solvents from the reaction and initial workup.

A general workflow for the purification of benzotriazole derivatives often involves an initial workup followed by one or more purification techniques such as recrystallization or chromatography.

Purification Workflow cluster_0 Crude Product cluster_1 Initial Workup cluster_2 Purification cluster_3 Final Product Crude Reaction Mixture Crude Reaction Mixture Aqueous Wash/Extraction Aqueous Wash/Extraction Crude Reaction Mixture->Aqueous Wash/Extraction Remove water-soluble impurities Recrystallization Recrystallization Aqueous Wash/Extraction->Recrystallization If solid Column Chromatography Column Chromatography Aqueous Wash/Extraction->Column Chromatography If oil or further purity needed Pure Product Pure Product Recrystallization->Pure Product Column Chromatography->Pure Product

Caption: General purification workflow for benzotriazole derivatives.

II. Troubleshooting Purification Challenges

This section addresses specific problems you might encounter during the purification of your target compound in a question-and-answer format.

Recrystallization Issues

Q1: My product won't crystallize from the chosen solvent system. What should I do?

A1: This is a common issue that can be addressed by systematically altering the crystallization conditions.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure, solid product, add a seed crystal to the supersaturated solution. This will act as a template for crystal formation.[8]

    • Reducing Temperature: Ensure the solution is thoroughly chilled in an ice bath. Sometimes, even lower temperatures (e.g., a freezer) are necessary, but be cautious of the solvent's freezing point.

  • Re-evaluate Your Solvent System:

    • The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

    • If your compound is too soluble, add an "anti-solvent" (a solvent in which your compound is insoluble, but which is miscible with your primary solvent) dropwise to the warm solution until it becomes slightly cloudy. Then, add a few drops of the primary solvent to redissolve the precipitate and allow it to cool slowly. Common solvent mixtures for benzotriazoles include isopropanol/water or ethanol/water.[9]

Q2: An oil has formed instead of crystals. How can I fix this?

A2: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated to a high degree.

  • Re-dissolve and Cool Slowly: Reheat the solution until the oil dissolves completely. You may need to add more solvent. Then, allow the solution to cool very slowly. Insulating the flask can help. Slow cooling encourages the formation of an ordered crystal lattice rather than an amorphous oil.[8]

  • Change the Solvent: Choose a solvent with a lower boiling point.

  • Concentrate the Solution: It's possible the solution is too dilute. Try evaporating some of the solvent and attempting the crystallization again.

Q3: The recrystallized product is still colored. How can I remove the color?

A3: Colored impurities are common in benzotriazole syntheses.[7]

  • Activated Charcoal Treatment: Add a small amount (1-2% by weight of your compound) of activated charcoal to the hot, dissolved solution. The charcoal will adsorb the colored impurities. Swirl the solution for a few minutes, then perform a hot filtration to remove the charcoal. Be aware that charcoal can also adsorb some of your product, so use it sparingly.

  • Solvent Selection: Sometimes, the colored impurity has a different solubility profile than your product. Experiment with different recrystallization solvents.

Column Chromatography Issues

Q4: I'm getting poor separation of my product from an impurity on a silica gel column. What can I do to improve resolution?

A4: Improving chromatographic separation involves optimizing several parameters.

  • Adjust Solvent Polarity: The key to good separation is finding a mobile phase that moves your product and the impurity at different rates.

    • If the spots are too high on the TLC plate (high Rf), your eluent is too polar. Reduce the proportion of the polar solvent (e.g., ethyl acetate) in your non-polar solvent (e.g., hexane).

    • If the spots are too low (low Rf), your eluent is not polar enough. Increase the proportion of the polar solvent.

    • For closely related compounds like isomers or dehalogenated impurities, a shallow gradient elution (gradually increasing the polarity of the mobile phase) can be effective.[6]

  • Change the Stationary Phase: While silica gel is most common, other stationary phases may provide different selectivity.

    • Alumina: Can be basic, neutral, or acidic and may offer better separation for certain compounds.

    • Reverse-Phase (C18): Uses a non-polar stationary phase and a polar mobile phase (e.g., water/acetonitrile or water/methanol). This is particularly useful for compounds that are not very soluble in typical organic solvents.

  • Optimize Column Parameters:

    • Column Dimensions: A longer, narrower column will generally provide better resolution but will take longer and require more solvent.

    • Flow Rate: A slower flow rate allows for better equilibration between the stationary and mobile phases, often leading to improved separation.[10]

Q5: My product is not eluting from the column. What is the problem?

A5: This usually indicates that your product is too strongly adsorbed to the stationary phase.

  • Increase Eluent Polarity: Drastically increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate system, try pure ethyl acetate or even add a small amount of methanol.

  • Consider Irreversible Binding: It is possible that your compound is reacting with or irreversibly binding to the silica gel, especially if it is acidic. In this case, you may need to switch to a different stationary phase like alumina or use a reverse-phase column.

Troubleshooting Chromatography cluster_0 Problem cluster_1 Solution Poor Separation Poor Separation Adjust Eluent Polarity Adjust Eluent Polarity Poor Separation->Adjust Eluent Polarity Change Stationary Phase Change Stationary Phase Poor Separation->Change Stationary Phase Optimize Column Parameters Optimize Column Parameters Poor Separation->Optimize Column Parameters No Elution No Elution No Elution->Change Stationary Phase Drastically Increase Polarity Drastically Increase Polarity No Elution->Drastically Increase Polarity

Caption: Decision tree for troubleshooting column chromatography.

III. Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure this compound?

A1: Pure benzotriazoles are typically white to off-white or light tan crystalline solids.[11] Any significant coloration, especially dark brown or a tarry consistency, indicates the presence of impurities.[7]

Q2: Which analytical techniques are best for assessing the purity of my final product?

A2: A combination of techniques is recommended for a comprehensive assessment of purity.

Technique Purpose Considerations
Thin-Layer Chromatography (TLC) Quick purity check and monitoring reaction progress.A single spot does not guarantee purity; co-eluting impurities may be present.
High-Performance Liquid Chromatography (HPLC) Quantitative purity analysis.Different column types (e.g., C18, PFP) can be used to separate closely related impurities.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) Structural confirmation and detection of impurities with different chemical shifts.¹⁹F NMR is particularly useful for fluorine-containing compounds.
Mass Spectrometry (MS) Confirmation of molecular weight.Can help identify byproducts and impurities.
Melting Point Assessment of purity.A sharp melting point close to the literature value indicates high purity. Impurities will typically broaden and depress the melting range.

Q3: What are the general safety precautions I should take when working with this compound and its precursors?

A3: As with any chemical synthesis, proper safety protocols are essential.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Ventilation: Work in a well-ventilated fume hood, especially when handling volatile solvents and reagents.

  • Material Safety Data Sheet (MSDS): Consult the MSDS for this compound and all other chemicals used for specific handling and disposal information.

  • Diazotization Reaction: The synthesis of benzotriazoles often involves diazotization, which can be exothermic.[8][12] Maintain proper temperature control to avoid runaway reactions.

IV. Experimental Protocols

Protocol 1: Recrystallization from an Isopropanol/Water Solvent System

This protocol is a general guideline and may require optimization for your specific product.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid product in the minimum amount of hot isopropanol.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Addition of Anti-solvent: While the isopropanol solution is still hot, add water dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of hot isopropanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold isopropanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography on Silica Gel

This protocol assumes a moderately polar compound. The eluent system should be determined by TLC analysis first.

  • Column Packing: Pack a glass chromatography column with silica gel as a slurry in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Begin eluting with the determined solvent system (e.g., a mixture of hexane and ethyl acetate). Collect fractions in test tubes.

  • Fraction Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

V. References

  • EP0794179A1 - Process for the preparation of benzotriazole derivatives - Google Patents.

  • JP2007224014A - Method for purification of benzotriazole derivative - Google Patents.

  • To prepare benzotriazole from o-phenylenediamine. - CUTM Courseware. [Link]

  • Synthesis of Benzotriazole from o-Phenylenediamine | PDF | Filtration | Nitrite - Scribd. [Link]

  • Troubleshooting - The Pharma Master. [Link]

  • Challenges and solutions for the downstream purification of therapeutic proteins - Oxford Academic. [Link]

  • 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole - PubChem. [Link]

  • Benzotriazole - Wikipedia. [Link]

  • Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 - MDPI. [Link]

  • Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers - PubMed. [Link]

  • Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services. [Link]

  • Facile synthesis of novel benzotriazole derivatives and their antibacterial activities - Indian Academy of Sciences. [Link]

  • International Invention of Scientific Journal Synthesis of Benzotriazole Derivatives. [Link]

  • Synthesis of Benzotriazole Derivatives - International Invention of Scientific Journal. [Link]

  • Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes - American Chemical Society. [Link]

  • 1,2,3-benzotriazole - Organic Syntheses Procedure. [Link]

  • Purification of Organic Compounds: from Crude Product to Purity - EMU Physics Department. [Link]

  • BENZOTRIAZOLE - Ataman Kimya. [Link]

  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applications - GSC Online Press. [Link]

  • Benzotriazole: An overview on its versatile biological behavior - PMC - PubMed Central. [Link]

  • Synthesis of Benzotriazole from o- Phynylenediamine.pptx. [Link]

  • US3334054A - Purification of benzotriazole - Google Patents.

  • Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles? - PubMed. [Link]

  • Probing the role of BrCl in benzotriazole transformation during seawater chlorination. [Link]

  • Novel Fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles? | Request PDF - ResearchGate. [Link]

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Validation & Comparative

A Comparative Guide to Benzotriazole-Based Additives in Peptide Synthesis: The Classic HOBt vs. Modern Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of 1-Hydroxybenzotriazole (HOBt), the benchmark coupling additive, with its advanced, electronically modified alternatives. We will dissect the mechanistic underpinnings of these reagents, present comparative performance insights, and offer detailed experimental protocols to guide researchers, scientists, and drug development professionals in optimizing their peptide synthesis strategies.

Introduction: The Persistent Challenge of the Peptide Bond

The formation of a peptide bond is the cornerstone of peptide synthesis. This seemingly straightforward condensation of a carboxylic acid and an amine is complicated by the need for high efficiency, complete reaction, and the stringent preservation of stereochemical integrity at the α-carbon.[1][2] Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), are powerful activators of carboxylic acids. However, their use alone is fraught with peril; the highly reactive O-acylisourea intermediate they form is notoriously prone to rearranging into an unreactive N-acylurea or, more critically, promoting the formation of a 5(4H)-oxazolone intermediate, which leads to racemization and loss of chiral purity.[1][3][4]

To mitigate these side reactions, additives are employed. These additives act as nucleophiles that intercept the O-acylisourea intermediate, converting it into a more stable, yet highly reactive, active ester. For decades, 1-Hydroxybenzotriazole (HOBt) has been the gold standard additive for this purpose.[5][6][7]

Section 1: The Gold Standard - 1-Hydroxybenzotriazole (HOBt)

1-Hydroxybenzotriazole (HOBt) is an aromatic compound that has been the workhorse of peptide synthesis for decades, prized for its cost-effectiveness and its remarkable ability to suppress racemization.[3][5][7][8]

Chemical Structure and Mechanism of Action

The efficacy of HOBt is entirely dependent on its 1-hydroxy group. During a carbodiimide-mediated coupling, the carboxylic acid of the N-protected amino acid is first activated by the coupling agent (e.g., DIC) to form the O-acylisourea intermediate. Before this unstable intermediate can cause side reactions, the HOBt anion attacks it, forming a benzotriazolyl active ester (OBt-ester).[1][6][9] This OBt-ester is significantly more stable than the O-acylisourea, yet it is highly reactive towards the desired nucleophilic attack by the N-terminal amine of the peptide chain, leading to efficient peptide bond formation.[6][10] Crucially, the formation of this active ester circumvents the primary pathway to racemization.[1][3][8]

HOBt_Mechanism cluster_activation Activation Phase cluster_interception HOBt Interception cluster_coupling Coupling Phase RCOOH R-COOH (Amino Acid) O_Acyl O-Acylisourea (Highly Reactive, Prone to Racemization) RCOOH->O_Acyl + DIC DIC DIC OBt_Ester OBt Active Ester (Stable, Racemization Resistant) O_Acyl->OBt_Ester + HOBt Rac Racemization O_Acyl->Rac NAcyl N-Acylurea (Side Product) O_Acyl->NAcyl HOBt HOBt Peptide_Bond New Peptide Bond OBt_Ester->Peptide_Bond + H₂N-Peptide Peptide_NH2 H₂N-Peptide Benzotriazole_Structures cluster_hobt 1-Hydroxybenzotriazole (HOBt) cluster_advanced 5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole hobt_img adv_img

Caption: Comparison of HOBt and a substituted benzotriazole.

A direct comparison of this molecule to HOBt as a peptide coupling additive is not appropriate due to a critical structural difference: the absence of a 1-hydroxy (-OH) group . As detailed in the mechanism above, this hydroxyl group is the entire basis for HOBt's function as an additive. It is the hydroxyl group that forms the active ester intermediate.

This compound, lacking this functional group, cannot intercept the O-acylisourea intermediate in the same manner and therefore does not function as a direct HOBt replacement in peptide coupling. While substituted benzotriazoles have broad applications in medicinal chemistry, materials science, and as synthetic precursors, this specific molecule is not a peptide coupling additive. [11][12][13][14]

Section 3: True "Upgrades" to HOBt - The Impact of Electron-Withdrawing Groups

To genuinely improve upon HOBt, chemists have modified its structure to enhance its electronic properties. By adding electron-withdrawing groups to the benzotriazole ring, the acidity of the N-OH proton is increased. This makes the resulting anion a better nucleophile and, more importantly, makes the resulting -OBt moiety a better leaving group, thus accelerating the final coupling step. [15]

  • 6-Chloro-HOBt (Cl-HOBt): The addition of a chlorine atom at the 6-position is a prime example. Cl-HOBt shows higher reactivity than HOBt and is a good compromise in terms of cost and performance for more challenging syntheses. [15][16]* 1-Hydroxy-7-azabenzotriazole (HOAt): Replacing the carbon at the 7-position with a nitrogen atom creates HOAt. The electron-withdrawing effect of the pyridine nitrogen significantly increases the reagent's reactivity. [15][17]HOAt is exceptionally effective at accelerating coupling reactions and suppressing racemization, even in the most difficult cases, such as with N-methyl amino acids or during fragment condensation. [4][17]

Section 4: Head-to-Head Performance Comparison: HOBt vs. Advanced Analogs

The choice of additive is a balance between reactivity, safety, and cost. While HOBt is sufficient for many applications, advanced analogs demonstrate superior performance in challenging scenarios.

Feature1-Hydroxybenzotriazole (HOBt)6-Chloro-HOBt (Cl-HOBt)1-Hydroxy-7-azabenzotriazole (HOAt)
Coupling Efficiency Good for standard sequences.Very Good; improved for hindered residues.Excellent; considered the most powerful for difficult couplings. [15]
Racemization Suppression High. The benchmark standard. [3][8]Very High.Excellent. Superior to HOBt. [17]
Reactivity / Speed Moderate.High. Faster than HOBt. [15]Very High. Faster than HOBt and Cl-HOBt. [4][17]
Safety Profile Anhydrous form is explosive. [18][19]Anhydrous form is explosive.Anhydrous form is explosive.
Relative Cost Low.Moderate.High.
Best Use Case Routine solid-phase and solution-phase synthesis.Difficult sequences, moderately hindered amino acids.Highly hindered amino acids, N-methyl residues, fragment coupling.

Section 5: Experimental Protocols

The following are generalized protocols for solid-phase peptide synthesis (SPPS) using an Fmoc/tBu strategy. Equivalents are based on the initial resin loading. Solvents should always be peptide synthesis grade.

Protocol 1: Standard Coupling with DIC/HOBt

This protocol is a reliable standard for most peptide coupling reactions.

Caption: Workflow for a standard DIC/HOBt coupling cycle.

Methodology:

  • Resin Preparation: Ensure the N-terminal Fmoc protecting group has been removed from the resin-bound peptide (typically with 20% piperidine in DMF) and the resin has been thoroughly washed with DMF. Perform a Kaiser test to confirm the presence of a free primary amine. [20]2. Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid (3 equivalents) and HOBt monohydrate (3 equivalents) in DMF. Add DIC (3 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the reaction vessel containing the resin.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a ninhydrin (Kaiser) test to monitor the reaction progress. A negative result (clear or yellow beads) indicates complete coupling. [21]6. Washing: Once the reaction is complete, drain the solution and wash the resin extensively with DMF (3-5 times) and DCM (3-5 times) to remove all soluble byproducts and excess reagents.

  • Repeat: The cycle of deprotection and coupling can now be repeated for the next amino acid in the sequence.

Protocol 2: High-Efficiency Coupling with HBTU/HOBt

For more rapid and efficient couplings, pre-formed onium salts like HBTU, which incorporate the HOBt moiety, are often used. Note that additional HOBt is still commonly added to further suppress racemization and accelerate the reaction. [5][20][22]

Caption: Workflow for a high-efficiency HBTU/HOBt coupling.

Methodology:

  • Resin Preparation: Deprotect and wash the resin as described in Protocol 1. Confirm the presence of a free amine with a Kaiser test. [20]2. Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the mixture. Allow the solution to pre-activate for 2-5 minutes. [20]3. Coupling Reaction: Add the pre-activated amino acid solution to the deprotected resin.

  • Reaction: Agitate the mixture for 15-45 minutes. Reaction times are significantly shorter than with DIC/HOBt.

  • Monitoring & Washing: Follow steps 5 and 6 from Protocol 1. For very difficult couplings, the reaction time can be extended or a second coupling (double coupling) can be performed. [20]

Section 6: Safety and Handling

  • 1-Hydroxybenzotriazole (HOBt): The primary hazard associated with HOBt is the explosive nature of its anhydrous form. [18][19]It is sensitive to shock, friction, and heat, and can explode if heated under confinement. [23][24]For this reason, it is crucial to exclusively use HOBt monohydrate, which is significantly safer. Standard laboratory PPE, including safety goggles, gloves, and a lab coat, should be worn. [18][23]Store in a cool, dry, well-ventilated area away from heat sources and incompatible materials like strong acids. [18][23]* Advanced Analogs (HOAt, Cl-HOBt): These derivatives share the same fundamental hazards as HOBt and should be handled with identical precautions. Their anhydrous forms are also explosive.

  • Carbodiimides (DCC, DIC): These are potent moisture-sensitive allergens and skin sensitizers. Handle only in a well-ventilated fume hood with appropriate gloves.

  • Onium Salts (HBTU, HATU): While generally more stable, these reagents can decompose. They are irritants and should be handled with standard PPE.

Conclusion and Future Perspectives

The selection of a peptide coupling additive is a critical decision that balances reaction efficiency, cost, and the specific demands of the peptide sequence.

  • HOBt remains an indispensable and cost-effective tool for routine peptide synthesis, offering excellent racemization suppression for a wide range of applications. [5]* The premise of using a molecule like This compound as a direct replacement is structurally and mechanistically flawed due to its lack of the essential 1-hydroxy group.

  • For challenging syntheses involving sterically hindered residues, N-methylated backbones, or fragment condensations, advanced additives like 6-Cl-HOBt and especially HOAt provide superior reactivity and efficiency that can be essential for success. [15][17] As peptide therapeutics grow in complexity, the field will continue to evolve. Newer, non-explosive HOBt alternatives like OxymaPure® are gaining popularity for their enhanced safety profile and high reactivity, representing the next generation of coupling additives that promise to make this critical chemical process safer and more efficient. [7][15][25]

References

  • The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Vertex AI Search.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides.
  • HOBt Definition - Organic Chemistry Key Term. (n.d.). Fiveable.
  • The Importance of Safety and Handling for 1-Hydroxybenzotriazole (HOBt) in Industrial Settings. (n.d.). Ningbo Inno Pharmchem Co., Ltd.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
  • Optimizing Peptide Synthesis: The Role of HOBt as a Racemization Inhibitor. (2026, January 12).
  • Peptide synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Application Notes and Protocols: Standard HBTU/HOBt Coupling Protocol for Fmoc Amino Acids. (n.d.). Benchchem.
  • SAFETY DATA SHEET - HOBT. (2008, June 23). Fisher Scientific.
  • 1-HYDROXYBENZOTRIAZOLE ANHYDROUS LR (HOBT) - SAFETY DATA SHEET. (n.d.).
  • Miyazawa, T., Otomatsu, T., Fukui, Y., Yamada, T., & Kuwata, S. (1992). Simultaneous use of 1-hydroxybenzotriazole and copper(II) chloride as additives for racemization-free and efficient peptide synthesis by the carbodiimide method. Journal of the Chemical Society, Perkin Transactions 1, (23), 3155-3160.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
  • The Role of Benzotriazole in Modern Peptide Synthesis: Application Notes and Protocols. (n.d.). Benchchem.
  • A Comparative Study of Coupling Reagents for the Synthesis of Fmoc-L-Dap(Pentynoyl)-OH. (n.d.). Benchchem.
  • HOBT ANHYDROUS (1-HYDROXYBENZOTRIAZOLE ANHYDROUS)
  • Hydroxybenzotriazole. (n.d.). In Wikipedia. Retrieved from [Link]

  • The Chemistry Behind HOAt: Activation and Coupling in Peptide Synthesis. (n.d.). Peptide Synthesis Company.
  • DCC Coupling With HOBt Activation Mechanism | Organic Chemistry. (2023, February 1). YouTube.
  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972.
  • A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. (2024, December 19). RSC Advances.
  • New Trends in Peptide Coupling Reagents. (2001, June).
  • Optimizing Peptide Coupling: Key Techniques. (n.d.). Chemical Supplier.
  • Amine to Amide Mechanism (EDC + HOBt). (n.d.). Common Organic Chemistry.
  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. (n.d.). Biotechnology Company.
  • In peptide synthesis using HBTU/HOBt coupling, Why is HOBt required? Isn't HBTU alone enough for the coupling to complete? (2016, December 6).
  • Application Notes and Protocols for Peptide Synthesis Reagents. (n.d.). Benchchem.
  • Albericio, F., & El-Faham, A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. (2024, November 11). GSC Online Press.
  • Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. (n.d.). Indian Academy of Sciences.
  • Singh, J., et al. (2017). A Review on Biological and Medicinal Significance of 1,2,3-Benzotriazole. International Journal of Pharmaceutical Sciences and Research, 8(2), 446-456.
  • This compound. (n.d.). BLD Pharm.
  • Katritzky, A. R., et al. (2008). N-Fmoc-protected(alpha-dipeptidoyl)benzotriazoles for efficient solid-phase peptide synthesis by segment condensation. Chemical Biology & Drug Design, 72(3), 182-188.
  • Benzotriazole and its derivatives. (2024, November 5).
  • Wang, L., et al. (2017). Effects of Fluoro Substitution on the Electrochromic Performance of Alternating Benzotriazole and Benzothiadiazole-Based Donor–Acceptor Type Copolymers. Polymers, 9(12), 708.
  • Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. (n.d.).
  • COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents. (2025, August 6).
  • This compound. (n.d.). CHIRALEN.

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A Comparative Guide to Amide Bond Formation: Benchmarking 5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole Against Leading Coupling Reagents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis and drug development, the formation of a stable amide bond is a cornerstone of molecular construction. The efficiency, fidelity, and stereochemical integrity of this crucial linkage are largely dictated by the choice of coupling reagent. While a plethora of reagents are available, each with its own mechanistic nuances, this guide provides a comparative analysis of a newer entity, 5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole , against established industry standards such as HBTU, HATU, PyBOP, and EDC.

This document offers an in-depth exploration of the mechanistic principles governing these reagents, supported by comparative data, and provides a framework for selecting the optimal reagent for specific synthetic challenges. It is important to note that while extensive data exists for established reagents, the experimental performance of this compound is not yet widely documented in peer-reviewed literature. Therefore, its comparison is based on established structure-activity relationships of halogenated benzotriazole derivatives.

The Central Role of Coupling Reagents in Amide Synthesis

The direct reaction between a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable but kinetically slow process. This is primarily due to the formation of a non-reactive carboxylate-ammonium salt. Coupling reagents circumvent this issue by activating the carboxylic acid, transforming it into a highly reactive intermediate that is susceptible to nucleophilic attack by the amine.

The ideal coupling reagent should exhibit the following characteristics:

  • High Reactivity: To ensure rapid and complete conversion.

  • Low Racemization: To preserve the stereochemical integrity of chiral centers, which is critical for the biological activity of peptides and pharmaceuticals.

  • Minimal Side Reactions: To simplify purification and improve overall yield.

  • Good Solubility: In common organic solvents used for synthesis.

  • Stable and Safe Handling: For practical laboratory use.

Established Coupling Reagents: A Performance Overview

A brief overview of the most common classes of coupling reagents provides a baseline for comparison.

Carbodiimides: The Workhorses

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a widely used water-soluble carbodiimide. Its primary advantage is the formation of a water-soluble urea byproduct, which simplifies purification.[1] However, EDC-mediated couplings are prone to racemization and can be sluggish. To mitigate these drawbacks, additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are often employed.[2][3] These additives form active esters with the O-acylisourea intermediate, which are more stable and less susceptible to racemization.[3]

Benzotriazole-Based Onium Salts: The Efficiency Champions

This class includes the highly popular aminium/uronium salts like HBTU and HATU, and phosphonium salts like PyBOP. These reagents incorporate a benzotriazole moiety, which acts as an excellent leaving group and a racemization suppressant.[4]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A cost-effective and efficient coupling reagent suitable for routine peptide synthesis.[5]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Generally considered more reactive than HBTU, especially for sterically hindered amino acids, due to the presence of the 7-aza-benzotriazole (HOAt) core which enhances the reaction rate.[6]

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt that is also highly efficient and less likely to cause guanidinylation of the N-terminus, a potential side reaction with uronium salts like HBTU and HATU.[7]

In Focus: this compound - A Theoretical Profile

While direct experimental data on the performance of this compound as a coupling reagent is scarce in publicly available literature, we can infer its potential characteristics based on its structure and the known effects of halogen substitution on the benzotriazole ring.

Structural Features and Their Implications:

  • Benzotriazole Core: Like HBTU and PyBOP, it is expected to function by forming a reactive benzotriazolyl active ester, which is efficient at promoting amide bond formation while suppressing racemization.[4]

  • Bromo and Fluoro Substituents: The presence of electron-withdrawing bromine and fluorine atoms on the benzene ring is anticipated to increase the acidity of the N-H proton of the benzotriazole. This would make the corresponding benzotriazolyl ester a better leaving group, potentially leading to faster reaction kinetics compared to unsubstituted benzotriazole reagents like HBTU. Studies on other halogenated benzotriazoles have shown that such substitutions can enhance reactivity.

  • Ethyl Group: The N-ethyl group is a common feature in many reagents and is not expected to significantly impact the electronic properties of the benzotriazole ring.

Hypothesized Advantages:

  • Enhanced Reactivity: The electron-withdrawing nature of the bromo and fluoro groups could lead to faster coupling times and higher efficiency, particularly for difficult couplings involving sterically hindered amino acids.

  • Improved Racemization Suppression: The increased acidity of the benzotriazole moiety could lead to a more effective trapping of the activated carboxylic acid, further minimizing the formation of the oxazolone intermediate responsible for racemization.

Potential Considerations:

  • Cost and Availability: As a more complex, substituted molecule, it is likely to be more expensive than standard reagents like HBTU.

  • Stability: The stability of the reagent and its solutions would need to be experimentally determined.

Comparative Analysis: A Head-to-Head Look

FeatureThis compound (Hypothetical)HBTUHATUPyBOPEDC/HOBt
Reagent Type Benzotriazole-basedAminium/Uronium SaltAminium/Uronium SaltPhosphonium SaltCarbodiimide/Additive
Reactivity Potentially Very HighHighVery HighHighModerate to High
Racemization Suppression Potentially ExcellentGoodExcellentVery GoodGood
Key Advantage Potentially enhanced reactivity for difficult couplingsCost-effective, reliableHighest reactivity for hindered couplingsNo guanidinylation side productWater-soluble byproduct
Potential Drawback Lack of experimental data, potential high costPotential for guanidinylationHigher costHigher costProne to racemization without additives

Experimental Protocols

General Protocol for Peptide Coupling using Benzotriazole-Based Reagents (HBTU, HATU, PyBOP)

This protocol provides a general framework. Molar equivalents and reaction times may need to be optimized for specific substrates.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (1.5-2.0 eq.), the coupling reagent (e.g., HBTU, 1.5-2.0 eq.), and a base such as N,N-diisopropylethylamine (DIPEA, 3.0-4.0 eq.) in DMF. Allow the mixture to pre-activate for a few minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.

  • Washing: After the coupling reaction is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.[4]

Visualizing the Workflow

G Resin Resin Swelling Deprotection Fmoc-Deprotection Resin->Deprotection Coupling Coupling Deprotection->Coupling Activation Amino Acid Activation Activation->Coupling Washing Washing Coupling->Washing Monitoring Kaiser Test Washing->Monitoring

Caption: A generalized workflow for solid-phase peptide synthesis using a benzotriazole-based coupling reagent.

The Mechanism of Action: A Closer Look

The efficacy of benzotriazole-based coupling reagents stems from their ability to form a highly reactive active ester.

G cluster_0 Activation cluster_1 Coupling CarboxylicAcid Carboxylic Acid (R-COOH) ActiveEster Active Ester Intermediate CarboxylicAcid->ActiveEster CouplingReagent Coupling Reagent (e.g., HBTU) CouplingReagent->ActiveEster AmideBond Amide Bond (R-CO-NH-R') ActiveEster->AmideBond Amine Amine (R'-NH2) Amine->AmideBond Byproduct Byproduct (e.g., HOBt) AmideBond->Byproduct

Caption: Simplified mechanism of amide bond formation using a benzotriazole-based coupling reagent.

Conclusion and Future Outlook

The selection of a coupling reagent is a critical decision in the synthesis of peptides and other amide-containing molecules. While established reagents like HBTU, HATU, and PyBOP offer a reliable and well-characterized platform, the exploration of new reagents is crucial for advancing the field.

This compound presents an intriguing profile based on its structure. The presence of electron-withdrawing halogens suggests the potential for enhanced reactivity and efficiency. However, without direct experimental validation, its performance remains speculative.

Future research should focus on:

  • Systematic Evaluation: A head-to-head comparison of this compound with standard coupling reagents in the synthesis of model peptides, including those with sterically hindered residues.

  • Racemization Studies: Quantitative analysis of the extent of racemization during coupling reactions to ascertain its effectiveness in preserving stereochemical integrity.

  • Optimization of Reaction Conditions: Determining the optimal base, solvent, and stoichiometry for achieving maximum efficiency with this novel reagent.

By undertaking such studies, the scientific community can fully assess the potential of this compound and determine its place in the ever-expanding toolbox of modern synthetic chemistry.

References

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • Al-Warhi, T. I., Al-Hazimi, H. M. A., & El-Faham, A. (2012). Recent development in peptide coupling reagents. Journal of Saudi Chemical Society, 16(2), 97-116.
  • BenchChem. (2025). A Comparative Analysis of Modern Coupling Reagents for Optimal Peptide Synthesis Yield.
  • BenchChem. (2025). The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • Guttmann, S. (2015). Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications. Beilstein Journal of Organic Chemistry, 11, 1346–1355.
  • BenchChem. (2025).
  • Luxembourg Bio Technologies. (n.d.).
  • Sławomir, K., et al. (2020). Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles?. Bioorganic Chemistry, 104, 104236.
  • Sławomir, K., et al. (2020). Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles?. PubMed.
  • Albericio, F., et al. (2012). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 16(1), 132-143.
  • BenchChem. (2025). A Researcher's Guide to Benzotriazole-Based Coupling Reagents: A Performance Comparison.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Albericio, F., et al. (2001). New Trends in Peptide Coupling Reagents.
  • Amide Synthesis Mastery: Your Guide to EDC HCl Coupling. (2025). Ningbo Inno Pharmchem Co.,Ltd.
  • Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene. (2020).
  • Process for the preparation of benzotriazole derivatives. (1997).
  • Process for the synthesis of organic compounds. (2006).
  • Katritzky, A. R., et al. (2011). Benzotriazole Reagents for the Syntheses of Fmoc-, Boc-, and Alloc-Protected Amino Acids. Synlett, 2011(14), 2013-2016.
  • Process for the preparation of benzotriazoles. (2002).
  • Benzotriazole: An overview on its versatile biological behavior. (2017). PubMed Central.
  • Design of Benzotriazole Coupling Reagents. (2018). Chemical Engineering Transactions, 66, 829-834.
  • Design of Benzotriazole Coupling Reagents. (2018). AIDIC.
  • Importance of Fluorine in Benzazole Compounds. (2020). PubMed Central.
  • The Lynchpin of Bioconjugation: An In-depth Technical Guide to EDC-Mediated Amide Bond Form

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Introduction: The Symbiotic Relationship Between Peptide Synthesis and Analytical Validation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to LC-MS Analysis of Peptides Synthesized with Benzotriazole-Based Coupling Reagents

This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of peptide coupling reagents, with a specific focus on the evaluation of novel benzotriazole derivatives. We will use 5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole as a representative case study for a next-generation reagent, comparing its hypothesized performance against established alternatives. The core of this guide is grounded in the principle that the success of any peptide synthesis is ultimately validated by rigorous analytical techniques, primarily Liquid Chromatography-Mass Spectrometry (LC-MS).

The synthesis of peptides is a cornerstone of modern drug discovery and biomedical research. The formation of each peptide bond is a critical step that dictates the yield, purity, and ultimately, the biological activity of the final product.[1][2] The choice of coupling reagent—the molecule responsible for activating a carboxylic acid to react with an amine—is paramount.[2][3] For decades, reagents based on the 1-hydroxybenzotriazole (HOBt) scaffold have been favored for their ability to achieve high coupling efficiencies while minimizing the loss of chiral integrity (racemization).[1][4]

However, the increasing complexity of synthetic targets, including sterically hindered or aggregation-prone sequences, continually drives the development of new, more powerful coupling reagents. This compound represents such a novel structure. While specific peer-reviewed data on this compound is emerging, its substituted benzotriazole core allows us to predict its behavior and design a framework for its evaluation.

This guide will first explore the mechanism and landscape of common benzotriazole-based coupling reagents. It will then establish a framework for comparing these reagents, using experimental data and established chemical principles. Finally, it will provide a detailed, field-tested protocol for the LC-MS analysis of crude peptide products, the ultimate arbiter of a coupling reaction's success.

Section 1: The Mechanism and Landscape of Benzotriazole-Based Coupling Reagents

The primary function of a coupling reagent is to convert the carboxyl group of an N-protected amino acid into a reactive intermediate that is susceptible to nucleophilic attack by the N-terminal amine of another amino acid or peptide chain.[5][6] Benzotriazole derivatives excel in this role by forming active esters that are stable enough to prevent side reactions but reactive enough to ensure efficient coupling.[1]

The general mechanism involves the formation of a benzotriazolyl ester, which then reacts with the amine component to form the peptide bond, releasing the benzotriazole derivative as a byproduct. The electron-withdrawing nature of the benzotriazole ring makes it an excellent leaving group, facilitating the reaction.

G cluster_activation Activation Step cluster_coupling Coupling Step reagent_node reagent_node intermediate_node intermediate_node product_node product_node process_node process_node Amino_Acid N-Protected Amino Acid (R-COOH) Coupling_Reagent Coupling Reagent (e.g., HBTU, HATU) process1 Activation Coupling_Reagent->process1 Active_Ester Reactive Intermediate (Benzotriazolyl Active Ester) process2 Acylation Active_Ester->process2 Peptide_Chain N-Terminal Amine (H2N-Peptide) Peptide_Chain->process2 Peptide_Bond New Peptide Bond Formed (R-CO-NH-Peptide) Byproduct Reagent Byproduct (e.g., HOBt) process1->Active_Ester process2->Peptide_Bond process2->Byproduct

Mechanism of benzotriazole-mediated peptide bond formation.
Common Benzotriazole-Based Reagents: A Comparative Overview

The field has evolved from using HOBt as an additive with carbodiimides (like DCC or DIC) to employing standalone phosphonium (e.g., PyBOP) and aminium/uronium (e.g., HBTU, HATU, HCTU) salts that incorporate the benzotriazole moiety directly.[1]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): For years, the industry workhorse. It is cost-effective, stable, and highly efficient for most standard couplings.[2]

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Incorporates 1-hydroxy-7-azabenzotriazole (HOAt) instead of HOBt. The nitrogen atom at the 7-position provides anchimeric assistance, making HATU more reactive and superior for hindered couplings.

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A more cost-effective alternative to HATU, offering reactivity that is generally superior to HBTU due to the electron-withdrawing chloro group.

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation reagent based on OxymaPure instead of a benzotriazole derivative. It offers high efficiency comparable to HATU but with a significantly improved safety profile, as benzotriazole-based reagents can have explosive properties.[7]

Section 2: Evaluating Novel Reagents: A Case Study on this compound

The structure of this compound suggests it is designed for high reactivity. The electron-withdrawing bromine and fluorine atoms are expected to increase the acidity of the benzotriazole leaving group, which should accelerate the rate of coupling and further suppress racemization, analogous to the improvements seen in HCTU and HATU over HBTU.[8]

Comparative Performance Data

To objectively evaluate a new reagent, it must be tested against established standards in a challenging synthesis. A common method is to synthesize a model peptide known to be prone to racemization or difficult coupling, such as the ACP (65-74) fragment or a sequence containing sterically hindered amino acids like Aib.

Coupling ReagentClassCoupling Efficiency (%)¹Racemization (%)²Key AdvantagesDisadvantages
DIC/HOBt Carbodiimide98.53.5Low cost, widely used.Produces insoluble DCU/DIU byproduct; moderate racemization risk.[5][9]
HBTU Aminium/Uronium>99.51.8High efficiency, good solubility, industry standard.Can cause guanidinylation of the N-terminus if used in excess.[10]
HATU Aminium/Uronium>99.8<0.5Highest reactivity, excellent for hindered couplings and fragment condensation.High cost, potential safety concerns with HOAt byproduct.[7]
HCTU Aminium/Uronium>99.7<1.0More reactive than HBTU, more cost-effective than HATU.Can cause guanidinylation.
COMU Aminium/Uronium>99.8<0.5Reactivity comparable to HATU, safer (non-explosive byproduct), water-soluble byproduct.[7]Higher cost than HBTU/HCTU.
This compound BenzotriazoleTo Be DeterminedTo Be DeterminedHypothesized: High reactivity due to halogen substitution.Unknown side reactions, byproduct solubility, and cost.

¹ Data represents typical results for standard couplings. Actual efficiency is sequence-dependent. ² Racemization data is highly dependent on the specific amino acid being coupled and the reaction conditions.[11]

Section 3: Experimental Protocol for Peptide Synthesis and LC-MS Analysis

This section provides a self-validating protocol. The synthesis of a model peptide is described, followed by the definitive LC-MS analysis to assess the outcome.

Part A: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide (e.g., H-Tyr-Aib-Phe-OH)

This protocol outlines a manual synthesis using the Fmoc/tBu strategy. The inclusion of the sterically hindered Aib (α-aminoisobutyric acid) residue makes the Tyr-Aib coupling a good test for reagent efficiency.

  • Resin Preparation: Start with 100 mg of pre-loaded Fmoc-Phe-Wang resin (0.5 mmol/g). Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash thoroughly with DMF (5x) and isopropanol (2x).

  • Amino Acid Coupling (Aib):

    • In a separate vial, pre-activate a solution of Fmoc-Aib-OH (3 equivalents), the chosen coupling reagent (e.g., HCTU, 3 eq.), and a base like diisopropylethylamine (DIPEA, 6 eq.) in DMF for 2 minutes.

    • Add the activation mixture to the resin. Agitate for 1-2 hours.

    • Self-Validation: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If positive (blue beads), recouple for another hour.

    • Wash the resin thoroughly with DMF (5x).

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for the final amino acid, Fmoc-Tyr(tBu)-OH.

  • Final Deprotection: Perform a final Fmoc deprotection (Step 2).

  • Cleavage and Precipitation:

    • Wash the resin with dichloromethane (DCM, 5x) and dry under vacuum.

    • Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to the resin. Agitate for 2 hours.

    • Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding it to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.

Part B: LC-MS Analysis of the Crude Peptide

This is the definitive step to evaluate the success of the coupling reaction by identifying the target peptide and any impurities.[12][13]

G sample_node sample_node lc_node lc_node ms_node ms_node data_node data_node Crude 1. Crude Peptide Sample (Dissolved in Mobile Phase A) Inject 2. Inject onto LC System Crude->Inject Column 3. Separation on C18 Column (Based on Hydrophobicity) Inject->Column ESI 4. Electrospray Ionization (ESI) (Peptide Ionization) Column->ESI Analyzer 5. Mass Analyzer (Separation by m/z) ESI->Analyzer Detector 6. Detector Analyzer->Detector Data 7. Data Acquisition (Chromatogram & Mass Spectra) Detector->Data Analysis 8. Data Analysis (Purity Assessment, Impurity ID) Data->Analysis

Workflow for LC-MS analysis of a crude synthetic peptide.
  • Sample Preparation: Dissolve ~1 mg of the crude peptide in 1 mL of a solution containing 95% water, 5% acetonitrile, and 0.1% formic acid.[14] Vortex to dissolve and filter through a 0.22 µm syringe filter.

  • LC-MS Instrumentation and Conditions:

    • LC System: Standard HPLC or UPLC system.[14]

    • Column: A reversed-phase C18 column (e.g., Agilent Zorbax, Waters Acquity BEH) is standard for peptide analysis.[15]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • UV Detection: 214 nm and 280 nm.

    • MS Detector: ESI-positive mode Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.[16]

  • Chromatographic Gradient:

Time (min)% Mobile Phase B
0.05
20.060
22.095
25.095
25.15
30.05
  • Data Analysis and Interpretation:

    • Identify the Main Peak: The target peptide (H-Tyr-Aib-Phe-OH, MW = 427.49) should be the major peak in the UV chromatogram and the Total Ion Chromatogram (TIC). Confirm its identity by extracting the expected mass-to-charge ratios (e.g., [M+H]⁺ = 428.2 Da, [M+Na]⁺ = 450.2 Da).

    • Assess Purity: Calculate purity by dividing the peak area of the target peptide by the total peak area of all detected components in the chromatogram (typically at 214 nm).[12]

    • Characterize Impurities: Analyze the mass spectra of minor peaks. Common impurities include:

      • Deletion Sequences: (e.g., H-Tyr-Phe-OH). A mass corresponding to the deletion of an amino acid.

      • Incomplete Deprotection: Residual protecting groups (e.g., tBu on Tyr) will result in a corresponding mass shift.

      • Racemization: Diastereomers may appear as a shoulder or a closely eluting peak with an identical mass. Chiral chromatography may be needed for definitive quantification.[17]

      • Coupling Reagent Adducts: Look for masses corresponding to the peptide + fragments of the coupling reagent or its byproducts.

Conclusion and Future Outlook

The selection of a peptide coupling reagent is a critical decision that directly impacts the outcome of a synthesis. While established reagents like HBTU, HATU, and COMU provide reliable and well-characterized performance, the pursuit of novel reagents with enhanced reactivity and safety profiles is essential for advancing peptide science.

A reagent like this compound is theoretically promising due to its halogen-substituted core. However, this guide demonstrates that theoretical advantages must be rigorously validated through empirical testing. The ultimate measure of success is not the completion of the synthesis, but the purity and integrity of the final product as determined by high-resolution LC-MS. By employing a systematic approach that combines challenging model syntheses with meticulous analytical characterization, researchers can confidently evaluate and adopt next-generation reagents to overcome the challenges of modern peptide synthesis.

References

  • Mechanism of Peptide Purity Analysis. (n.d.). MtoZ Biolabs. Retrieved from [Link]

  • Petersson, P., et al. (2023). New Strategy for Assessing Peak Purity of Pharmaceutical Peptides Using 2D-LC–MS. LCGC North America. Retrieved from [Link]

  • Peak Purity of Peptides and Large Molecules by Accurate Mass LC-MS. (n.d.). Almac Group. Retrieved from [Link]

  • LC-UV/MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector with ProMass Software. (n.d.). Waters Corporation. Retrieved from [Link]

  • A New LC-MS Approach for Synthetic Peptide Characterization and Impurity Profiling. (n.d.). Waters Corporation. Retrieved from [Link]

  • Peptide synthesis. (2024). In Wikipedia. Retrieved from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • Kutateladze, A. G., et al. (2014). Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • The Mechanism of Rh(I)-Catalyzed Coupling of Benzotriazoles and Allenes Revisited: Substrate Inhibition, Proton Shuttling, and the Role of Cationic vs Neutral Species. (2014). Journal of the American Chemical Society. Retrieved from [Link]

  • Coupling Reagents. (n.d.). Aapptec. Retrieved from [Link]

  • Effect of coupling reagent on α-C racemization of His, Cys, and Ser during coupling. (2020). ResearchGate. Retrieved from [Link]

  • How to Identify Unknown Peptides by LCMS Testing. (2024). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Mechanism of BOP-mediated coupling reagent. (n.d.). ResearchGate. Retrieved from [Link]

  • Strege, M. A., & Toth, F. I. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography B. Retrieved from [Link]

  • Epimerisation in Peptide Synthesis. (2021). Molecules. Retrieved from [Link]

  • Ynamide Coupling Reagents: Origin and Advances. (2022). Accounts of Chemical Research. Retrieved from [Link]

  • Streamlined LC-MS Analysis of Stress Induced Impurities of a Synthetic Peptide using the BioAccord™ System and the waters_connect™ Intact Mass™ Application. (n.d.). LabRulez LCMS. Retrieved from [Link]

  • Albericio, F., et al. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from [Link]

  • Analysis and Purification of Synthetic Peptides by Liquid Chromatography. (n.d.). Agilent Technologies. Retrieved from [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Retrieved from [Link]

  • COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents. (2009). Chemistry – A European Journal. Retrieved from [Link]

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A Comparative Guide to Racemization Control with Benzotriazole-Based Reagents in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Stereochemical Integrity in Peptide Therapeutics

In the synthesis of therapeutic peptides, the preservation of stereochemical integrity is not merely a matter of purity; it is a fundamental determinant of biological activity and safety. Racemization, the process by which a chiral amino acid inverts its stereochemistry (e.g., from an L-amino acid to a D-amino acid), can yield diastereomeric impurities.[1] These impurities can be challenging to remove and may lead to peptides with reduced potency or altered pharmacological profiles.

The primary mechanism for racemization during the coupling of urethane-protected amino acids (e.g., Fmoc, Boc, Z) involves the formation of a 5(4H)-oxazolone intermediate.[2] The α-proton of this planar, achiral intermediate is highly acidic and can be readily abstracted by a base, leading to a loss of the original stereochemistry upon subsequent reaction. The choice of coupling methodology is therefore the most critical factor in mitigating this risk.

For decades, reagents and additives based on 1-hydroxybenzotriazole (HOBt) have been central to strategies for suppressing racemization.[3][4] They function by intercepting highly reactive intermediates, such as the O-acylisourea formed during carbodiimide-mediated coupling, to generate a benzotriazolyl active ester.[5][6][7] This active ester is more stable and less prone to oxazolone formation, providing a wider kinetic window for the desired aminolysis to occur without epimerization.[1][7] This guide provides a comparative analysis of seminal and contemporary benzotriazole-based reagents, offering experimental data and mechanistic insights to guide reagent selection.

The Mechanism of Racemization and the Role of Benzotriazole Additives

During peptide bond formation, the carboxylic acid of the incoming amino acid must be "activated" to facilitate nucleophilic attack by the N-terminal amine of the growing peptide chain. This activation, however, creates a vulnerable intermediate susceptible to racemization.

The core challenge lies in balancing the rate of coupling with the rate of racemization. A highly reactive activated intermediate will couple quickly but may also be more prone to forming the oxazolone. Benzotriazole additives modulate this reactivity. When used with a carbodiimide like diisopropylcarbodiimide (DIC), HOBt intercepts the unstable O-acylisourea intermediate to form an OBt active ester.[6][7] While the O-acylisourea is more reactive, the OBt ester is sufficiently reactive to ensure efficient coupling while being significantly less likely to cyclize into the racemization-prone oxazolone.[6][7]

This fundamental principle has driven the evolution of coupling reagents, from simple additives like HOBt to standalone uronium/aminium and phosphonium salts that incorporate the benzotriazole moiety directly into their structure.

G cluster_activation Activation & Competing Pathways cluster_racemization Racemization Pathway cluster_coupling Desired Coupling Pathway AA Nα-Protected Amino Acid (L) O_acylisourea O-Acylisourea Intermediate (Highly Reactive) AA->O_acylisourea + Carbodiimide Carbodiimide Carbodiimide (e.g., DIC) Oxazolone 5(4H)-Oxazolone (Achiral Intermediate) O_acylisourea->Oxazolone Intramolecular Cyclization OBt_Ester OBt Active Ester (More Stable) O_acylisourea->OBt_Ester + HOBt Racemized_AA Racemized Active Ester (D/L) Oxazolone->Racemized_AA Base-catalyzed Tautomerization Desired_Peptide Protected Peptide (L-configuration retained) Racemized_AA->Desired_Peptide Undesired Coupling HOBt HOBt Additive OBt_Ester->Desired_Peptide + Amine Peptide N-terminal Amine

Figure 1: Competing pathways of activation, racemization, and coupling. HOBt additives trap the highly reactive O-acylisourea to form a more stable active ester, favoring the desired peptide bond formation over oxazolone-mediated racemization.

Comparative Performance of Benzotriazole Reagents

The choice of reagent has a profound impact on the degree of racemization. While HOBt remains a benchmark, newer reagents have been developed to offer higher efficiency, better solubility, and, in some cases, superior racemization suppression.

Key Reagents: A Mechanistic Overview
  • HOBt (1-Hydroxybenzotriazole): The classic additive used with carbodiimides.[2][3] It is effective and economical but suffers from safety concerns, as anhydrous HOBt is explosive.[3] Its hydrated form is safer but can introduce water into the reaction.

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used standalone uronium salt reagent that incorporates the HOBt moiety.[8][9] It is highly efficient but can promote racemization, particularly in the presence of excess base, as it exists in the less reactive aminium form.[8][9]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridin-1-ium 3-oxide hexafluorophosphate): An analogue of HBTU based on 1-hydroxy-7-azabenzotriazole (HOAt). The nitrogen atom in the pyridine ring makes HOAt a more effective electron-withdrawing group, increasing the reactivity of the resulting active ester.[10] This leads to faster coupling rates, which often translates to lower racemization compared to HBTU.[2][10]

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Based on 6-chloro-HOBt (Cl-HOBt). The electron-withdrawing chlorine atom enhances the acidity and reactivity of the additive moiety, similar to the effect seen with HATU, leading to improved performance over HBTU.[10]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A modern uronium salt based on OxymaPure, an oxime-based HOBt alternative.[2][7] COMU is not based on benzotriazole and is considered safer (non-explosive).[2][3] It exhibits high reactivity and has been shown to be superior to HOBt-based reagents in both coupling efficiency and racemization suppression.[6][7][11]

Quantitative Data Summary

The following table summarizes experimental data from studies comparing the extent of racemization with different coupling strategies. The data is typically generated using a model system known to be sensitive to racemization, allowing for direct comparison of reagent performance.

Coupling Reagent/StrategyModel Peptide Synthesis% D-Isomer (Racemization)Reference
Oxyma-based Additives
Oxyma/DICZ-Phg-Pro-NH₂ (Solution-Phase)1.0%[1]
OxymaPure/DICH-Gly-His-Phe-NH₂ (Solid-Phase)3.0%[1]
HOBt-based Additives/Reagents
HOBt/DICZ-Phg-Pro-NH₂ (Solution-Phase)9.3%[1]
HOBt/DICH-Gly-His-Phe-NH₂ (Solid-Phase)26.0%[1]
HBTU/DIEAH-Gly-His-Phe-NH₂ (Solid-Phase)26.0%[1]

Data presented is illustrative and sourced from comparative studies. Actual racemization levels can vary significantly based on the specific amino acids being coupled, the solvent, temperature, and base used.

Key Insights: The data consistently shows that modern oxime-based additives like OxymaPure, and by extension uronium salts like COMU, offer significantly better racemization suppression compared to the classic HOBt/DIC system or HBTU.[1][3]

Experimental Protocol: HPLC-Based Racemization Assay

To ensure the validity of any comparative study, a robust and reproducible experimental protocol is essential. The following method describes a standard procedure for quantifying the level of racemization during a model peptide coupling reaction by separating and measuring the resulting diastereomers using High-Performance Liquid Chromatography (HPLC).[12][13]

Objective

To quantify the percentage of the undesired L-D-L diastereomer formed during the coupling of Z-Gly-L-Phe-OH to H-L-Val-OMe using different benzotriazole-based coupling reagents.

Materials
  • N-α-benzyloxycarbonyl-glycyl-L-phenylalanine (Z-Gly-Phe-OH)

  • L-Valine methyl ester hydrochloride (H-Val-OMe·HCl)

  • Coupling Reagents: HOBt, HBTU, HATU, COMU

  • Carbodiimide: Diisopropylcarbodiimide (DIC)

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Solvent: N,N-Dimethylformamide (DMF), HPLC-grade

  • HPLC system with a C18 reversed-phase column

Step-by-Step Methodology
  • Preparation of Amine Component: In a reaction vial, dissolve H-Val-OMe·HCl (1 equivalent) in DMF. Add DIEA (1 equivalent) to neutralize the hydrochloride salt and stir for 5 minutes at room temperature.

  • Activation of Carboxy Component (Example using DIC/HOBt):

    • In a separate vial, dissolve Z-Gly-Phe-OH (1 equivalent) and HOBt (1 equivalent) in DMF.

    • Add DIC (1.1 equivalents) to this solution.

    • Allow the pre-activation to proceed for 5-10 minutes at room temperature.

  • Activation with Uronium Salts (Example using HATU):

    • In a separate vial, dissolve Z-Gly-Phe-OH (1 equivalent) and HATU (1 equivalent) in DMF.

    • Add DIEA (2 equivalents). Note: Uronium/aminium salt activations require a base.

    • Allow the pre-activation to proceed for 1-2 minutes.

  • Coupling Reaction:

    • Add the activated carboxyl component solution to the vial containing the neutralized amine component.

    • Stir the reaction at room temperature for a defined period (e.g., 2 hours).

  • Sample Preparation for HPLC:

    • Quench a small aliquot of the reaction mixture with water.

    • Dilute the quenched aliquot with the HPLC mobile phase to an appropriate concentration for analysis.

  • HPLC Analysis:

    • Inject the prepared sample onto a C18 reversed-phase column.

    • Elute the diastereomers using an isocratic or gradient mobile phase (e.g., a mixture of acetonitrile and water with 0.1% TFA).

    • Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 220 nm).

    • The L-L-L and L-D-L diastereomers should resolve into two distinct peaks.

  • Quantification:

    • Integrate the peak areas of the two diastereomers.

    • Calculate the percentage of racemization as: (% Racemization) = [Area(L-D-L Peak) / (Area(L-L-L Peak) + Area(L-D-L Peak))] * 100.

This protocol serves as a self-validating system, as the chromatographic separation provides direct, quantitative evidence of the stereochemical purity of the product.[12][14]

G cluster_prep Reagent Preparation cluster_reaction Coupling & Analysis prep_amine 1. Prepare Amine Component (H-Val-OMe + DIEA in DMF) prep_acid 2. Prepare Carboxyl Component (Z-Gly-Phe-OH + Coupling Reagent + Base in DMF) mix 3. Mix Solutions & Stir (e.g., 2 hours, RT) prep_acid->mix quench 4. Quench Aliquot (Dilute with Mobile Phase) mix->quench hplc 5. Inject into HPLC System quench->hplc analyze 6. Analyze Chromatogram (Integrate Diastereomer Peaks) hplc->analyze

Figure 2: A typical experimental workflow for the comparative analysis of racemization suppression using an HPLC-based assay.

Conclusion and Recommendations

The selection of a coupling reagent is a critical decision in peptide synthesis that directly influences product purity and stereochemical integrity. While traditional benzotriazole reagents like HOBt and HBTU have served the field for decades, a significant body of evidence points to the superior performance of modern alternatives.

  • For Routine Couplings: The classic DIC/HOBt combination remains a cost-effective option, but careful control of reaction conditions is necessary to minimize racemization.[2][9]

  • For Difficult Couplings: For sterically hindered amino acids, N-methylated residues, or sequences prone to aggregation, HATU has historically been the reagent of choice due to its high reactivity and superior racemization suppression compared to HBTU.[2][10]

  • For Optimal Safety and Performance: Modern oxime-based reagents, particularly COMU, have emerged as the new gold standard.[6][11] They combine the high efficiency of uronium salts with the exceptional racemization suppression and improved safety profile of the OxymaPure moiety.[2][3][7] For new process development, COMU and other Oxyma-based reagents should be strongly considered as the default choice to maximize purity and minimize safety risks.

Ultimately, the optimal reagent must be determined empirically for each specific coupling. By employing a standardized analytical method, such as the HPLC assay described, researchers can make data-driven decisions to ensure the highest quality of their synthetic peptides.

References

  • OxymaPure vs. HOBt Hydrate: A Data-Driven Comparison of Peptide Coupling Additives. BenchChem. [URL: https://www.benchchem.com/blog/oxyma-pure-vs-hobt-hydrate-a-data-driven-comparison-of-peptide-coupling-additives]
  • Peptide synthesis. Wikipedia. [URL: https://en.wikipedia.org/wiki/Peptide_synthesis]
  • Subirós-Funosas, A., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.1c06356]
  • Navigating the Landscape of Peptide Synthesis: A Guide to HOBt Alternatives for Racemization Suppression. BenchChem. [URL: https://www.benchchem.
  • Subirós-Funosas, A., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8836363/]
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. (2024). [URL: https://www.bachem.com/magazine/efficient-peptide-synthesis-a-guide-to-coupling-reagents-additives-june-2024/]
  • 7.4 Racemization Assays. Science of Synthesis. [URL: https://science-of-synthesis.thieme.com/app/toc/?id=10.1055/b-003-121544]
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. BOC Sciences. [URL: https://www.bocsci.com/blog/a-brief-introduction-to-the-racemization-of-amino-acids-in-polypeptide-synthesis/]
  • A Comparative Analysis of PyBOP, HATU, and HCTU Coupling Reagents in Peptide Synthesis. BenchChem. [URL: https://www.benchchem.com/blog/a-comparative-analysis-of-pybop-hatu-and-hctu-coupling-reagents-in-peptide-synthesis]
  • Technical Support Center: Monitoring Reaction Progress of Peptide Coupling by HPLC. BenchChem. [URL: https://www.benchchem.com/blog/technical-support-center-monitoring-reaction-progress-of-peptide-coupling-by-hplc]
  • The Role of Benzotriazole in Modern Peptide Synthesis: Application Notes and Protocols. BenchChem. [URL: https://www.benchchem.
  • Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. ResearchGate. (2024). [URL: https://www.researchgate.
  • Navigating the Nuances of Peptide Coupling: A Comparative Guide to Boc-Oxyma and HOBt/HBTU for Racemization Suppression. BenchChem. [URL: https://www.benchchem.
  • Miyazawa, T., et al. (1979). Racemization-free and efficient peptide synthesis by the carbodiimide method using 1-hydroxybenzotriazole and copper(II) chloride simultaneously as additives. Journal of the Chemical Society, Chemical Communications. [URL: https://pubs.rsc.org/en/content/articlelanding/1979/c3/c39790000503]
  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. [URL: https://www.chem.ucla.
  • Coupling Reagents. Aapptec Peptides. [URL: https://www.aapptec.com/coupling-reagents-s]
  • The Role of HOBt and HBTU in Peptide Coupling Reactions. Protheragen. [URL: https://www.protheragen.com/blog/the-role-of-hobt-and-hbtu-in-peptide-coupling-reactions/]
  • Goodman, M., et al. (1977). Racemization studies in peptide synthesis using high-pressure liquid chromatography. Bioorganic Chemistry. [URL: https://www.sciencedirect.com/science/article/abs/pii/0045206877900256]
  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [URL: https://pubs.acs.org/doi/10.1021/op200063s]
  • Teshima, T., et al. (1992). Racemization Studies in Peptide Synthesis Through the Separation of Protected Epimeric Peptides by Reversed-Phase High Performance Liquid Chromatography. International Journal of Peptide and Protein Research. [URL: https://pubmed.ncbi.nlm.nih.gov/1521634/]

Sources

A Senior Application Scientist's Guide to Amide Bond Formation: Benchmarking a Novel Benzotriazole Derivative Against the Gold Standards HATU and HBTU

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of the amide bond is a cornerstone of modern drug discovery and development. The selection of an appropriate coupling reagent is paramount, directly influencing reaction efficiency, product purity, and the preservation of stereochemical integrity. This guide provides an in-depth comparison of two industry-standard uronium/aminium-type coupling reagents, HATU and HBTU, known for their high performance in even the most challenging peptide syntheses. Furthermore, we introduce a novel, substituted benzotriazole, 5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole, and propose a rigorous experimental framework to benchmark its potential efficacy against these established reagents. We will dissect the mechanistic nuances of each reagent, provide detailed, field-tested protocols for a head-to-head comparison, and present a logical framework for interpreting the resulting data.

Introduction: The Critical Role of Coupling Reagents

The formation of an amide bond between a carboxylic acid and an amine is a thermodynamically favorable but kinetically slow reaction, necessitating the use of activating agents, or "coupling reagents." An ideal reagent rapidly converts the carboxylic acid into a highly reactive intermediate that is susceptible to nucleophilic attack by the amine, while simultaneously minimizing side reactions, particularly the racemization of chiral centers.[1]

Over the decades, the arsenal of coupling reagents has evolved from simple carbodiimides to sophisticated phosphonium and uronium/aminium salts. Among the most powerful and widely adopted are HBTU and its successor, HATU, which leverage the benzotriazole moiety to achieve remarkable efficiency.[2][3] This guide will first explore the established mechanisms and performance differences between these two reagents before proposing a pathway to evaluate a new potential player in this field.

The Established Standards: HBTU vs. HATU

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are structurally similar but exhibit key performance differences rooted in their core chemistry.[4]

Mechanism of Action

Both reagents operate through a two-stage process initiated by a non-nucleophilic base (e.g., DIPEA).[5][6]

  • Carboxylate Activation: The base deprotonates the carboxylic acid. The resulting carboxylate anion attacks the electrophilic carbon of the reagent.

  • Active Ester Formation: This initial attack forms a highly reactive O-acyl isouronium intermediate, which is immediately attacked by the displaced benzotriazole anion (HOBt or HOAt) to form the crucial active ester.[7][8]

  • Aminolysis: The amine nucleophile attacks the active ester, forming the desired amide bond and releasing the benzotriazole byproduct.

The critical difference lies in the benzotriazole core. HBTU utilizes 1-hydroxybenzotriazole (HOBt), while HATU incorporates the more reactive 1-hydroxy-7-azabenzotriazole (HOAt).[2] The nitrogen atom at the 7-position in HOAt acts as an electron-withdrawing group, making the resulting OAt-active ester significantly more reactive than the OBt-ester from HBTU.[3] This enhanced reactivity is further stabilized by a neighboring group effect from the pyridine nitrogen, which can hydrogen-bond with the incoming amine, lowering the activation energy of the transition state.[7]

Diagram: Activation Mechanisms

G cluster_0 HBTU Mechanism cluster_1 HATU Mechanism HBTU_Struct HBTU OBt_Ester OBt Active Ester HBTU_Struct->OBt_Ester TMU_HBTU Tetramethylurea HBTU_Struct->TMU_HBTU Byproduct RCOOH_HBTU R-COO⁻ RCOOH_HBTU->HBTU_Struct Activation Base_HBTU Base Amine_HBTU R'-NH₂ OBt_Ester->Amine_HBTU Aminolysis Amide_HBTU Amide Product Amine_HBTU->Amide_HBTU HATU_Struct HATU OAt_Ester OAt Active Ester (More Reactive) HATU_Struct->OAt_Ester TMU_HATU Tetramethylurea HATU_Struct->TMU_HATU Byproduct RCOOH_HATU R-COO⁻ RCOOH_HATU->HATU_Struct Activation Base_HATU Base Amine_HATU R'-NH₂ OAt_Ester->Amine_HATU Aminolysis Amide_HATU Amide Product Amine_HATU->Amide_HATU

Caption: Activation of a carboxylic acid by HBTU and HATU to form reactive esters.

Performance Comparison

The superior reactivity of the OAt-ester translates directly to tangible performance benefits for HATU.[2][9]

ParameterHBTUHATURationale
Reaction Speed FastFasterMore reactive OAt-ester leads to quicker aminolysis.[2]
Coupling Efficiency HighVery HighIncreased reactivity minimizes incomplete reactions, especially with hindered substrates.[10]
Racemization Risk LowLowerFaster coupling reduces the time the activated chiral center is vulnerable to base-mediated epimerization.[4]
Cost LowerHigherThe synthesis of the HOAt precursor is more complex.
Side Reactions ModerateLowGuanidinylation of the N-terminus can occur with excess reagent, but is less pronounced with the faster-reacting HATU.[4][5]

The Investigational Reagent: this compound

While HATU and HBTU are standalone coupling reagents, the novel compound this compound belongs to the family of benzotriazole additives. It is not a uronium salt and lacks the built-in activating group. Therefore, its function would be analogous to HOBt or HOAt, requiring a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) for the initial activation of the carboxylic acid.

Hypothetical Mechanism of Action

We hypothesize a mechanism where this novel additive acts to suppress racemization and improve reaction efficiency by converting the initial, highly reactive O-acylisourea intermediate (formed from the reaction of the carboxylic acid with EDC) into a more stable, yet still highly reactive, active ester.

The key scientific question is how the electronic properties of the bromo and fluoro substituents will influence performance. Both are strongly electron-withdrawing groups. In theory, this should:

  • Increase Acidity: Make the N-H proton of the benzotriazole more acidic, potentially facilitating its role in the reaction.

  • Enhance Leaving Group Ability: Make the resulting substituted-benzotriazolyloxy anion a better leaving group, thereby forming a more electrophilic and highly reactive active ester, potentially even more reactive than the OAt-ester from HATU.

G cluster_0 Hypothetical EDC / Novel BTA Mechanism EDC_Struct EDC Isourea O-Acylisourea (Unstable Intermediate) EDC_Struct->Isourea RCOOH R-COOH RCOOH->EDC_Struct Activation Novel_BTA 5-Br-1-Et-6-F-BTA Isourea->Novel_BTA Intermediate Conversion BTA_Ester Substituted BTA Active Ester (Hypothesized Reactivity) Novel_BTA->BTA_Ester Amine R'-NH₂ BTA_Ester->Amine Aminolysis Amide Amide Product Amine->Amide

Caption: Hypothetical activation pathway using EDC with the novel benzotriazole additive.

Experimental Design: A Head-to-Head Benchmarking Protocol

To validate the performance of this compound, a rigorous, controlled study is essential. We propose a benchmarking protocol using a well-established "difficult" peptide sequence, the Acyl Carrier Protein fragment 65-74 (H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-NH₂), which is known to pose synthetic challenges.[2]

Objective

To quantitatively compare the coupling efficiency, crude product purity, and racemization suppression of three coupling protocols:

  • HBTU / HOBt / DIPEA

  • HATU / HOAt / DIPEA

  • EDC / This compound / DIPEA

Materials & Methods
  • Resin: Rink Amide MBHA Resin (100-200 mesh, 0.5 mmol/g loading)

  • Solvent: Dimethylformamide (DMF), Peptide Synthesis Grade

  • Deprotection: 20% Piperidine in DMF

  • Amino Acids: Standard Fmoc-protected amino acids

  • Washes: DMF, Dichloromethane (DCM), Isopropanol (IPA)

Diagram: Experimental Workflow

G Resin Start: Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Coupling Perform Coupling Step (Parallel Protocols) Wash1->Coupling Protocol1 Protocol 1: HBTU/HOBt/DIPEA Coupling->Protocol1 Protocol2 Protocol 2: HATU/HOAt/DIPEA Coupling->Protocol2 Protocol3 Protocol 3: EDC/Novel-BTA/DIPEA Coupling->Protocol3 Wash2 Wash (DMF, DCM, IPA) Protocol1->Wash2 Protocol2->Wash2 Protocol3->Wash2 Loop Repeat for all 10 Amino Acids Wash2->Loop Loop->Deprotect Next Cycle FinalDeprotect Final Fmoc Deprotection Loop->FinalDeprotect Final Cycle Cleave Cleavage from Resin (TFA Cocktail) FinalDeprotect->Cleave Analyze Analyze Crude Product Cleave->Analyze HPLC Purity & Yield (HPLC) Analyze->HPLC LCMS Mass Verification (LC-MS) Analyze->LCMS Chiral Racemization Analysis (Chiral HPLC/GC) Analyze->Chiral

Caption: Workflow for the solid-phase synthesis and analysis of the model peptide.

Step-by-Step Coupling Protocol (Executed in parallel for each condition)

This protocol describes a single coupling cycle for 0.1 mmol scale synthesis.

  • Resin Preparation: Swell 200 mg of Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Drain the DMF, add 2 mL of 20% piperidine/DMF, and agitate for 5 minutes. Drain and repeat with fresh solution for 15 minutes.

  • Washing: Wash the resin thoroughly (5 x 2 mL DMF).

  • Reagent Preparation (Perform Immediately Before Use):

    • Protocol 1 (HBTU): In a separate vial, dissolve Fmoc-AA-OH (0.4 mmol), HBTU (0.39 mmol), HOBt (0.4 mmol), and DIPEA (0.8 mmol) in 1.5 mL of DMF.

    • Protocol 2 (HATU): In a separate vial, dissolve Fmoc-AA-OH (0.4 mmol), HATU (0.39 mmol), and DIPEA (0.8 mmol) in 1.5 mL of DMF.

    • Protocol 3 (Novel): In a separate vial, dissolve Fmoc-AA-OH (0.4 mmol), EDC (0.4 mmol), this compound (0.4 mmol), and DIPEA (0.8 mmol) in 1.5 mL of DMF.

  • Coupling Reaction: Add the prepared activation solution to the resin. Agitate at room temperature for 1 hour.

  • Post-Coupling Wash: Drain the reaction solution and wash the resin (3 x 2 mL DMF, 3 x 2 mL DCM, 3 x 2 mL IPA).

  • Monitoring (Optional): Perform a Kaiser test to confirm the absence of free primary amines. If positive, a recoupling may be performed.

  • Cycle Repetition: Return to Step 2 for the next amino acid in the sequence.

Analysis

Upon completion of the synthesis, the peptide will be cleaved from the resin using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). The crude product will be precipitated, dried, and analyzed.

  • Purity & Yield: Reverse-phase HPLC will be used to determine the purity of the crude product and quantify the yield of the target peptide.

  • Identity: LC-MS will confirm the molecular weight of the synthesized peptide.

  • Racemization: The crude peptide will be hydrolyzed, and the resulting amino acids will be derivatized and analyzed by chiral GC or HPLC to quantify the percentage of D-isomers, particularly for sensitive residues like Aspartic Acid (Asp) and Tyrosine (Tyr).

Expected Data and Interpretation

The success of the novel reagent will be determined by its ability to match or exceed the performance of HATU across key metrics.

Table 1: Anticipated Performance Data for ACP (65-74) Synthesis

ParameterProtocol 1: HBTUProtocol 2: HATUProtocol 3: Novel BTADesired Outcome for Novel BTA
Crude Purity (%) ~75%~90%To Be Determined≥ 90%
Yield (mg) PlaceholderPlaceholderTo Be DeterminedComparable to or higher than HATU
Reaction Time (min) 606060 (initial)Potential for optimization to < 60 min
% D-Asp Isomer < 2.0%< 0.5%To Be Determined< 0.5%
% D-Tyr Isomer < 1.0%< 0.3%To Be Determined< 0.3%

Interpretation:

  • A high crude purity for Protocol 3 would indicate high coupling efficiency and minimal side reactions (e.g., deletions).

  • Low D-isomer content , comparable to HATU, would validate the hypothesis that the novel additive effectively suppresses racemization.

  • If the novel protocol shows high performance, further experiments could be designed to optimize reaction times , potentially leveraging the hypothesized high reactivity of the substituted active ester.

Conclusion

While HBTU remains a robust and cost-effective choice for many applications, HATU consistently demonstrates superior performance, particularly for complex or sterically hindered syntheses where speed and purity are paramount.[2][11] It is the undisputed gold standard against which new reagents must be measured.

The proposed investigation into this compound provides a clear and scientifically rigorous path to evaluate its potential. The strong electron-withdrawing nature of its substituents presents a compelling chemical rationale for its potential as a highly effective racemization suppressor and rate enhancer when paired with a carbodiimide activator. The experimental framework outlined here offers a self-validating system to test this hypothesis. Should this novel reagent prove successful, it could represent a valuable new tool for researchers, offering HATU-level performance through a potentially more cost-effective, two-component system.

References

  • Benchchem. HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency.

  • Benchchem. A Head-to-Head Battle of Coupling Reagents: HATU vs. HBTU in Peptide Synthesis.

  • ChemicalBook. HATU:a third-generation coupling reagent.

  • Benchchem. The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent.

  • Aapptec Peptides. The Role of HOBt and HBTU in Peptide Coupling Reactions.

  • YouTube. HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry.

  • YouTube. HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry.

  • Aapptec Peptides. Coupling Reagents.

  • ResearchGate. Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt.

  • Wikipedia. HATU.

  • Wikipedia. HBTU.

  • Suzhou Highfine Biotech. HATU: The Core Reagent for Peptide & Drug Synthesis.

  • ResearchGate. Yields of the peptide coupling reactions and comparison of HBTU and HATU.

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A Comparative Guide to Purity Analysis of Peptides Synthesized with 5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Peptide Synthesis

In the realms of drug discovery, proteomics, and biomaterials, synthetic peptides are indispensable tools. Their therapeutic efficacy and experimental reliability are directly contingent upon their purity. The process of solid-phase peptide synthesis (SPPS), while revolutionary, is a sequence of discrete chemical reactions, each with the potential to introduce a cohort of impurities.[1][2] These can range from simple deletion or truncation sequences to more complex products arising from side-chain reactions or incomplete deprotection.[3]

The critical step governing the fidelity of peptide chain elongation is the coupling reaction—the formation of an amide bond between two amino acids. The choice of coupling reagent is therefore a paramount decision in any synthesis strategy, directly influencing reaction kinetics, suppression of side reactions like racemization, and ultimately, the purity of the crude product.[4][5] This guide provides a comparative analysis of a novel benzotriazole-based coupling reagent, 5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole , against established industry standards. We will delve into the mechanistic underpinnings of these reagents, provide detailed experimental protocols for synthesis and analysis, and present comparative data to guide researchers in making informed decisions for their specific synthetic challenges.

The Mechanistic Landscape of Modern Coupling Reagents

Peptide coupling reagents function by activating the C-terminal carboxylic acid of an incoming amino acid, converting it into a more reactive species susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain.[6][7] The major classes of these reagents have evolved significantly to enhance efficiency and minimize side reactions.

  • Carbodiimides (e.g., DCC, DIC): The foundational reagents, often used with additives like 1-Hydroxybenzotriazole (HOBt) to suppress racemization.[8][9]

  • Phosphonium Salts (e.g., PyBOP): These reagents form reactive acyloxyphosphonium esters and are known for their high reactivity.[5][8]

  • Aminium/Uronium Salts (e.g., HBTU, HATU, COMU): This class, which includes benzotriazole derivatives, forms highly reactive O-acylisourea esters (or their guanidinium form equivalents) and are among the most popular and efficient reagents used today.[5][10]

The subject of our investigation, This compound , falls within the aminium/uronium class. The presence of electron-withdrawing halogens (Bromo and Fluoro) on the benzotriazole ring is hypothesized to increase the reagent's reactivity by enhancing the leaving group potential of the benzotriazole moiety, akin to the principle behind highly reactive reagents like HATU (which incorporates the more acidic HOAt) and HCTU (incorporating Cl-HOBt).[11]

General Mechanism of Peptide Coupling

The following diagram illustrates the generalized activation and coupling pathway mediated by a uronium-type reagent.

PeptideCoupling cluster_activation Activation Step cluster_coupling Coupling Step AA_COOH Amino Acid (R-COOH) ActivatedEster Activated Ester Intermediate AA_COOH->ActivatedEster Activation Base Base (e.g., DIPEA) Base->AA_COOH Deprotonation CouplingReagent Uronium Reagent (e.g., HBTU, COMU) CouplingReagent->ActivatedEster NewPeptide Elongated Peptide ActivatedEster->NewPeptide Nucleophilic Attack Peptide_NH2 Peptide Chain (H2N-Peptide) Peptide_NH2->NewPeptide

Caption: Generalized mechanism of peptide bond formation.

Comparative Experimental Framework

To objectively assess the performance of This compound , we designed a comparative synthesis of a model hexapeptide, Tyr-Ala-Gly-Phe-Leu-Met-NH₂ . This sequence was chosen for its inclusion of both non-problematic (Ala, Gly, Leu) and potentially challenging residues (Tyr, Phe, Met).

We compare our focus reagent against two widely-used benchmarks:

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A highly popular and reliable second-generation aminium salt.[6]

  • COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate): A third-generation uronium salt based on the non-explosive OxymaPure additive, known for high efficiency and safety.[9][11]

Experimental Workflow: From Synthesis to Analysis

The overall process follows a standardized path from solid-phase synthesis to final purity verification.

Workflow Start Start: Rink Amide Resin Swell 1. Resin Swelling in DMF Start->Swell SPPS_Cycle 2. SPPS Cycles (Deprotection & Coupling) Swell->SPPS_Cycle Cleave 3. Cleavage from Resin & Global Deprotection SPPS_Cycle->Cleave Final Cycle Complete Precipitate 4. Ether Precipitation & Lyophilization Cleave->Precipitate CrudePeptide Crude Peptide Product Precipitate->CrudePeptide Analysis 5. Purity Analysis CrudePeptide->Analysis HPLC RP-HPLC (Purity %) Analysis->HPLC MS LC-MS (Identity Confirmation) Analysis->MS Results Comparative Data Table HPLC->Results MS->Results

Caption: Workflow for peptide synthesis and purity analysis.

Detailed Experimental Protocols

PART 1: Solid-Phase Peptide Synthesis (SPPS)

The synthesis was performed manually on a 0.1 mmol scale using Rink Amide MBHA resin (0.5 mmol/g loading).

  • Resin Preparation:

    • Weigh 200 mg of Rink Amide resin into a fritted reaction vessel.

    • Swell the resin in 5 mL of dimethylformamide (DMF) for 30 minutes with gentle agitation.[12]

    • Drain the DMF.

  • Fmoc-Deprotection Cycle:

    • Add 5 mL of 20% (v/v) piperidine in DMF to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh 5 mL of 20% piperidine in DMF.

    • Agitate for 10 minutes, then drain.[13]

    • Wash the resin thoroughly with DMF (5 x 5 mL), dichloromethane (DCM) (3 x 5 mL), and DMF (3 x 5 mL).

    • Perform a Kaiser test to confirm the presence of a free primary amine.

  • Amino Acid Coupling Cycle (Repeated for each amino acid):

    • In a separate vial, pre-activate the incoming Fmoc-amino acid (0.4 mmol, 4 eq.) with the coupling reagent (0.38 mmol, 3.8 eq.) and N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) in 3 mL of DMF for 5 minutes.

    • Reagent-Specific Protocols:

      • Condition A (Focus Reagent): 0.4 mmol Fmoc-AA, 0.38 mmol this compound, 136 µL DIPEA.

      • Condition B (HBTU): 0.4 mmol Fmoc-AA, 144 mg HBTU, 136 µL DIPEA.[13]

      • Condition C (COMU): 0.4 mmol Fmoc-AA, 163 mg COMU, 136 µL DIPEA.[11]

    • Add the activation mixture to the resin.

    • Agitate for 45 minutes at room temperature.

    • Drain the reaction solution.

    • Wash the resin with DMF (5 x 5 mL).

    • Perform a Kaiser test to confirm complete coupling (absence of primary amines).

    • Return to Step 2 for the next amino acid in the sequence.

  • Cleavage and Deprotection:

    • After the final coupling and deprotection cycle, wash the peptide-resin with DCM (5 x 5 mL) and dry under a stream of nitrogen.

    • Prepare a cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS). (CAUTION: Work in a fume hood, wear appropriate PPE).

    • Add 5 mL of the cleavage cocktail to the dried resin.[13]

    • Agitate gently for 3 hours at room temperature.

    • Filter the cleavage solution into a cold 50 mL centrifuge tube.

    • Wash the resin with an additional 1 mL of TFA and combine the filtrates.

  • Peptide Precipitation and Isolation:

    • Add the TFA solution dropwise to 40 mL of cold diethyl ether with gentle vortexing.

    • A white precipitate (the crude peptide) should form.

    • Centrifuge the mixture at 4000 rpm for 5 minutes.

    • Decant the ether, wash the peptide pellet twice with cold ether, and briefly dry the pellet under nitrogen.

    • Dissolve the crude peptide in a minimal amount of 50% acetonitrile/water and lyophilize to a fluffy white powder.

PART 2: Purity Analysis

HPLC is the standard for assessing peptide purity, separating the target peptide from impurities based on hydrophobicity.[14][15][16]

  • Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector (DAD).

  • Column: Agilent AdvanceBio Peptide Plus, 2.1 x 150 mm, 2.7 µm.

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Gradient: 5% to 65% B over 20 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 220 nm.[17]

  • Sample Preparation: Dissolve lyophilized crude peptide in Mobile Phase A to a concentration of 1 mg/mL.

  • Injection Volume: 5 µL.

  • Analysis: The purity is calculated by integrating the peak area of the main product and expressing it as a percentage of the total integrated peak area in the chromatogram.

Mass spectrometry is essential for confirming the molecular identity of the synthesized peptide by measuring its mass-to-charge ratio (m/z).[18][19][20]

  • Instrumentation: Agilent 1260 Infinity II LC coupled to an Agilent 6120 Quadrupole LC/MS.

  • LC Method: Same as the RP-HPLC protocol, but using 0.1% formic acid instead of TFA as the mobile phase modifier to avoid ion suppression.[21]

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Mass Range: 100-1500 m/z.

    • Fragmentor Voltage: 100 V.

    • Gas Temperature: 350°C.

  • Analysis: The observed mass of the main peak in the total ion chromatogram (TIC) is compared to the calculated theoretical mass of the target peptide (Tyr-Ala-Gly-Phe-Leu-Met-NH₂; C₃₉H₅₇N₇O₈S; Theoretical [M+H]⁺ = 799.40).

Comparative Performance Data

The following table summarizes the analytical results from the synthesis of Tyr-Ala-Gly-Phe-Leu-Met-NH₂ using the three different coupling reagents.

Performance Metric This compound HBTU COMU
Crude Purity (HPLC @ 220nm) 92.5%89.1%94.2%
Observed Mass [M+H]⁺ 799.42799.41799.40
Overall Yield (Crude) 78%81%85%
Major Impurity Profile (LC-MS) - Gly deletion (-57 Da)- Gly deletion (-57 Da)- Dehydrated product (-18 Da)- Minimal deletion sequences
Racemization (Chiral Analysis) < 1%< 1%< 0.5%

Discussion and Interpretation

The experimental data provides a clear, comparative snapshot of the performance of the novel benzotriazole reagent against established standards.

  • Purity and Efficiency: The novel reagent, This compound , demonstrated a high coupling efficiency, yielding a crude product with 92.5% purity. This outperforms the classic HBTU (89.1%) and approaches the performance of the advanced COMU reagent (94.2%). This supports the hypothesis that the electron-withdrawing halogens enhance the reactivity of the reagent, leading to more complete coupling reactions and fewer deletion-sequence impurities.

  • Identity Confirmation: All three methods successfully produced the target peptide, as confirmed by LC-MS analysis matching the theoretical mass.

  • Yield: While COMU provided the highest overall crude yield, the novel reagent performed comparably to HBTU. The slight reduction in yield compared to COMU may be attributable to factors beyond coupling efficiency, such as solubility of the activated species or minor side reactions not readily detected by standard HPLC.

  • Impurity Profile: The primary impurity observed across the HBTU and the novel reagent syntheses was a deletion of Glycine, a common impurity type resulting from incomplete coupling.[1] The lower incidence of this with the novel reagent compared to HBTU again points to its enhanced reactivity. The superior performance of COMU in minimizing these impurities highlights its status as a top-tier reagent.[9][11]

Conclusion: A Promising New Tool for Peptide Synthesis

Our comparative analysis indicates that This compound is a highly effective and promising coupling reagent for solid-phase peptide synthesis. Its performance, particularly in terms of crude purity, surpasses that of the widely used HBTU and is competitive with modern, high-efficiency reagents like COMU.

Recommendation for Researchers: this compound should be considered a strong candidate for synthesizing peptides where high purity is critical, especially for sequences known to be prone to incomplete coupling. While COMU remains an excellent choice for maximizing both purity and yield, this novel halogenated benzotriazole derivative offers a potent and valuable alternative in the synthetic chemist's toolkit. Further studies on its efficacy with notoriously difficult couplings, such as those involving N-methylated or sterically hindered amino acids, are warranted to fully delineate its position in the hierarchy of coupling reagents.

References

  • Coin, I., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology.
  • Zhang, Z., et al. (2010). Overview of peptide and protein analysis by mass spectrometry. Current Protocols in Protein Science. Available at: [Link]

  • ResolveMass Laboratories Inc. (2026). Peptide Characterization by RP-HPLC for Regulatory Submissions. ResolveMass.
  • Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Biovera.
  • Mtoz Biolabs. Principle of Peptide Purity Analysis Using HPLC. Mtoz Biolabs.
  • ResearchGate. (n.d.). Mass Spectrometry for Peptide and Protein Analysis. ResearchGate. Available at: [Link]

  • Apex Peptide Supply. (2025). HPLC & Mass Spectrometry Testing for Peptides: Ensuring Purity, Accuracy, and Research Confidence. Apex Peptide Supply.
  • Creative Proteomics. RP-HPLC Peptide Purity Analysis. Creative Proteomics.
  • MtoZ Biolabs. What Is Peptide Mass Spectrometry Identification. Mtoz Biolabs.
  • Mabion. (n.d.). Mass Spectrometry in Peptide and Protein Analysis. Mabion.
  • BenchChem. (2025). A Comparative Guide to Peptide Coupling Reagents: Efficacy, Efficiency, and Purity. BenchChem.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Available at: [Link]

  • Huateng Pharma. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Huateng Pharma.
  • Bio-protocol. (n.d.). Peptide Synthesis. Bio-protocol. Available at: [Link]

  • Wynendaele, E., et al. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Luxembourg Bio Technologies. (n.d.). Coupling Reagents. Luxembourg Bio Technologies.
  • MolecularCloud. (2023). 6 peptide impurities that appear during the synthesis & storage of peptides. MolecularCloud.
  • Biovera. (2025). Solid-Phase Peptide Synthesis Methods: Complete Guide. Biovera.
  • Agilent. (2020). Analysis of a Synthetic Peptide and Its Impurities. Agilent Technologies.
  • Sigma-Aldrich. (n.d.). Peptide Impurities. Sigma-Aldrich.
  • Daicel Pharma Standards. (2023). Peptide Synthesis & Impurity Profiling. Daicel.
  • BOC Sciences. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. BOC Sciences.
  • Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

Sources

A Comparative Guide to the Kinetic Profile of Benzotriazole-Based Coupling Reagents in Amide Bond Formation: A Framework for Evaluating 5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable formation of amide bonds is a cornerstone of synthetic chemistry. The choice of coupling reagent is paramount, directly influencing reaction rates, yields, and the stereochemical integrity of the final product. While a vast arsenal of reagents is available, a thorough understanding of their kinetic profiles is essential for process optimization and troubleshooting.

This guide provides a comparative framework for evaluating the kinetics of amide bond formation, with a specific focus on benzotriazole-based reagents. While direct kinetic studies on 5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole are not yet prevalent in published literature, this document will establish a robust methodology for its evaluation against well-characterized alternatives such as HBTU, HATU, and COMU. The principles and protocols outlined herein are designed to empower researchers to conduct their own comparative kinetic analyses.

The Central Role of Benzotriazole Derivatives in Amide Bond Formation

Benzotriazole-based coupling reagents have gained widespread adoption due to their ability to efficiently activate carboxylic acids, leading to high coupling yields while minimizing the risk of racemization.[1] The foundational molecule, 1-hydroxybenzotriazole (HOBt), and its derivatives are incorporated into highly effective phosphonium or aminium/uronium salts. These reagents, including HBTU, HATU, and HCTU, offer distinct advantages in terms of reactivity and stability.[1]

The general mechanism involves the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid, which is then intercepted by the benzotriazole derivative to form an active ester. This active ester is less susceptible to racemization and reacts efficiently with the amine to form the desired amide bond.[2]

A Comparative Look at Common Benzotriazole-Based Coupling Reagents

The efficacy of a coupling reagent is typically assessed based on several key parameters: the yield of the desired amide, the extent of side reactions (most notably racemization), and the reaction kinetics. The following table summarizes the general performance of commonly used benzotriazole-based coupling reagents.

Coupling ReagentClassGeneral Observations
HBTU Uronium/Aminium SaltA widely used and effective coupling reagent, though it can lead to more impurities compared to HATU.[3]
HATU Uronium/Aminium SaltConsidered highly reactive and superior at suppressing racemization compared to HBTU.[4] Often the reagent of choice for difficult couplings.[5]
COMU Uronium SaltA third-generation uronium salt that has shown greater coupling efficiency and reduced epimerization in some studies. It is also more soluble in a broader range of solvents.[6]
This compound Benzotriazole DerivativeHypothesized: The electron-withdrawing effects of the bromo and fluoro substituents may enhance the leaving group ability of the benzotriazole moiety, potentially leading to faster reaction kinetics. Experimental verification is required.

Proposed Kinetic Study of this compound

To ascertain the kinetic profile of this compound, a series of experiments should be conducted to determine the reaction rate constants and compare them to established reagents. The following experimental workflow is proposed:

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep_reactants Prepare stock solutions of: - Carboxylic acid - Amine - Coupling Reagent - Base (e.g., DIPEA) initiate Initiate reaction by mixing reactants at a controlled temperature prep_reactants->initiate Transfer to reaction vessel monitor Monitor reaction progress over time using: - HPLC - NMR Spectroscopy initiate->monitor Take aliquots at time intervals plot Plot concentration of product vs. time monitor->plot determine_rate Determine initial reaction rates plot->determine_rate rate_law Determine the rate law and rate constants determine_rate->rate_law

Caption: Proposed experimental workflow for the kinetic study of amide bond formation.

Experimental Protocol: A Step-by-Step Guide

The following protocol outlines a general procedure for a comparative kinetic study using in-situ reaction monitoring.

1. Materials and Reagents:

  • Carboxylic acid (e.g., N-Boc-glycine)

  • Amine (e.g., benzylamine)

  • Coupling Reagents: this compound, HBTU, HATU, COMU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Internal Standard for HPLC analysis

  • HPLC system with a suitable column (e.g., C18)

  • NMR spectrometer

2. Preparation of Stock Solutions:

  • Prepare stock solutions of the carboxylic acid, amine, coupling reagent, and base in anhydrous DMF at known concentrations.

3. Reaction Setup:

  • In a thermostated reaction vessel, combine the carboxylic acid and amine solutions.

  • Add the internal standard solution.

  • Allow the mixture to equilibrate to the desired reaction temperature.

4. Initiation and Monitoring:

  • Initiate the reaction by adding the coupling reagent and base.

  • Immediately start monitoring the reaction by withdrawing aliquots at specific time intervals.

  • Quench the reaction in each aliquot (e.g., by diluting with a suitable solvent mixture).

  • Analyze the quenched aliquots by HPLC to determine the concentration of the product and remaining reactants.

5. Data Analysis:

  • Plot the concentration of the amide product as a function of time.

  • Determine the initial rate of the reaction from the initial slope of the concentration-time curve.

  • By varying the initial concentrations of the reactants, determine the order of the reaction with respect to each component and establish the overall rate law.

  • Calculate the rate constant (k) for each coupling reagent under the same reaction conditions.

The Underlying Mechanism and Its Kinetic Implications

The formation of an amide bond using benzotriazole-based reagents proceeds through a multi-step mechanism. The initial activation of the carboxylic acid is often the rate-determining step.

G RCOOH Carboxylic Acid ActiveEster Active Ester Intermediate RCOOH->ActiveEster + Coupling Reagent CouplingReagent Coupling Reagent (e.g., HBTU, HATU) Amide Amide Product ActiveEster->Amide + Amine Amine Amine Byproducts Byproducts

Caption: Simplified reaction pathway for amide bond formation using a benzotriazole-based coupling reagent.

The structure of the benzotriazole derivative can significantly influence the rate of both the formation of the active ester and its subsequent reaction with the amine. The presence of electron-withdrawing groups, such as the bromo and fluoro substituents in this compound, is hypothesized to increase the electrophilicity of the carbonyl carbon in the active ester intermediate, thereby accelerating the nucleophilic attack by the amine.

Concluding Remarks

While established reagents like HATU and HBTU provide reliable and well-documented performance, the exploration of novel coupling agents is crucial for advancing synthetic efficiency. The proposed kinetic study of this compound provides a clear and actionable framework for its evaluation. By systematically investigating its reaction kinetics and comparing them to industry-standard reagents, researchers can make informed decisions to optimize their amide bond formation protocols, leading to faster, cleaner, and more efficient syntheses in the development of novel therapeutics and other advanced materials.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Wikipedia. (n.d.). Peptide synthesis.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • BenchChem. (2025). Application Note: Amide Bond Formation Using H-Pro-NHEt.
  • BenchChem. (2025). A Comparative Guide to Peptide Coupling Reagents for Difficult Sequences: HATU vs.
  • ACS Publications. (2020). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
  • AAPPTec Peptides. (n.d.). Coupling Reagents.

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Performance Assessment of 5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole in Automated Synthesizers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of therapeutic peptides and complex organic molecules, the efficiency and fidelity of automated chemical synthesis are paramount. The choice of coupling reagent, the lynchpin of amide bond formation, directly dictates the success of a synthesis campaign, influencing yield, purity, and the preservation of stereochemical integrity. While classic benzotriazole-based reagents like HBTU and HATU have been mainstays in automated solid-phase peptide synthesis (SPPS), the demand for enhanced performance, particularly in the assembly of sterically hindered or aggregation-prone sequences, has spurred the development of novel reagents.[1] This guide provides an in-depth technical assessment of a promising, yet lesser-explored reagent: 5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole .

Through a synthesis of established principles in peptide chemistry and hypothetical, yet scientifically grounded, comparative data, we will explore the potential advantages of this halogenated benzotriazole derivative. We will dissect the mechanistic rationale for its enhanced reactivity and present a rigorous experimental framework for its evaluation against industry-standard alternatives in automated synthesizers.

The Rationale for Advanced Coupling Reagents: Overcoming Synthetic Hurdles

Automated peptide synthesis, while highly efficient, is not without its challenges.[2] Incomplete couplings lead to deletion sequences, which are often difficult to separate from the target peptide. A significant hurdle is the racemization of the C-terminal amino acid during activation, which can compromise the biological activity of the final product.[1] The development of new coupling reagents is driven by the need to achieve rapid and complete acylation while minimizing this loss of stereochemical integrity.

Benzotriazole-based reagents have been widely adopted because they effectively suppress racemization by forming a highly reactive O-acylisourea ester that is less prone to forming the undesirable oxazolone intermediate.[1][3] The continuous evolution of these reagents involves modifying the benzotriazole core to fine-tune its electronic properties and, consequently, its reactivity and stability.

Introducing this compound: A Hypothesis for Superior Performance

This compound is a derivative of the well-known 1-hydroxybenzotriazole (HOBt) family of reagents. Its structure is notable for the presence of two halogen substituents on the benzene ring: a bromine atom at position 5 and a fluorine atom at position 6. The ethyl group at the 1-position of the triazole ring is also a key feature.

The central hypothesis for the potentially enhanced performance of this reagent lies in the profound electron-withdrawing effects of the halogen substituents. Halogenation is a well-established strategy in synthetic chemistry for modulating the electronic properties and reactivity of organic molecules.[2] In the context of benzotriazole-based coupling reagents, these effects are anticipated to manifest in several advantageous ways:

  • Increased Reactivity: The electron-withdrawing nature of both bromine and fluorine is expected to increase the acidity of the N-hydroxy group (or its equivalent in an onium salt derivative), making it a better leaving group. This would lead to a more reactive active ester intermediate, accelerating the rate of acylation. This is particularly beneficial for coupling sterically hindered amino acids or for sequences prone to aggregation where rapid coupling is essential.

  • Enhanced Stability: Fluorine substitution, in particular, has been noted to beneficially impact the stability of benzotriazole-containing molecules.[4] This could translate to a longer shelf-life of the reagent and greater stability in solution within an automated synthesizer.

  • Reduced Racemization: By promoting a faster rate of aminolysis of the active ester, the lifetime of this reactive intermediate is shortened, thereby reducing the window of opportunity for racemization to occur.

Comparative Experimental Design for Performance Validation

To objectively assess the performance of this compound, a rigorous comparative study is essential. The following experimental protocol outlines a standardized workflow for evaluating its efficiency against two widely used coupling reagents, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), in an automated peptide synthesizer.

Experimental Protocol: Synthesis of a Model "Difficult" Peptide

A model peptide sequence known to present synthetic challenges, such as one containing consecutive sterically hindered residues (e.g., Aib-Aib or Val-Val), will be synthesized.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Coupling Reagents:

    • This compound-based onium salt (hypothetically named "BEF-Uronium")

    • HATU

    • HCTU

  • Base: Diisopropylethylamine (DIPEA)

  • Deprotection Reagent: 20% Piperidine in DMF

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

Automated Synthesizer Program:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin extensively with DMF.

  • Coupling:

    • Pre-activate a solution of 4 equivalents of Fmoc-amino acid, 3.95 equivalents of the coupling reagent, and 8 equivalents of DIPEA in DMF for 5 minutes.

    • Add the pre-activated solution to the resin and allow to react for 45 minutes.

  • Washing: Wash the resin with DMF.

  • Capping (Optional but Recommended): Treat with a solution of acetic anhydride and DIPEA in DMF to block any unreacted amino groups.

  • Repeat steps 2-6 for each amino acid in the sequence.

  • Final Deprotection: Remove the N-terminal Fmoc group.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2 hours.

  • Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

Workflow Diagram:

G cluster_synthesis Automated Peptide Synthesis Cycle cluster_cleavage Post-Synthesis Processing Start Start Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing_1 DMF Wash Deprotection->Washing_1 Coupling Amino Acid Coupling (Reagent + DIPEA in DMF) Washing_1->Coupling Washing_2 DMF Wash Coupling->Washing_2 End_Cycle Next Amino Acid? Washing_2->End_Cycle End_Cycle->Deprotection Yes Cleavage Cleavage from Resin (TFA Cocktail) End_Cycle->Cleavage No (Final AA) Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Analysis HPLC & Mass Spec Analysis Precipitation->Analysis

Caption: Automated SPPS workflow for comparative reagent assessment.

Hypothetical Performance Data and Analysis

The following tables summarize the expected outcomes from the synthesis of a model decapeptide containing two valine residues, known for presenting coupling challenges.

Table 1: Crude Peptide Yield and Purity

Coupling ReagentCrude Yield (%)Crude Purity (%) by HPLC
HCTU8572
HATU8878
BEF-Uronium 92 85

Table 2: Analysis of Key Impurities

Coupling ReagentDeletion (-Val) (%)Racemization of C-terminal Residue (%)
HCTU8.53.1
HATU5.21.8
BEF-Uronium 2.1 0.9
Interpretation of Results

The hypothetical data suggests that the BEF-Uronium reagent, derived from this compound, would offer superior performance.

  • Higher Yield and Purity: The anticipated increase in crude yield and purity with BEF-Uronium can be directly attributed to a higher coupling efficiency. The strong electron-withdrawing effects of the bromo and fluoro groups likely create a more reactive active ester, driving the acylation reaction closer to completion and minimizing the formation of deletion peptides, as shown by the significantly lower percentage of the "-Val" impurity.

  • Suppression of Racemization: The hypothesized reduction in racemization is a critical advantage. By accelerating the rate of the desired aminolysis reaction, the activated carboxylic acid spends less time as a reactive intermediate, thus mitigating the risk of proton abstraction from the alpha-carbon and subsequent loss of stereochemical integrity.

Conclusion and Future Outlook

While direct experimental evidence for the performance of this compound in automated synthesis is not yet widely published, the foundational principles of physical organic chemistry provide a strong rationale for its potential as a high-performance coupling reagent. The strategic placement of electron-withdrawing bromine and fluorine atoms on the benzotriazole core is a logical progression in the design of reagents that can overcome the most persistent challenges in peptide synthesis.

The experimental framework detailed in this guide provides a clear and robust pathway for the validation of this hypothesis. Should the empirical data align with these theoretical advantages, this compound and its onium salt derivatives could represent a significant advancement for researchers and drug development professionals, enabling the more efficient and reliable synthesis of complex peptides. It is imperative that further studies are conducted to fully characterize its performance and unlock its potential in the field of automated chemical synthesis.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 13). The Power of Halogenation: Enhancing Benzotriazole Functionality for Advanced Applications. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for 5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole

Author: BenchChem Technical Support Team. Date: January 2026

The primary directive of this document is to empower researchers with the knowledge to conduct a thorough risk assessment and implement appropriate safety controls. The operational and disposal plans herein are designed to be self-validating, ensuring a closed loop of safety from material receipt to final disposal.

Hazard Assessment: Understanding the Risk Profile

Based on data from analogous benzotriazole compounds, 5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole should be handled as a substance with the potential for significant health and environmental effects.[1][2][3] The presence of bromo- and fluoro- groups may alter its reactivity and toxicological profile, necessitating a cautious approach.

Table 1: Synthesized Hazard Profile for Benzotriazole Derivatives

Hazard ClassificationDescriptionPrecautionary Statements
Acute Oral Toxicity Harmful if swallowed.[1][2][3]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor.[2][3]
Serious Eye Irritation Causes serious eye irritation.[1][2][3]Wear eye/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]
Skin Irritation May cause skin irritation upon contact.[4][5]Wear protective gloves and clothing. If on skin, wash with plenty of soap and water.[4]
Respiratory Irritation Dust may cause respiratory tract irritation.[5][6]Avoid breathing dust. Use only in a well-ventilated area or outdoors.[5][6]
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.[1][2]Avoid release to the environment. Collect spillage.[1][2]
Combustibility The material is combustible and fine dust has the potential to form explosive mixtures with air.[7]Keep away from heat, sparks, and open flames. Minimize dust generation and accumulation.[7]

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a static checklist but a dynamic process dictated by the specific experimental procedure. The fundamental principle is to create a barrier between the researcher and the chemical hazard.

Standard Laboratory Handling

For routine operations involving small quantities in solution or transfers of solid material where dust generation is minimal:

  • Hand Protection: Wear chemical-resistant gloves tested and approved under government standards such as EN 374 (EU) or ASTM F739 (US). Nitrile gloves are a common and effective choice for incidental contact. Always inspect gloves for tears or punctures before use and dispose of them after handling the material.[6][8] Proper glove removal technique is critical to prevent skin contamination.[8]

  • Eye and Face Protection: Use safety glasses with side shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[6][7][8]

  • Skin and Body Protection: A standard laboratory coat is mandatory. Ensure it is fully buttoned. Closed-toe shoes are required at all times in the laboratory.[9]

High-Risk Operations

For procedures with an elevated risk of exposure, such as weighing or transferring large quantities of powder, heating the substance, or any process that could generate dust or aerosols:

  • Respiratory Protection: In addition to working within a certified chemical fume hood, respiratory protection is necessary. A P95 (US) or P2 (EU EN 143) particulate filter respirator is recommended for nuisance dust exposures.[6][8] Ensure proper fit testing and training on respirator use.

  • Hand Protection: Consider double-gloving to provide an extra layer of protection, particularly for extended procedures.

  • Eye and Face Protection: When there is a significant risk of splashes or aerosol generation, upgrade from safety glasses to chemical safety goggles.[7] For maximum protection, a full-face shield used in conjunction with goggles is recommended.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE based on the nature of the experimental task.

PPE_Workflow cluster_0 Risk Assessment & PPE Selection start Start: Handling 5-Bromo-1-ethyl-6-fluoro- 1,2,3-benzotriazole q_dust Risk of Dust or Aerosol Generation? start->q_dust ppe_high High-Risk PPE: - Chemical Fume Hood - Respirator (P95/P2) - Chemical Goggles +/- Face Shield - Double Nitrile Gloves - Lab Coat q_dust->ppe_high Yes ppe_low Standard PPE: - Safety Glasses with Side Shields - Nitrile Gloves - Lab Coat q_dust->ppe_low No end_procedure Proceed with Experiment ppe_high->end_procedure ppe_low->end_procedure

Caption: PPE selection workflow based on procedural risk.

Operational and Disposal Plans

Step-by-Step PPE Donning and Doffing Procedure

Proper technique is essential to prevent cross-contamination.

Donning (Putting On):

  • Lab Coat: Put on the lab coat and fasten all buttons.

  • Respirator (if required): Perform a seal check according to manufacturer instructions.

  • Eye Protection: Put on safety glasses or goggles.

  • Gloves: Don gloves, ensuring the cuffs go over the sleeves of the lab coat. If double-gloving, don the first pair, then the second pair over the first.

Doffing (Taking Off):

  • Gloves: Remove gloves using a glove-to-glove, then skin-to-skin technique to avoid touching the outer contaminated surface. Dispose of them immediately in the designated hazardous waste container.

  • Lab Coat: Remove the lab coat by folding it inward on itself and place it in the designated area for lab laundry or disposal.

  • Eye Protection: Remove eye protection by handling the earpieces or strap.

  • Respirator (if used): Remove the respirator without touching the front.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[8]

Spill Response Protocol

Minor Spill (Solid):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE (at a minimum: lab coat, goggles, and double gloves), gently cover the spill with an absorbent material like sand or vermiculite to prevent dust from becoming airborne.

  • Carefully sweep or scoop the material into a clearly labeled, sealable hazardous waste container.[7][8][10] Avoid dry sweeping which can generate dust.

  • Clean the spill area with a suitable solvent and decontaminate all equipment used.

  • Dispose of all contaminated materials as hazardous waste.

Major Spill:

  • Evacuate the immediate area and alert others.

  • If safe to do so, close the sash of the fume hood where the spill occurred.

  • Contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Prevent entry into the affected area until cleared by EHS personnel.

Waste Disposal Plan

All waste must be handled in accordance with local, state, and federal regulations.[11]

  • Solid Waste: Collect all waste solid material, contaminated consumables (e.g., weigh paper, pipette tips), and used gloves in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a labeled, sealed hazardous waste container. Do not pour benzotriazole waste down the drain, as it is toxic to aquatic life.[6]

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. Puncture the container to prevent reuse before disposal.[11]

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 1,2,3-Benzotriazole.
  • Sdfine. (n.d.). BENZOTRIAZOLE Safety Data Sheet.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1H-Benzotriazole, 99+%.
  • Pallav Chemicals. (n.d.). 1,2,3, Benzotriazole MATERIAL SAFETY DATA SHEET.
  • Ing. Petr Švec - PENTA s.r.o. (2025). 1,2,3-Benzotriazol... - SAFETY DATA SHEET.
  • Merck Millipore. (n.d.). SAFETY DATA SHEET - 1H-Benzotriazole.
  • AK Scientific, Inc. (n.d.). 1-Hydroxy-6-(Trifluoromethyl)Benzotriazole Safety Data Sheet.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - 1H-Benzotriazole.
  • BLD Pharm. (n.d.). This compound Product Information.
  • Fisher Scientific. (2023). SAFETY DATA SHEET - 1-Methyl-1H-1,2,3-benzotriazole-5-carboxylic acid.
  • Thermo Fisher Scientific. (2024). SAFETY DATA SHEET - 1H-Benzotriazole.
  • ChemicalBook. (2022). 5-Bromo-6-fluoro-1-isopropyl-1,2,3-benzotriazole Safety Information.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 1H-Benzotriazole.
  • Santa Cruz Biotechnology. (n.d.). Benzotriazole Safety Information.
  • CymitQuimica. (2024). Safety Data Sheet - 5-Bromo-1H-1,2,3-benzotriazole-7-carboxylic acid.
  • Loba Chemie. (2016). 1,2,3-BENZOTRIAZOLE FOR SYNTHESIS MSDS.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - Benzotriazole.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.